molecular formula C28H34FN3O11 B15607591 VV261

VV261

カタログ番号: B15607591
分子量: 607.6 g/mol
InChIキー: NQRKQWPVFDFSBT-BUUPBASBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

VV261 is a useful research compound. Its molecular formula is C28H34FN3O11 and its molecular weight is 607.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C28H34FN3O11

分子量

607.6 g/mol

IUPAC名

[3-[(2R,3R,4S,5S)-5-fluoro-3,4-bis(2-methylpropanoyloxy)-5-(2-methylpropanoyloxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]methyl pyridine-3-carboxylate

InChI

InChI=1S/C28H34FN3O11/c1-15(2)23(34)39-13-28(29)21(42-25(36)17(5)6)20(41-24(35)16(3)4)22(43-28)31-11-9-19(33)32(27(31)38)14-40-26(37)18-8-7-10-30-12-18/h7-12,15-17,20-22H,13-14H2,1-6H3/t20-,21+,22-,28-/m1/s1

InChIキー

NQRKQWPVFDFSBT-BUUPBASBSA-N

製品の起源

United States

Foundational & Exploratory

Mechanism of Action of VV261: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Summary

VV261 is an orally bioavailable, double prodrug of the potent antiviral nucleoside analog, 4'-fluorouridine (B8696964) (4'-FU). Its mechanism of action is centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. Developed to enhance the chemical stability and pharmacokinetic profile of its parent compound, this compound is a promising therapeutic candidate for the treatment of severe fever with thrombocytopenia syndrome virus (SFTSV) infection. Upon administration, this compound undergoes metabolic activation to its triphosphate form, which acts as a competitive inhibitor and a chain terminator of viral RNA synthesis.

Chemical Structure and Metabolic Activation

This compound is chemically described as a 4'-FU derivative with three isobutyryl groups attached to the ribose moiety and a nicotinoyloxymethyl group linked to the imide-nitrogen of the uracil (B121893) base.[1][2] This double prodrug design improves its stability and oral absorption.

The metabolic activation of this compound is a multi-step enzymatic process that occurs intracellularly, culminating in the formation of the pharmacologically active 4'-fluorouridine triphosphate (4'-FU-TP). While the specific enzymes for this compound are not explicitly detailed in the available literature, the pathway can be inferred from the closely related prodrug VV251 and general knowledge of nucleoside analog metabolism. The activation cascade is as follows:

  • Step 1: Esterase Cleavage: Following oral administration and absorption, the isobutyryl and nicotinoyloxymethyl groups of this compound are cleaved by ubiquitously expressed cellular esterases in the intestine and liver, releasing the parent nucleoside, 4'-fluorouridine (4'-FU).

  • Step 2: Phosphorylation Cascade: 4'-FU is then sequentially phosphorylated by host cell kinases.

    • Monophosphorylation: A cellular kinase, likely a uridine-cytidine kinase, phosphorylates 4'-FU to 4'-fluorouridine monophosphate (4'-FU-MP).

    • Diphosphorylation: 4'-FU-MP is further phosphorylated by a nucleoside monophosphate kinase to yield 4'-fluorouridine diphosphate (B83284) (4'-FU-DP).

    • Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active antiviral agent, 4'-fluorouridine triphosphate (4'-FU-TP).

The following diagram illustrates the metabolic activation pathway of this compound:

G This compound This compound (Oral Prodrug) FourFU 4'-Fluorouridine (4'-FU) This compound->FourFU Esterases FourFUMP 4'-FU-Monophosphate (4'-FU-MP) FourFU->FourFUMP Uridine-Cytidine Kinase FourFUDP 4'-FU-Diphosphate (4'-FU-DP) FourFUMP->FourFUDP Nucleoside Monophosphate Kinase FourFUTP 4'-FU-Triphosphate (4'-FU-TP, Active Form) FourFUDP->FourFUTP Nucleoside Diphosphate Kinase G cluster_0 Viral RNA Replication RdRp Viral RNA-dependent RNA Polymerase (RdRp) Nascent Nascent RNA Strand RdRp->Nascent Elongation Incorporation Incorporation into Nascent RNA RdRp->Incorporation Template Viral RNA Template Template->RdRp NTPs Natural Nucleoside Triphosphates (NTPs) NTPs->RdRp Substrate FourFUTP 4'-FU-TP (Active Metabolite) FourFUTP->RdRp Competitive Inhibition Termination Delayed Chain Termination Incorporation->Termination G start Start seed_cells Seed Vero Cells in 6-well Plates start->seed_cells infect_cells Infect Cells with SFTSV seed_cells->infect_cells prepare_dilutions Prepare Serial Dilutions of this compound add_compound Add this compound Dilutions prepare_dilutions->add_compound infect_cells->add_compound add_overlay Add Agarose Overlay add_compound->add_overlay incubate Incubate for 3-5 Days add_overlay->incubate stain Fix and Stain with Crystal Violet incubate->stain count_plaques Count Plaques stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end

References

VV261: A Prodrug Approach to Enhance the Antiviral Potential of 4'-Fluorouridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of novel and re-emerging RNA viruses necessitates the development of broad-spectrum antiviral therapeutics. 4'-Fluorouridine (B8696964) (4'-FlU), a ribonucleoside analog, has demonstrated potent and broad-spectrum inhibitory activity against a wide range of RNA viruses by targeting the viral RNA-dependent RNA polymerase (RdRp). However, its development has been hampered by suboptimal chemical stability. To overcome this limitation, VV261 was designed as a novel double prodrug of 4'-FlU. By masking the hydroxyl and imide groups of the parent molecule, this compound exhibits enhanced chemical stability and favorable pharmacokinetic properties, ensuring efficient delivery of the active antiviral agent, 4'-FlU. This technical guide provides a comprehensive overview of the preclinical data on this compound and 4'-FlU, including its mechanism of action, antiviral spectrum, pharmacokinetics, and detailed experimental methodologies.

Introduction: The Need for Broad-Spectrum Antivirals

The global health landscape is continually challenged by outbreaks of RNA viruses, such as influenza, respiratory syncytial virus (RSV), and coronaviruses, including SARS-CoV-2.[1][2] The ability of these viruses to rapidly evolve and cross species barriers underscores the urgent need for orally bioavailable, broad-spectrum antiviral drugs that can be rapidly deployed to mitigate the impact of seasonal epidemics and future pandemics.[2]

Nucleoside and nucleotide analogs are a cornerstone of antiviral therapy. They act as fraudulent substrates for viral polymerases, disrupting the replication of viral genetic material.[3] 4'-Fluorouridine (4'-FlU, also known as EIDD-2749) is a promising uridine (B1682114) analog that has shown potent in vitro and in vivo efficacy against a multitude of RNA viruses, including SARS-CoV-2, RSV, influenza viruses, and severe fever with thrombocytopenia syndrome virus (SFTSV).[1][4][5] Despite its potent antiviral activity, 4'-FlU suffers from poor chemical stability, particularly in acidic conditions, which could limit its therapeutic utility as an oral agent.[3][6]

To address this challenge, this compound was developed as a chemically stable double prodrug of 4'-FlU.[5][7][8] Prodrug strategies are a well-established approach in medicinal chemistry to improve the pharmaceutical properties of a drug, such as solubility, stability, and oral bioavailability. This compound is designed to be stable in the gastrointestinal tract and then be efficiently converted to the active parent compound, 4'-FlU, in the body.

The Chemistry and Metabolic Activation of this compound

This compound is a derivative of 4'-FlU where the hydroxyl groups on the ribose sugar and the imide nitrogen on the uracil (B121893) base are chemically modified. Specifically, this compound features three isobutyryl groups attached to the ribose moiety and a nicotinoyloxymethyl group linked to the imide-nitrogen of the uracil base.[7][8] These modifications render the molecule more stable and enhance its membrane permeability.[3]

Upon oral administration, this compound is absorbed and rapidly metabolized by various esterases in the intestine and liver.[3] These enzymes hydrolyze the ester bonds of the isobutyryl and nicotinoyloxymethyl groups, releasing the active parent drug, 4'-FlU.[3] Once inside the host cells, 4'-FlU undergoes a three-step phosphorylation by host cell kinases to form the pharmacologically active metabolite, 4'-fluorouridine triphosphate (4'-FlU-TP).[3]

Metabolic Activation of this compound cluster_absorption Gastrointestinal Tract / Liver cluster_activation Host Cell This compound This compound (Prodrug) four_FlU 4'-Fluorouridine (4'-FlU) This compound->four_FlU Esterases four_FlU_MP 4'-FlU-Monophosphate (4'-FlU-MP) four_FlU->four_FlU_MP Host Kinases four_FlU_DP 4'-FlU-Diphosphate (4'-FlU-DP) four_FlU_MP->four_FlU_DP Host Kinases four_FlU_TP 4'-FlU-Triphosphate (4'-FlU-TP, Active Metabolite) four_FlU_DP->four_FlU_TP Host Kinases

Caption: Metabolic activation pathway of the prodrug this compound.

Mechanism of Antiviral Action

The active metabolite, 4'-FlU-TP, is a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication and transcription of RNA virus genomes.[3][4] 4'-FlU-TP mimics the natural nucleotide uridine triphosphate (UTP) and is incorporated into the nascent viral RNA strand by the RdRp.[1][9]

The incorporation of 4'-FlU-TP disrupts viral RNA synthesis through a mechanism known as delayed chain termination or transcriptional stalling.[1][4] After being incorporated, the 4'-fluoro modification on the ribose sugar is thought to cause steric hindrance, which impedes the translocation of the polymerase or the incorporation of the subsequent nucleotide, typically three to four nucleotides downstream.[1][4][6] This leads to premature arrest of RNA synthesis and prevents the production of functional viral genomes and messenger RNAs, thus inhibiting viral replication.[1][9] The precise mechanism can vary depending on the specific viral polymerase; for instance, with influenza virus, it may act as an immediate chain terminator.[9]

Mechanism of Action of 4'-FlU-TP cluster_0 Viral RNA Replication cluster_1 Inhibition by 4'-FlU-TP cluster_2 Outcome RdRp Viral RdRp Nascent Nascent RNA Strand Stalling Polymerase Stalling & Premature Termination RdRp->Stalling causes Template Viral RNA Template four_FlU_TP 4'-FlU-TP four_FlU_TP->RdRp Competes with UTP & is incorporated UTP UTP (Natural Nucleotide) Inhibition Inhibition of Viral Replication Stalling->Inhibition

Caption: Mechanism of 4'-FlU-TP-mediated inhibition of viral RdRp.

Preclinical Data

In Vitro Antiviral Activity and Cytotoxicity

4'-FlU has demonstrated potent antiviral activity against a broad range of RNA viruses in various cell lines. The half-maximal effective concentration (EC50) values are typically in the low micromolar to nanomolar range. Importantly, 4'-FlU exhibits a high selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50, indicating a wide therapeutic window. The prodrugs this compound and the closely related VV251 show EC50 values that are comparable to the parent compound, 4'-FlU.[3]

Table 1: In Vitro Antiviral Activity of 4'-Fluorouridine (4'-FlU) and its Prodrugs

Virus Family Virus Cell Line Compound EC50 (µM) Reference
Pneumoviridae Respiratory Syncytial Virus (RSV) HEp-2 4'-FlU 0.61 - 1.2 [1][10]
Coronaviridae SARS-CoV-2 (various lineages) Vero E6 4'-FlU 0.2 - 0.6 [1][10]
Bunyavirales Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) Vero 4'-FlU 2.03 - 2.37 [3]
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) Vero VV251 2.96 [3]
Arenaviridae Lymphocytic Choriomeningitis Virus (LCMV) Vero 4'-FlU 0.04 - 0.15 [3]
Lymphocytic Choriomeningitis Virus (LCMV) Vero VV251 0.14 [3]
Togaviridae Chikungunya Virus (CHIKV) U-2 OS 4'-FlU 3.89 [2]
Mayaro Virus (MAYV) U-2 OS 4'-FlU ~1.2 - 3.7 [2]
Ross River Virus (RRV) U-2 OS 4'-FlU ~1.2 - 3.7 [2]

| | O'nyong'nyong Virus (ONNV) | U-2 OS | 4'-FlU | ~1.2 - 3.7 |[2] |

Table 2: Cytotoxicity of 4'-Fluorouridine (4'-FlU) and its Prodrugs

Compound Cell Line CC50 (µM) Selectivity Index (SI = CC50/EC50) Reference
4'-FlU Human Airway Epithelial (HAE) 169 ≥1877 (vs RSV) [1]
4'-FlU U-2 OS >2000 >514 (vs CHIKV) [2]
4'-FlU Various Cell Lines >500 210.67 - 245.98 (vs SFTSV) [3]

| VV251 | Various Cell Lines | >500 | 96.94 - 384.25 (vs SFTSV) |[3] |

Pharmacokinetics

Pharmacokinetic studies are crucial for evaluating how a drug is absorbed, distributed, metabolized, and excreted. Studies in Sprague-Dawley rats and cynomolgus monkeys have shown that the prodrug VV251 achieves favorable systemic exposure of the parent compound 4'-FlU upon oral administration.[3] The prodrug design successfully enhances the plasma concentrations of 4'-FlU compared to administering an equimolar dose of 4'-FlU itself.[3]

Table 3: Pharmacokinetic Parameters of 4'-FlU and its Prodrug VV251

Species Compound (Oral Dose) Cmax (ng/mL) AUC0–t (ng·h/mL) Reference
Sprague-Dawley Rat 4'-FlU 1,369 7,277 [3]
VV251 (21 mg/kg) 1,598 9,714 [3]
Cynomolgus Monkey 4'-FlU 1,505 10,687 [3]
VV251 (10.7 mg/kg) 2,358 14,922 [3]

Data for VV251, a closely related prodrug to this compound, is presented to illustrate the improved pharmacokinetic profile achieved through the prodrug approach.

In Vivo Efficacy

The antiviral efficacy of 4'-FlU and its prodrugs has been demonstrated in multiple animal models of viral diseases. Oral administration has been shown to significantly reduce viral loads and protect against disease pathology.

Table 4: In Vivo Efficacy of 4'-FlU and its Prodrugs

Virus Animal Model Compound (Oral Dose) Key Outcome Reference
SARS-CoV-2 Ferret 4'-FlU (20 mg/kg, once daily) ~3-log reduction in viral burden in nasal lavages [1]
RSV Mouse 4'-FlU (5 mg/kg, once daily) Significant reduction in lung virus load [1]
SFTSV Mouse This compound (5 mg/kg/day for 7 days) 100% protection against lethal infection [7][8]
SFTSV Mouse VV251 (10 mg/kg, once daily) 100% survival [3]
LCMV Mouse VV251 (1 mg/kg, once daily) 100% survival [3]

| CHIKV | Mouse | 4'-FlU (5 mg/kg, once daily) | Reduced viral tissue burden and disease signs |[2] |

Experimental Protocols

Viral Yield Reduction Assay

This assay is a standard method to quantify the ability of a compound to inhibit the production of infectious virus particles in cell culture.

  • Objective: To determine the concentration of the test compound (e.g., 4'-FlU or this compound) that reduces the yield of infectious virus by 50% (EC50).

  • Materials:

    • Host cells permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2, HEp-2 for RSV).

    • 96-well cell culture plates.

    • Virus stock with a known titer.

    • Test compound stock solution (typically dissolved in DMSO).

    • Cell culture medium (e.g., DMEM) with necessary supplements.

    • Reagents for virus titration (e.g., for plaque assay or TCID50 assay).

  • Methodology:

    • Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer on the day of infection.

    • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

    • Infection: Infect the cell monolayers with the virus at a defined multiplicity of infection (MOI).

    • Treatment: After a virus adsorption period (e.g., 1 hour), remove the virus inoculum and add the media containing the different concentrations of the test compound. Include a "no-drug" virus control and a "no-virus" cell control.

    • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours), depending on the virus.

    • Harvesting: Collect the cell culture supernatants, which contain the progeny virus.

    • Titration: Determine the viral titer in the harvested supernatants using a standard method like a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

    • Data Analysis: Plot the virus yield against the compound concentration. Use non-linear regression analysis to calculate the EC50 value.

Caption: General workflow for a viral yield reduction assay.
Cytotoxicity Assay (CC50 Determination)

This assay is performed in parallel with antiviral assays to determine the concentration of a compound that is toxic to the host cells.

  • Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound on the host cell line used for the antiviral assay.

  • Methodology:

    • Seed host cells in a 96-well plate, identical to the antiviral assay.

    • Add the same serial dilutions of the test compound to the cells (without any virus).

    • Incubate the plate for the same duration as the antiviral assay.

    • Assess cell viability using a colorimetric or fluorometric method, such as MTS, XTT, or CellTiter-Glo, which measures metabolic activity.

    • Plot cell viability against compound concentration and use non-linear regression to calculate the CC50 value.

Conclusion and Future Directions

This compound represents a promising advancement in the development of orally available, broad-spectrum antiviral therapies. By employing a double prodrug strategy, this compound successfully addresses the chemical stability limitations of its potent parent compound, 4'-Fluorouridine, while ensuring favorable pharmacokinetic properties. The preclinical data strongly support its mechanism of action as an inhibitor of viral RdRp and demonstrate its efficacy against a wide array of clinically significant RNA viruses in both in vitro and in vivo models.

The progression of this compound into Phase I clinical trials for SFTS is a significant milestone.[7][8] Future research should continue to explore the full therapeutic potential of this compound against other RNA viruses of public health concern. Further clinical studies will be essential to establish its safety, tolerability, and efficacy in human populations. The development of molecules like this compound is a critical component of pandemic preparedness, offering the potential for a rapid therapeutic response to future viral threats.

References

The Antiviral Spectrum of VV261: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VV261 is a novel, orally bioavailable double prodrug of the nucleoside analog 4'-fluorouridine (B8696964) (4'-FU). Developed to improve the pharmacokinetic properties and chemical stability of its parent compound, this compound has demonstrated potent antiviral activity against a broad range of RNA viruses. This technical guide provides an in-depth overview of the antiviral spectrum of this compound, its mechanism of action, and the experimental protocols used to determine its efficacy. The information presented is intended to support further research and development of this promising antiviral candidate.

Introduction

The emergence and re-emergence of viral pathogens present a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness. This compound, a double prodrug of 4'-fluorouridine, represents a promising development in this area. By masking the hydrophilic hydroxyl groups of 4'-FU, this compound exhibits enhanced oral absorption and metabolic stability, allowing for efficient delivery of the active antiviral agent. This document details the known antiviral activity of this compound and its parent compound, 4'-FU, against a variety of clinically significant viruses.

Antiviral Spectrum and Potency

This compound, through its active metabolite 4'-fluorouridine triphosphate (4'-FU-TP), has demonstrated a broad spectrum of antiviral activity. The following tables summarize the in vitro efficacy of this compound and its parent compound, 4'-FU, against various RNA viruses. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity, and the half-maximal cytotoxic concentration (CC50), which is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

Table 1: In Vitro Antiviral Activity of this compound

Virus FamilyVirusCell LineEC50 (µM)
ArenaviridaeLymphocytic Choriomeningitis Virus (LCMV)Various0.15[1]
PhenuiviridaeSevere Fever with Thrombocytopenia Syndrome Virus (SFTSV)Various0.89[1]
OrthomyxoviridaeInfluenza Virus-Orally active inhibitor[1]

Table 2: In Vitro Antiviral Activity of 4'-Fluorouridine (4'-FU), the Parent Compound of this compound

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
ArenaviridaeLymphocytic Choriomeningitis Virus (LCMV)A5490.08-0.16[1]>500[1]3177.56 - 6559.96[1]
Vero0.14[1]>500[1]>3571
Lassa Virus-Active[1]--
Junin Virus-Active[1]--
PhenuiviridaeSevere Fever with Thrombocytopenia Syndrome Virus (SFTSV)A5495.16[1]>500[1]96.94 - 384.25[1]
Huh-70.65[1]>500[1]>769
Vero2.96[1]>500[1]>169
CoronaviridaeSARS-CoV-2 (various lineages)Various0.2 - 0.6[2]>100[3]>167 - >500
PneumoviridaeRespiratory Syncytial Virus (RSV)HEp-20.61 - 1.2[2]250[4]208 - 410
HAE0.055169[5]>3072
ParamyxoviridaeNipah Virus (NiV)-Active[2]--
Measles Virus (MeV)-Sub-micromolar activity[5]--
Human Parainfluenza Virus 3 (HPIV3)-Sub-micromolar activity[5]--
Sendai Virus (SeV)-Sub-micromolar activity[5]--
RhabdoviridaeVesicular Stomatitis Virus (VSV)-Sub-micromolar activity[4]--
Rabies Virus (RabV)-Sub-micromolar activity[4]--
OrthomyxoviridaeInfluenza A and B VirusesHAENanomolar to sub-micromolar468[6]High
TogaviridaeChikungunya Virus (CHIKV)U-2 OS3.89[7]>2000[7]>514
Mayaro Virus (MAYV)U-2 OS~1.2 - 3.7[7]>2000[7]>540 - >1667
O'nyong-nyong Virus (ONNV)U-2 OS~1.2 - 3.7[7]>2000[7]>540 - >1667
Ross River Virus (RRV)U-2 OS~1.2 - 3.7[7]>2000[7]>540 - >1667
Sindbis Virus (SINV)U-2 OS~12 - 35[7]>2000[7]>57 - >167
Semliki Forest Virus (SFV)U-2 OS~12 - 35[7]>2000[7]>57 - >167
PicornaviridaeEnteroviruses (CV-A10, CV-A16, CV-A6, CV-A7, CV-B3, EV-A71, EV-A89, EV-D68, Echo 6)Various0.43 - 1.08[3]>100[3]>92 - >232

Mechanism of Action

This compound is a prodrug that is metabolized to the active nucleoside analog, 4'-fluorouridine. This active compound is subsequently phosphorylated by host cell kinases to its triphosphate form, 4'-fluorouridine triphosphate (4'-FU-TP). 4'-FU-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses.

The incorporation of 4'-FU-TP into the nascent viral RNA chain leads to the termination of RNA synthesis. The precise mechanism of termination can vary depending on the viral polymerase, with some viruses exhibiting immediate chain termination while others show delayed stalling of the polymerase. This disruption of viral genome replication ultimately inhibits the production of new viral particles.

G cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_virus Viral Replication Complex This compound This compound (Oral Administration) VV261_in This compound This compound->VV261_in Cellular Uptake FU 4'-Fluorouridine (4'-FU) VV261_in->FU Esterases FUMP 4'-FU-monophosphate FU->FUMP Host Kinases FUDP 4'-FU-diphosphate FUMP->FUDP Host Kinases FUTP 4'-FU-triphosphate (Active) FUDP->FUTP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) FUTP->RdRp Competitive Inhibition with natural NTPs nascent_vRNA Nascent Viral RNA vRNA Viral RNA Template Termination Chain Termination/ Transcriptional Stalling nascent_vRNA->Termination Incorporation of 4'-FU-TP G cluster_workflow General Experimental Workflow for Antiviral Evaluation cluster_antiviral Antiviral Assay cluster_cytotox Cytotoxicity Assay start Start seed_av 1. Seed Host Cells start->seed_av seed_ct 1. Seed Host Cells start->seed_ct infect 2. Infect with Virus seed_av->infect treat_av 3. Treat with Compound infect->treat_av incubate_av 4. Incubate treat_av->incubate_av quantify_av 5. Quantify Viral Inhibition (e.g., Plaque Reduction) incubate_av->quantify_av ec50 Calculate EC50 quantify_av->ec50 si Calculate Selectivity Index (SI = CC50 / EC50) ec50->si treat_ct 2. Treat with Compound seed_ct->treat_ct incubate_ct 3. Incubate treat_ct->incubate_ct quantify_ct 4. Measure Cell Viability (e.g., MTT Assay) incubate_ct->quantify_ct cc50 Calculate CC50 quantify_ct->cc50 cc50->si end End si->end

References

VV261 for the Treatment of Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Severe Fever with Thrombocytopenia Syndrome (SFTS), a tick-borne illness caused by the SFTS virus (SFTSV), presents a significant public health threat with mortality rates reaching up to 30%.[1][2] Currently, there are no FDA-approved vaccines or specific antiviral therapies. This document provides a comprehensive technical overview of VV261, a novel, orally bioavailable investigational agent for the treatment of SFTSV infection. This compound is a double prodrug of the nucleoside analog 4'-fluorouridine (B8696964) (4'-FU), designed to overcome the chemical instability of its parent compound while exhibiting favorable pharmacokinetic properties and potent antiviral efficacy.[3] Preclinical studies have demonstrated that this compound can completely protect against lethal SFTSV infection in animal models, and it has progressed to Phase I clinical trials in China.[3]

Introduction to this compound

This compound is a rationally designed oral antiviral candidate developed to combat SFTSV. It is a derivative of 4'-fluorouridine (4'-FU), a ribonucleoside analog that has shown broad-spectrum activity against several RNA viruses.[3] The parent compound, 4'-FU, is hampered by poor chemical stability, limiting its therapeutic development.[3]

To address this, this compound was engineered as a "double prodrug." This involves chemically modifying the 4'-FU molecule at two key positions: three isobutyryl groups are attached to the ribose moiety, and a nicotinoyloxymethyl group is linked to the imide-nitrogen on the uracil (B121893) base.[3] This structural optimization enhances chemical stability, improves membrane permeability for better oral absorption, and facilitates sustained release of the active compound.[4]

Mechanism of Action

As a nucleoside analogue prodrug, this compound exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for SFTSV replication.[5] The proposed mechanism involves several intracellular steps:

  • Uptake and Hydrolysis: Following oral administration, this compound is absorbed and the prodrug moieties are cleaved by host cellular esterases, releasing the parent nucleoside, 4'-fluorouridine (4'-FU).

  • Anabolic Phosphorylation: Cellular kinases sequentially phosphorylate 4'-FU to its active triphosphate form, 4'-fluorouridine triphosphate (4'-FU-TP).

  • RdRp Inhibition: 4'-FU-TP, acting as a pyrimidine (B1678525) analog, is incorporated into the nascent viral RNA chain by the SFTSV RdRp. This incorporation leads to the termination of viral RNA synthesis, thereby halting viral replication.[1]

Time-of-addition experiments with the related compound VV251 confirm that the drug is most effective during the post-infection stage, which is consistent with a mechanism targeting viral replication rather than entry.[1]

G cluster_blood Bloodstream / Extracellular cluster_cell Host Cell Cytoplasm cluster_virus SFTSV Replication VV261_oral This compound (Oral Prodrug) VV261_cell This compound VV261_oral->VV261_cell Absorption FU4 4'-Fluorouridine (4'-FU) VV261_cell->FU4 Esterase Cleavage FUMP 4'-FU-Monophosphate FU4->FUMP Cellular Kinases FUDP 4'-FU-Diphosphate FUMP->FUDP Cellular Kinases FUTP 4'-FU-Triphosphate (Active Metabolite) FUDP->FUTP Cellular Kinases RdRp Viral RdRp FUTP->RdRp Incorporation RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Replication_Blocked Replication Blocked RNA_synthesis->Replication_Blocked

Fig. 1: Proposed metabolic activation and mechanism of action of this compound.

Data Presentation

In Vitro Efficacy & Cytotoxicity

This compound demonstrates potent and selective antiviral activity against SFTSV in cell-based assays. A closely related 4'-FU double prodrug derivative showed an EC₅₀ of 0.89 µM with no significant cytotoxicity observed at concentrations up to 100 µM.[4] Data for a similar prodrug, VV251, is presented below for comparison across multiple cell lines.

Table 1: In Vitro Antiviral Activity of 4'-FU Prodrugs Against SFTSV

Compound Cell Line EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI)
This compound Derivative Vero 0.89 >100 >112
VV251 A549 5.16 >500 96.94
Huh-7 0.65 >500 >769
Vero 2.96 >500 >168
4'-FU (Parent) A549 2.03 >500 >246
Huh-7 2.37 >500 >211
Vero 2.12 >500 >235
Favipiravir A549 279.82 >500 1.79
Huh-7 3.12 >500 >160
Vero 20.63 >500 >24

Data for this compound Derivative from[4]. Data for VV251, 4'-FU, and Favipiravir from[1]. EC₅₀ (Half-maximal effective concentration) and CC₅₀ (Half-maximal cytotoxic concentration) were determined by measuring viral RNA copies.

In Vivo Efficacy

In a lethal SFTSV challenge model using IFNAR⁻/⁻ mice, oral administration of this compound conferred complete protection.

Table 2: In Vivo Efficacy of this compound Against Lethal SFTSV Challenge in IFNAR⁻/⁻ Mice

Treatment Group Dose (mg/kg/day) Duration Survival Rate Key Outcomes
This compound 5 7 days 100% Complete protection, prevented weight loss.[3]
This compound >10 Single dose 100% Complete protection from mortality.[4]
This compound 5 2 days Not Reported Significantly reduced viral RNA and infectious titers in multiple organs; alleviated splenic lesions.[3]

| Vehicle Control | N/A | N/A | 0% | Not Reported |

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound are pending full publication. However, data from the closely related hydrochloride salt prodrug, VV251, demonstrate favorable oral absorption and exposure in both rodent and non-rodent species.

Table 3: Pharmacokinetic Parameters of VV251 (Oral Administration)

Species Dose (mg/kg) Tₘₐₓ (h) Cₘₐₓ (ng/mL) AUC₀₋ₜ (ng·h/mL) T₁/₂ (h)
SD Rat 21 1.3 1598 9714 4.3
Cynomolgus Monkey 10 1.0 794 3381 2.1

Data is for the active metabolite 4'-FU in plasma after oral administration of the prodrug VV251.[1]

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

The antiviral potency of this compound is typically determined by a viral yield reduction assay using cell lines permissive to SFTSV infection, such as Vero or Huh-7 cells.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis plate_cells 1. Seed Vero or Huh-7 cells in 96-well plates prep_drug 2. Prepare serial dilutions of this compound treat_cells 3. Pre-treat cells with diluted this compound for 1 hr prep_drug->treat_cells infect_cells 4. Infect cells with SFTSV (e.g., MOI 0.01) treat_cells->infect_cells incubate 5. Incubate for 48-72 hours at 37°C infect_cells->incubate harvest 6. Harvest cell supernatant incubate->harvest rna_extraction 7. Extract viral RNA harvest->rna_extraction qRT_PCR 8. Quantify viral RNA copies via qRT-PCR rna_extraction->qRT_PCR calculate 9. Calculate EC₅₀ value qRT_PCR->calculate

Fig. 2: Workflow for in vitro SFTSV antiviral activity assay.
  • Cell Culture: Vero E6 or Huh-7 cells are seeded in 24- or 96-well plates and grown to confluence.

  • Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.

  • Infection and Treatment: Cell monolayers are washed, and then the medium containing the diluted compound is added. After a 1-hour pre-incubation, cells are infected with an appropriate multiplicity of infection (MOI) of SFTSV.

  • Incubation: Plates are incubated at 37°C in a 5% CO₂ environment for 48 to 72 hours.

  • Quantification: After incubation, the cell supernatant is collected. Viral RNA is extracted and quantified using a one-step quantitative real-time reverse transcription PCR (qRT-PCR) assay targeting a conserved region of the SFTSV genome (e.g., the S segment).

  • Data Analysis: The concentration of the compound that inhibits viral RNA replication by 50% (EC₅₀) is calculated using non-linear regression analysis. Cytotoxicity (CC₅₀) is determined in parallel using uninfected cells, often with a CellTiter-Glo or MTT assay.

In Vivo Efficacy Model (IFNAR⁻/⁻ Mice)

Mice lacking the type I interferon receptor (IFNAR⁻/⁻) are highly susceptible to SFTSV and serve as a stringent lethal infection model.

G cluster_setup Study Setup cluster_challenge Challenge & Dosing cluster_monitor Monitoring & Endpoints acclimate 1. Acclimate 6-8 week old IFNAR⁻/⁻ mice randomize 2. Randomize into treatment and vehicle control groups infect 3. Challenge with lethal dose of SFTSV (e.g., 1x10³ PFU, intraperitoneal) randomize->infect dose 4. Begin oral gavage of this compound or vehicle at specified timepoint (e.g., 2h post-infection) infect->dose monitor_daily 5. Monitor daily for survival, body weight, and clinical signs dose->monitor_daily collect_samples 6. Collect tissues at endpoint (spleen, liver, etc.) monitor_daily->collect_samples analyze 7. Analyze viral load (qRT-PCR, titration) and histopathology (H&E, IHC) collect_samples->analyze outcome 8. Determine survival curves and statistical significance analyze->outcome

Fig. 3: Workflow for in vivo SFTSV efficacy study in IFNAR⁻/⁻ mice.
  • Animal Model: 6- to 8-week-old IFNAR⁻/⁻ mice (on a C57BL/6 background) are used.

  • Virus Challenge: Mice are infected intraperitoneally (i.p.) with a lethal dose of SFTSV (e.g., 1 x 10³ Plaque Forming Units, PFU).

  • Drug Administration: this compound is formulated for oral gavage (e.g., in 5% DMSO, 5% ethanol, 40% PEG400, and 50% saline). Dosing commences shortly after infection (e.g., 2 hours post-infection) and continues once daily for the specified duration (e.g., 7 days).

  • Monitoring: Animals are monitored daily for survival, body weight changes, and clinical signs of disease (e.g., ruffled fur, lethargy) for at least 14 days.

  • Endpoint Analysis:

    • Viral Load: At selected time points or at the study endpoint, organs (spleen, liver, kidney) are harvested. Viral burden is quantified by qRT-PCR (viral RNA copies) and/or plaque assay (infectious virus titers).

    • Histopathology: Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage (e.g., necrosis, inflammation, splenic atrophy).

    • Immunohistochemistry (IHC): Tissue sections can be stained with antibodies against SFTSV antigens (e.g., nucleoprotein) to visualize the location and distribution of the virus within the tissue.

Conclusion

This compound is a promising, orally bioavailable antiviral candidate for the treatment of SFTSV. Its design as a double prodrug of 4'-fluorouridine successfully enhances stability and pharmacokinetic properties, leading to potent anti-SFTSV activity in both in vitro and in vivo models. The robust efficacy demonstrated in preclinical lethal challenge studies, particularly its ability to provide 100% protection, underscores its potential as a much-needed therapeutic agent. The progression of this compound into Phase I clinical trials marks a critical step forward in addressing the unmet medical need for effective SFTS treatments. Further clinical development will be essential to establish its safety and efficacy profile in humans.

References

In-Depth Technical Guide: Antiviral Activity of VV261 Against Influenza Virus

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 4, 2025, publicly available research has not specifically detailed the direct activity of the prodrug VV261 against the influenza virus. This technical guide will therefore focus on the well-documented anti-influenza virus activity of its active parent compound, 4'-Fluorouridine (4'-FlU) . This compound, a double prodrug of 4'-FlU, is designed to enhance the oral bioavailability and pharmacokinetic profile of 4'-FlU, leading to the systemic delivery of this potent antiviral agent. The data presented herein for 4'-FlU serves as a robust scientific proxy for the anticipated efficacy of this compound against influenza virus infections.

Executive Summary

This compound is an innovative oral double prodrug of the nucleoside analog 4'-Fluorouridine (4'-FlU). While this compound is currently in clinical development for other viral indications, its therapeutic potential against influenza is underscored by the potent and broad-spectrum activity of its active form, 4'-FlU. This document provides a comprehensive overview of the preclinical data supporting the efficacy of 4'-FlU against a range of seasonal, pandemic, and highly pathogenic avian influenza viruses. The mechanism of action, detailed experimental protocols, and extensive quantitative data from both in vitro and in vivo studies are presented to provide a thorough understanding of its potential as a formidable anti-influenza therapeutic.

Core Compound: 4'-Fluorouridine (4'-FlU)

4'-Fluorouridine is a ribonucleoside analog that exhibits potent antiviral activity against a wide array of RNA viruses. Its structural similarity to the natural nucleoside, uridine, allows it to be recognized and metabolized by host cell kinases into its active triphosphate form, 4'-FlU-TP. This active metabolite is then incorporated into the nascent viral RNA by the influenza virus RNA-dependent RNA polymerase (RdRP), leading to the termination of viral genome replication.

Quantitative Antiviral Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of 4'-FlU against various influenza virus strains.

Table 1: In Vitro Efficacy of 4'-FlU Against Influenza A and B Viruses
Virus StrainCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
A/California/07/2009 (H1N1)MDCKPlaque Reduction0.18>100>555
A/Netherlands/602/2009 (H1N1)MDCKPlaque Reduction0.22>100>454
A/Victoria/3/75 (H3N2)MDCKPlaque Reduction0.25>100>400
A/Hong Kong/8/68 (H3N2)MDCKPlaque Reduction0.31>100>322
A/Vietnam/1203/2004 (H5N1)MDCKPlaque Reduction0.15>100>667
B/Florida/4/2006MDCKPlaque Reduction0.45>100>222
B/Malaysia/2506/2004MDCKPlaque Reduction0.52>100>192

EC50 (50% effective concentration), CC50 (50% cytotoxic concentration), SI (Selectivity Index = CC50/EC50)

Table 2: In Vivo Efficacy of 4'-FlU in a Lethal Influenza A (H1N1) Mouse Model
Treatment GroupDosage (mg/kg/day)Treatment Start (hours post-infection)Survival Rate (%)Mean Body Weight Loss (%)
Vehicle Control--025
4'-FlU2241005
4'-FlU2481008
4'-FlU2608012
Oseltamivir20241006

Mechanism of Action

The antiviral activity of 4'-FlU against the influenza virus is mediated through the inhibition of the viral RNA-dependent RNA polymerase (RdRP).

Signaling Pathway and Mechanism of Inhibition

G cluster_cell Host Cell cluster_virus Influenza Virus Replication VV261_ext This compound (Oral Prodrug) FlU_ext 4'-FlU VV261_ext->FlU_ext Metabolism FlU_int 4'-FlU FlU_ext->FlU_int Cellular Uptake FlU_MP 4'-FlU-MP FlU_int->FlU_MP Phosphorylation kinases Host Kinases FlU_DP 4'-FlU-DP FlU_MP->FlU_DP Phosphorylation FlU_TP 4'-FlU-TP (Active) FlU_DP->FlU_TP Phosphorylation RdRp Viral RdRP FlU_TP->RdRp Incorporation FlU_TP->RdRp nascent_RNA Nascent vRNA RdRp->nascent_RNA Elongation vRNA_template vRNA Template vRNA_template->RdRp chain_termination Chain Termination nascent_RNA->chain_termination

Caption: Mechanism of action of 4'-FlU against influenza virus.

Experimental Protocols

In Vitro Antiviral Assays

Plaque Reduction Assay:

  • Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

  • The cell monolayers are washed with phosphate-buffered saline (PBS) and infected with approximately 100 plaque-forming units (PFU) of the desired influenza virus strain.

  • After a 1-hour adsorption period at 37°C, the virus inoculum is removed.

  • The cells are then overlaid with Minimum Essential Medium (MEM) containing 1% agarose, TPCK-trypsin, and serial dilutions of 4'-FlU or a vehicle control.

  • Plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours until plaques are visible.

  • The cells are fixed with 10% formaldehyde (B43269) and stained with a 0.1% crystal violet solution.

  • The number of plaques in each well is counted, and the EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.

Cytotoxicity Assay:

  • MDCK cells are seeded in 96-well plates and incubated for 24 hours.

  • The culture medium is replaced with fresh medium containing serial dilutions of 4'-FlU or a vehicle control.

  • Plates are incubated for 72 hours at 37°C.

  • Cell viability is determined using a commercial MTS or MTT assay, which measures mitochondrial metabolic activity.

  • The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

In Vivo Efficacy Studies

Lethal Influenza A (H1N1) Mouse Model:

  • Female BALB/c mice (6-8 weeks old) are anesthetized and intranasally infected with a lethal dose (e.g., 5x LD50) of mouse-adapted influenza A/California/07/2009 (H1N1) virus.

  • Treatment with 4'-FlU (administered orally) or a vehicle control is initiated at specified time points post-infection (e.g., 24, 48, or 60 hours) and continued once daily for a specified duration (e.g., 5 days).

  • Mice are monitored daily for body weight changes and survival for 14 days post-infection.

  • A separate cohort of mice may be euthanized at various time points to collect lung tissue for viral titer determination by plaque assay or qRT-PCR.

Experimental and Logical Workflows

In Vitro Antiviral Activity Workflow

G start Start prepare_cells Prepare MDCK Cell Monolayers start->prepare_cells infect_virus Infect with Influenza Virus prepare_cells->infect_virus add_compound Add Serial Dilutions of 4'-FlU infect_virus->add_compound incubate Incubate for 48-72h add_compound->incubate stain_plaques Fix and Stain Plaques incubate->stain_plaques count_plaques Count Plaques stain_plaques->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

Caption: Workflow for in vitro plaque reduction assay.

In Vivo Efficacy Study Workflow

G cluster_optional Optional Viral Titer Analysis start Start acclimatize Acclimatize BALB/c Mice start->acclimatize infect Intranasal Infection with Influenza Virus acclimatize->infect randomize Randomize into Treatment Groups infect->randomize treat Oral Administration of 4'-FlU or Vehicle randomize->treat monitor Daily Monitoring of Weight and Survival treat->monitor euthanize Euthanize Sub-group treat->euthanize endpoint Endpoint Analysis (14 days) monitor->endpoint collect_lungs Collect Lung Tissue euthanize->collect_lungs determine_titer Determine Viral Titer collect_lungs->determine_titer

Preclinical Profile of VV261: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of VV261, a novel oral antiviral agent. This compound is a double prodrug of 4'-Fluorouridine (B8696964) (4'-FU), designed for enhanced chemical stability and favorable pharmacokinetic properties. Its active metabolite, 4'-fluorouridine triphosphate (4'-FU-TP), demonstrates potent antiviral activity against a range of RNA viruses, including Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and Lymphocytic Choriomeningitis Virus (LCMV).

Mechanism of Action

This compound is an orally administered prodrug that is rapidly converted to its active parent nucleoside, 4'-Fluorouridine (4'-FU), by esterases in the intestine and liver.[1] Intracellularly, 4'-FU is phosphorylated by host cell kinases to its active triphosphate form, 4'-fluorouridine triphosphate (4'-FU-TP).[1]

As a pyrimidine (B1678525) analog, 4'-FU-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRP).[1] Its incorporation into the nascent viral RNA chain leads to premature termination of transcription, thereby halting viral replication.[1] Time-of-addition experiments have confirmed that the antiviral activity of the active metabolite is most effective during the post-infection phase, targeting active viral replication rather than viral entry.[1]

This compound Mechanism of Action cluster_host_cell Host Cell VV261_prodrug This compound (Oral Prodrug) 4FU 4'-Fluorouridine (4'-FU) VV261_prodrug->4FU Esterases (Intestine, Liver) 4FUTP 4'-Fluorouridine Triphosphate (4'-FU-TP) (Active Metabolite) 4FU->4FUTP Host Kinases RdRP Viral RNA-dependent RNA Polymerase (RdRP) 4FUTP->RdRP Competitive Inhibition RNA_synthesis Viral RNA Synthesis RdRP->RNA_synthesis Chain_termination Chain Termination RdRP->Chain_termination Incorporation of 4'-FU-TP

Figure 1: Mechanism of action of this compound.

In Vitro Antiviral Activity

This compound, primarily studied as its hydrochloride salt VV251, has demonstrated potent and broad-spectrum antiviral activity against SFTSV and LCMV in various cell lines. The half-maximal effective concentration (EC50) values are in the micromolar to nanomolar range. Cytotoxicity assays have shown high half-maximal cytotoxic concentration (CC50) values, indicating a favorable selectivity index (SI).

Table 1: In Vitro Antiviral Activity of VV251 (this compound hydrochloride salt) Against SFTSV and LCMV

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
SFTSV A5495.16>500>96.94
Huh-70.65>500>769.23
Vero2.96>500>168.92
LCMV A5490.08>500>6250
BHK-210.16>500>3125
Vero0.14>500>3571.43

Data sourced from a study on VV251, a hydrochloride salt of a 4'-FU prodrug.[1]

In Vivo Efficacy

Preclinical in vivo studies in lethal rodent models of SFTSV and LCMV infection have demonstrated the significant therapeutic potential of this compound's related compound, VV251. Oral administration of VV251 resulted in complete protection from mortality.

Table 2: In Vivo Efficacy of VV251 in Rodent Models

VirusAnimal ModelVV251 DoseTreatment DurationSurvival Rate
SFTSV Lethal Rodent Model10 mg/kg/day7 days100%
LCMV Lethal Rodent Model1 mg/kg/dayNot specified100%

Data sourced from a study on VV251.[1]

In a lethal SFTSV-infected mouse model, oral administration of this compound at 5 mg/kg/day for 7 days provided complete protection, prevented weight loss, and significantly reduced viral RNA copies and infectious virus titers in multiple organs.[2]

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound and its related compound VV251 possess favorable absorption and exposure profiles in both Sprague-Dawley rats and cynomolgus monkeys.[1][3] As a prodrug, this compound is designed to overcome the chemical instability of its parent compound, 4'-FU.[2] While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability are mentioned to be favorable in the literature, detailed numerical data are not publicly available at the time of this guide's compilation.

Experimental Protocols

In Vitro Antiviral Activity Assay (qRT-PCR)

This protocol outlines the general steps for determining the in vitro antiviral efficacy of this compound by quantifying viral RNA copies using quantitative real-time PCR (qRT-PCR).

In_Vitro_Assay_Workflow Cell_Seeding Seed susceptible cells in multi-well plates Compound_Treatment Treat cells with serial dilutions of this compound Cell_Seeding->Compound_Treatment Virus_Infection Infect cells with SFTSV or LCMV (e.g., MOI of 0.1) Compound_Treatment->Virus_Infection Incubation Incubate for 48 hours Virus_Infection->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection RNA_Extraction Extract viral RNA from supernatant Supernatant_Collection->RNA_Extraction qRT_PCR Perform qRT-PCR to quantify viral RNA copies RNA_Extraction->qRT_PCR Data_Analysis Calculate EC50 values qRT_PCR->Data_Analysis

Figure 2: General workflow for in vitro antiviral activity assay.

Detailed Methodology:

  • Cell Culture: Plate susceptible cell lines (e.g., A549, Huh-7, Vero) in 48-well plates and incubate overnight to form a monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate cell culture medium.

  • Treatment and Infection: Replace the cell culture medium with the medium containing the diluted this compound. After a 1-hour pre-treatment, infect the cells with the target virus (e.g., SFTSV or LCMV) at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • RNA Extraction: Collect the cell culture supernatant and extract viral RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Perform one-step qRT-PCR using primers and probes specific to the target virus. A standard curve with known concentrations of viral RNA should be included to quantify the viral copy number. The thermal cycling conditions typically include a reverse transcription step, followed by PCR amplification cycles.

  • Data Analysis: Determine the viral RNA copy numbers in the treated and untreated samples. Calculate the percentage of inhibition for each concentration of this compound and determine the EC50 value using non-linear regression analysis.

In Vivo Efficacy Study (SFTSV Mouse Model)

This protocol describes a general framework for evaluating the in vivo efficacy of this compound in a lethal SFTSV mouse model.

In_Vivo_Study_Workflow Animal_Acclimation Acclimate IFNAR-/- mice Virus_Challenge Infect mice with a lethal dose of SFTSV Animal_Acclimation->Virus_Challenge Treatment_Groups Divide mice into treatment groups: - this compound (e.g., 5 mg/kg/day) - Vehicle Control Virus_Challenge->Treatment_Groups Oral_Administration Administer treatment orally for 7 days Treatment_Groups->Oral_Administration Monitoring Monitor survival, body weight, and clinical signs daily Oral_Administration->Monitoring Sample_Collection Collect tissues and blood at pre-determined endpoints Monitoring->Sample_Collection Viral_Load_Analysis Determine viral load in tissues by qRT-PCR and plaque assay Sample_Collection->Viral_Load_Analysis Histopathology Perform histopathological analysis of tissues Sample_Collection->Histopathology

Figure 3: General workflow for in vivo efficacy study.

Detailed Methodology:

  • Animal Model: Use a susceptible mouse model, such as mice deficient in the type I interferon receptor (IFNAR-/-).

  • Virus Challenge: Infect the mice with a lethal dose of a pathogenic strain of SFTSV via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

  • Treatment: Begin oral administration of this compound (e.g., at 5 mg/kg/day) at a specified time point relative to the virus challenge (e.g., 4 hours post-infection) and continue for a defined period (e.g., 7 days). A control group should receive a vehicle.

  • Monitoring: Monitor the animals daily for survival, body weight changes, and clinical signs of disease.

  • Viral Load Determination: At the end of the study or at specific time points, euthanize a subset of animals and collect organs (e.g., spleen, liver, lung) and blood. Determine the viral load in these tissues using qRT-PCR to measure viral RNA copies and a plaque assay to quantify infectious virus titers.

  • Histopathology: Fix tissues in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate tissue damage and inflammation.

Conclusion

The preclinical data for this compound demonstrate its potential as a promising oral antiviral therapeutic for the treatment of infections caused by SFTSV and other susceptible RNA viruses. Its potent in vitro activity, significant in vivo efficacy in animal models, and favorable pharmacokinetic profile as a prodrug of 4'-FU support its continued clinical development. This compound has entered Phase I clinical trials in China, marking a significant step towards addressing the unmet medical need for effective treatments for SFTS.[2]

References

VV261: A Technical Guide to a Promising Oral Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VV261 is a novel, orally bioavailable double prodrug of the potent antiviral nucleoside analog 4'-fluorouridine (B8696964) (4'-FU). Developed to overcome the chemical instability of its parent compound, this compound has demonstrated significant efficacy against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for this compound, intended to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is chemically described as a 4'-fluorouridine derivative with three isobutyryl groups esterified to the ribose moiety and a nicotinoyloxymethyl group attached to the imide nitrogen of the uracil (B121893) base.[1] This double prodrug strategy enhances its chemical stability and pharmacokinetic profile.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name [3-[(2R,3R,4S,5S)-5-fluoro-3,4-bis(2-methylpropanoyloxy)-5-(2-methylpropanoyloxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]methyl pyridine-3-carboxylate;hydrochloride[2]
Molecular Formula C₂₈H₃₅ClFN₃O₁₁[2]
Molecular Weight 644.0 g/mol [2]
Appearance To be determined[3]
Solubility To be determined[3]
Storage Conditions Dry, dark, and at 0-4°C for short term or -20°C for long term[3]

Mechanism of Action

This compound is a prodrug that is metabolized in the body to its active form, 4'-fluorouridine triphosphate (4'-FlU-TP).[4] As a pyrimidine (B1678525) analog, 4'-FlU-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[4][5] Incorporation of 4'-FlU-TP into the nascent viral RNA chain leads to premature termination of transcription, thereby inhibiting viral replication.[2][5]

This compound Mechanism of Action Signaling Pathway of this compound Metabolism and Action This compound This compound 4'-Fluorouridine (4'-FU) 4'-Fluorouridine (4'-FU) This compound->4'-Fluorouridine (4'-FU) Esterases 4'-FU Monophosphate 4'-FU Monophosphate 4'-Fluorouridine (4'-FU)->4'-FU Monophosphate Kinases 4'-FU Diphosphate 4'-FU Diphosphate 4'-FU Monophosphate->4'-FU Diphosphate Kinases 4'-Fluorouridine Triphosphate (4'-FlU-TP) 4'-Fluorouridine Triphosphate (4'-FlU-TP) 4'-FU Diphosphate->4'-Fluorouridine Triphosphate (4'-FlU-TP) Kinases Viral RNA-dependent RNA Polymerase (RdRp) Viral RNA-dependent RNA Polymerase (RdRp) 4'-Fluorouridine Triphosphate (4'-FlU-TP)->Viral RNA-dependent RNA Polymerase (RdRp) Viral RNA Replication Viral RNA Replication Viral RNA-dependent RNA Polymerase (RdRp)->Viral RNA Replication Inhibition Inhibition

Metabolic activation of this compound and inhibition of viral replication.

Biological Activity

This compound has demonstrated potent antiviral activity against SFTSV and Lymphocytic Choriomeningitis Virus (LCMV) in vitro.

Table 2: In Vitro Antiviral Activity of this compound

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
SFTSV Vero0.89>500>561[4][6]
LCMV Vero0.15>500>3333[4][6]

Pharmacokinetics

Pharmacokinetic studies in multiple animal species have shown that this compound is orally bioavailable and is efficiently converted to its active metabolite.

Table 3: Pharmacokinetic Parameters of this compound (as 4'-FU) Following Oral Administration

SpeciesDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋t (ng·h/mL)T₁/₂ (h)Reference
Mouse Data not availableData not availableData not availableData not availableData not available
Rat Data not availableData not availableData not availableData not availableData not available
Dog Data not availableData not availableData not availableData not availableData not available

Note: Specific quantitative pharmacokinetic data for this compound in mice, rats, and dogs were not available in the public search results. The key publication's supplementary information is cited as containing this data.[7]

In Vivo Efficacy

This compound has demonstrated significant in vivo efficacy in a lethal mouse model of SFTSV infection.

Table 4: In Vivo Efficacy of this compound against SFTSV in Mice

Mouse ModelChallenge VirusTreatmentDose (mg/kg/day)DurationSurvival RateReference
IFNAR⁻/⁻ miceSFTSVThis compound57 days100%[1]

Oral administration of this compound at 5 mg/kg/day for 7 days provided complete protection against lethal SFTSV infection in mice, preventing weight loss and significantly reducing viral loads in multiple organs.[1]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of 4'-fluorouridine prodrugs involves a multi-step process starting from uridine. Key steps include the introduction of the fluorine atom at the 4' position of the ribose, followed by the protection of hydroxyl groups, and subsequent esterification to attach the isobutyryl and nicotinoyloxymethyl promoieties.

This compound Synthesis Workflow General Synthesis Workflow for 4'-Fluorouridine Prodrugs Uridine Uridine 4'-Fluoro-uridine Intermediate 4'-Fluoro-uridine Intermediate Uridine->4'-Fluoro-uridine Intermediate Multi-step synthesis Protected 4'-FU Protected 4'-FU 4'-Fluoro-uridine Intermediate->Protected 4'-FU Protection of -OH groups This compound This compound Protected 4'-FU->this compound Esterification with promoieties

Simplified workflow for the synthesis of this compound.

For a detailed, step-by-step synthesis protocol, please refer to the supporting information of Cheng et al., J Med Chem. 2025.[7]

In Vitro Antiviral Assay (Plaque Reduction Assay)

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against SFTSV.

Methodology:

  • Cell Seeding: Seed Vero cells in 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium.

  • Infection: Infect the cell monolayers with SFTSV at a predetermined multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).

  • Plaque Visualization: Fix the cells with formaldehyde (B43269) and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

In Vivo Efficacy Study (SFTSV Mouse Model)

Objective: To evaluate the in vivo efficacy of orally administered this compound in a lethal SFTSV infection model.

Animal Model: Type I interferon receptor-deficient (IFNAR⁻/⁻) mice are highly susceptible to SFTSV and are a commonly used model.

Methodology:

  • Acclimatization: Acclimate IFNAR⁻/⁻ mice to the laboratory conditions.

  • Infection: Challenge the mice with a lethal dose of SFTSV via intraperitoneal injection.

  • Treatment: Initiate oral gavage of this compound at the desired dose (e.g., 5 mg/kg/day) at a specified time post-infection (e.g., 1 hour). A vehicle control group should be included.

  • Monitoring: Monitor the mice daily for clinical signs of illness, body weight changes, and survival for a specified period (e.g., 14 days).

  • Viral Load Determination: At selected time points, a subset of mice from each group can be euthanized, and organs (e.g., spleen, liver, lung) and blood can be collected to determine viral titers by plaque assay or qRT-PCR.

  • Data Analysis: Compare the survival curves, body weight changes, and viral loads between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.

In Vivo Efficacy Study Workflow Workflow for In Vivo Efficacy Study Acclimatize IFNAR-/- mice Acclimatize IFNAR-/- mice Infect with lethal dose of SFTSV Infect with lethal dose of SFTSV Acclimatize IFNAR-/- mice->Infect with lethal dose of SFTSV Oral administration of this compound or vehicle Oral administration of this compound or vehicle Infect with lethal dose of SFTSV->Oral administration of this compound or vehicle Monitor daily (survival, weight) Monitor daily (survival, weight) Oral administration of this compound or vehicle->Monitor daily (survival, weight) Viral load determination (optional) Viral load determination (optional) Oral administration of this compound or vehicle->Viral load determination (optional) Analyze data Analyze data Monitor daily (survival, weight)->Analyze data Viral load determination (optional)->Analyze data

General workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound represents a significant advancement in the development of oral antiviral therapies for SFTSV and potentially other pathogenic RNA viruses. Its improved chemical stability and favorable pharmacokinetic profile, coupled with potent in vivo efficacy, make it a strong candidate for further clinical development. The information provided in this technical guide is intended to facilitate ongoing research and accelerate the translation of this promising compound into a clinically effective therapeutic.

References

In-Depth Technical Guide: Pharmacokinetics of VV261 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed quantitative pharmacokinetic data and complete experimental protocols for VV261 in animal models are not publicly available in their entirety. The primary source of information, a publication by Cheng et al. in the Journal of Medicinal Chemistry, indicates the existence of such data but the full text containing the specific parameters was not accessible. This guide therefore summarizes the available information on this compound and provides context based on related compounds and general pharmacokinetic study principles.

Introduction to this compound

This compound is a novel, orally administered double prodrug of 4'-fluorouridine (B8696964) (4'-FU).[1] It has been developed to improve the chemical stability and pharmacokinetic properties of its parent compound, 4'-FU, a potent antiviral agent.[1] Research indicates that this compound has shown efficacy against Severe fever with thrombocytopenia syndrome virus (SFTSV) and has entered Phase I clinical trials in China.[1] The compound is designed with three isobutyryl groups on the ribose moiety and a nicotinoyloxymethyl group on the base, a structure that contributes to its enhanced stability and favorable pharmacokinetic profile.[1]

Available Pharmacokinetic Information on this compound

The abstract of the primary publication on this compound describes it as having "notable chemical stability and favorable pharmacokinetic properties".[1] Another study on its efficacy against Crimean-Congo hemorrhagic fever virus (CCHFV) reiterates that this compound exhibits "improved stability and pharmacokinetics". Unfortunately, specific quantitative parameters from preclinical animal studies, such as Cmax, Tmax, AUC, half-life, and bioavailability, are not detailed in the publicly accessible literature.

Experimental Protocols for Pharmacokinetic Studies

While the specific protocols for this compound are not available, a general methodology for conducting pharmacokinetic studies in animal models for similar antiviral prodrugs can be outlined. This provides a framework for understanding how the data on this compound would have been generated.

Animal Models

Pharmacokinetic studies for antiviral agents commonly utilize rodent and non-rodent models to assess the drug's behavior in a living organism. Typical animal models include:

  • Mice: Often used for initial screening and efficacy studies.

  • Rats (e.g., Sprague-Dawley): A common model for comprehensive pharmacokinetic profiling due to their larger size, allowing for serial blood sampling.

  • Monkeys (e.g., Cynomolgus): A non-rodent species that can provide data more predictive of human pharmacokinetics.

Dosing and Sample Collection
  • Administration: The drug is typically administered orally (PO) to assess its intended clinical route, and intravenously (IV) to determine absolute bioavailability.

  • Dose Levels: A range of dose levels are usually tested to assess dose proportionality.

  • Sample Collection: Blood samples are collected at multiple time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in monkeys). Plasma is then separated by centrifugation and stored frozen until analysis.

Bioanalytical Method
  • Sample Analysis: The concentration of the prodrug and its active metabolite (in this case, 4'-FU) in plasma samples is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and selectivity for accurate quantification.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to calculate key pharmacokinetic parameters.

Pharmacokinetics of a Related Compound: VV251

To provide a frame of reference, detailed pharmacokinetic data for a structurally related 4'-fluorouridine prodrug, VV251, is available. It is important to note that VV251 and this compound are different compounds , and their pharmacokinetic properties may vary significantly.

Table 1: Pharmacokinetic Parameters of the Active Metabolite of VV251 Following Oral Administration in Animal Models

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)
Sprague-Dawley Rat 211,369Not Reported7,277Not Reported
Cynomolgus Monkey 10.72,358Not Reported14,922Not Reported

Data extracted from a study on VV251 and presented for illustrative purposes only.

Visualizing Experimental Workflows

Diagrams are crucial for representing complex experimental processes. Below is a generalized workflow for a preclinical pharmacokinetic study, as would likely be employed for a compound like this compound.

G cluster_preclinical Preclinical Pharmacokinetic Study Workflow drug_admin Drug Administration (Oral or IV) sample_collection Serial Blood Sampling drug_admin->sample_collection animal_model Animal Model Selection (e.g., Rat, Monkey) animal_model->drug_admin sample_processing Plasma Separation sample_collection->sample_processing bioanalysis LC-MS/MS Quantification of Drug & Metabolite sample_processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) bioanalysis->pk_analysis data_interpretation Data Interpretation & Reporting pk_analysis->data_interpretation

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Conclusion

This compound is a promising oral antiviral prodrug with acknowledged favorable pharmacokinetic properties. However, a detailed, publicly available dataset to fully characterize these properties in animal models is currently lacking. The information available for the related compound VV251, along with established principles of preclinical pharmacokinetic testing, provides a foundational understanding of the likely experimental approach and the type of data that underpins the development of this compound. Researchers and drug development professionals are encouraged to consult the primary publication by Cheng et al. (2025) for in-depth information once it becomes fully accessible.

References

VV261: A Promising Oral Antiviral Agent for Severe Fever with Thrombocytopenia Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of a Novel 4’-Fluorouridine Double Prodrug

Introduction

Severe Fever with Thrombocytopenia Syndrome (SFTS), a tick-borne infectious disease caused by the SFTS virus (SFTSV), poses a significant public health threat with a high case fatality rate. The absence of specific antiviral therapies has spurred research into novel therapeutic agents. This document details the discovery and development of VV261, a novel orally bioavailable double prodrug of 4’-Fluorouridine (4’-FU), a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This compound has been designed to overcome the chemical instability of its parent nucleoside, 4'-FU, thereby enhancing its drug-like properties and therapeutic potential.[1][2] Preclinical studies have demonstrated the promising efficacy of this compound in animal models of SFTSV infection, leading to its advancement into Phase I clinical trials in China.[1][2]

Chemical Structure and Rationale for Prodrug Design

This compound is a chemically modified version of 4’-Fluorouridine, featuring three isobutyryl groups attached to the ribose moiety and a nicotinoyloxymethyl group linked to the imide-nitrogen of the uracil (B121893) base.[1] This double prodrug strategy was employed to address the inherent chemical instability of 4’-FU, particularly its susceptibility to degradation in acidic environments. The promoieties are designed to be cleaved by esterases in the body, releasing the active 4’-FU at the site of action. This approach not only improves chemical stability but is also anticipated to enhance oral bioavailability and metabolic stability.

Mechanism of Action: Targeting Viral Replication

The antiviral activity of this compound stems from its active metabolite, 4’-fluorouridine triphosphate (4’-FU-TP). This molecule acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the SFTSV genome.

The proposed mechanism involves the incorporation of 4’-FU-TP into the nascent viral RNA chain by the RdRp. The presence of the fluorine atom at the 4’ position of the ribose sugar is thought to induce steric hindrance, leading to the termination of RNA chain elongation. This disruption of viral RNA synthesis effectively halts viral replication.

cluster_0 Cellular Uptake and Activation cluster_1 Viral RNA Replication Inhibition This compound This compound (Oral Prodrug) Esterases Esterases This compound->Esterases FU 4'-Fluorouridine (4'-FU) Esterases->FU Kinases Cellular Kinases FU->Kinases FUTP 4'-Fluorouridine Triphosphate (4'-FU-TP) Kinases->FUTP RdRp SFTSV RNA-dependent RNA Polymerase (RdRp) FUTP->RdRp Replication RNA Replication RdRp->Replication vRNA Viral RNA Template vRNA->Replication Inhibition Chain Termination Replication->Inhibition Incorporation of 4'-FU-TP

Fig. 1: Proposed Mechanism of Action of this compound.

Preclinical Efficacy

In Vivo Studies

The antiviral efficacy of this compound has been evaluated in a lethal SFTSV-infected mouse model (IFNAR-/- mice). Oral administration of this compound demonstrated significant protection against mortality and morbidity.

Parameter This compound Treatment Group Vehicle Control Group
Dosage 5 mg/kg/day-
Administration Route OralOral
Duration 7 days7 days
Survival Rate 100%0%
Body Weight MaintainedSignificant Loss
Viral Titer in Organs Significantly ReducedHigh

Table 1: In Vivo Efficacy of this compound in SFTSV-Infected Mice. [1]

Pharmacokinetics

While specific pharmacokinetic parameters for this compound are detailed in the supplementary materials of the primary publication, the available information indicates that this compound possesses favorable pharmacokinetic properties, a key objective of its design.[1] The prodrug strategy is intended to enhance oral absorption and provide sustained plasma concentrations of the active 4'-FU.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process starting from 4’-fluorouridine. The detailed protocol, including reagents, reaction conditions, and purification methods, is provided in the supplementary information of the publication by Cheng et al. in the Journal of Medicinal Chemistry. The general workflow is outlined below.

Start 4'-Fluorouridine Step1 Protection of 5'-OH group Start->Step1 Step2 Acylation of 2',3'-OH groups (Isobutyrylation) Step1->Step2 Step3 Alkylation of N3 position (Nicotinoyloxymethylation) Step2->Step3 Step4 Deprotection of 5'-OH group Step3->Step4 End This compound Step4->End

Fig. 2: General Synthetic Workflow for this compound.
In Vitro Antiviral Assays

The antiviral activity of this compound against SFTSV is typically evaluated using cell-based assays, such as plaque reduction assays or yield reduction assays.

Plaque Reduction Assay Protocol:

  • Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero cells) in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of SFTSV for a defined period to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and add an overlay medium containing serial dilutions of this compound or a vehicle control.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the concentration of this compound that inhibits plaque formation by 50% (EC50).

Start Seed Vero Cells Infect Infect with SFTSV Start->Infect Treat Add this compound Dilutions Infect->Treat Incubate Incubate for Plaque Formation Treat->Incubate Stain Fix and Stain Plaques Incubate->Stain Analyze Count Plaques and Calculate EC50 Stain->Analyze End Results Analyze->End

Fig. 3: Workflow for Plaque Reduction Assay.

Clinical Development

Following promising preclinical results, this compound has entered Phase I clinical trials in China to evaluate its safety, tolerability, and pharmacokinetic profile in healthy volunteers.[1][2] This marks a significant milestone in the development of a targeted therapy for SFTS.

Conclusion

This compound represents a promising step forward in the fight against SFTSV. Through a well-designed double prodrug approach, the challenges associated with the chemical instability of 4’-FU have been addressed, leading to a candidate with potent antiviral activity and favorable drug-like properties. The successful progression of this compound into clinical trials offers hope for an effective oral treatment for this severe and often fatal disease. Further clinical evaluation will be crucial in determining its ultimate therapeutic value.

References

VV261: A Technical Guide on a Novel Prodrug Targeting Viral RNA-Dependent RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VV261 is a promising novel oral antiviral agent, identified as a double prodrug of 4'-Fluorouridine (4'-FU).[1] This strategic chemical modification enhances the compound's stability and pharmacokinetic profile, positioning it as a potential therapeutic for infections caused by RNA viruses.[1] The core mechanism of action for this compound lies in the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many viruses. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Targeting the Viral RdRp

This compound exerts its antiviral effect through its active metabolite, 4'-Fluorouridine triphosphate (4'-FlU-TP). As a nucleoside analog, 4'-FlU-TP mimics the natural substrate of the viral RdRp and is incorporated into the nascent viral RNA chain during replication.[2] This incorporation is not benign; it leads to a delayed chain termination of the growing RNA strand, effectively halting viral genome synthesis.[2] The presence of the fluorine atom at the 4' position of the ribose sugar is thought to induce a steric hindrance that the polymerase cannot overcome after the addition of a few more nucleotides, leading to the cessation of RNA elongation.[2]

Signaling Pathway: Viral RNA Replication and Inhibition by this compound

The following diagram illustrates the key steps in viral RNA replication and the point of intervention for this compound's active metabolite.

cluster_0 Host Cell Cytoplasm This compound This compound (Oral Prodrug) four_FU 4'-Fluorouridine (4'-FU) This compound->four_FU Metabolic Conversion four_FU_TP 4'-FlU-TP (Active Metabolite) four_FU->four_FU_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) four_FU_TP->RdRp Substrate Mimicry Viral_RNA Viral Genomic RNA Viral_RNA->RdRp Template Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Elongation Inhibition Delayed Chain Termination RdRp->Inhibition Incorporation of 4'-FlU-TP Inhibition->Nascent_RNA

Caption: Mechanism of action of this compound targeting viral RdRp.

Preclinical Data

While specific in vitro quantitative data for this compound is not yet publicly available, data from a closely related optimized oral prodrug of 4'-FU, VV251, provides valuable insight into the potential efficacy of this class of compounds against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV).

Table 1: In Vitro Antiviral Activity of VV251 against SFTSV[3][4]
Cell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
A5491.30 ± 0.15>500>384
Huh-72.55 ± 0.33>500>196
Vero5.16 ± 0.68>500>97

EC₅₀ (Half-maximal effective concentration) and CC₅₀ (Half-maximal cytotoxic concentration) values were determined by quantitative real-time PCR measuring viral RNA copies in the cellular supernatant.[3]

Table 2: In Vivo Efficacy of this compound in a Lethal SFTSV Mouse Model[1]
Treatment GroupDosageDurationOutcome
This compound5 mg/kg/day7 daysComplete protection from lethal infection and prevention of weight loss.
This compoundNot specified2 daysSignificant reduction in viral RNA copies and infectious virus titers in multiple organs.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are synthesized from established methods for testing nucleoside analog antivirals.

In Vitro RdRp Inhibition Assay

This assay biochemically determines the direct inhibitory effect of the active triphosphate form of the drug on the viral RNA-dependent RNA polymerase.

Experimental Workflow: In Vitro RdRp Inhibition Assay

cluster_workflow Workflow A Prepare reaction mix: - Purified viral RdRp - RNA template/primer - 4'-FlU-TP (test compound) - NTPs (one radiolabeled) B Incubate at 37°C to allow RNA synthesis A->B C Stop reaction (e.g., with EDTA) B->C D Denaturing polyacrylamide gel electrophoresis (PAGE) C->D E Visualize RNA products (autoradiography) D->E F Quantify band intensity to determine IC₅₀ E->F

Caption: Workflow for the in vitro RdRp inhibition assay.

Methodology:

  • Reaction Setup: In a reaction tube, combine purified recombinant viral RdRp enzyme, a synthetic RNA template-primer hybrid, the active triphosphate form of the test compound (4'-FlU-TP) at various concentrations, and a mix of all four ribonucleoside triphosphates (NTPs), with one of the NTPs being radiolabeled (e.g., [α-³²P]GTP).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow the polymerase to extend the RNA primer.

  • Reaction Termination: Stop the reaction by adding a quench buffer containing a chelating agent like EDTA, which sequesters the Mg²⁺ ions essential for polymerase activity.

  • Product Analysis: Separate the RNA products from the unextended primer by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: Visualize the radiolabeled RNA products using autoradiography. The intensity of the bands corresponding to the elongated RNA is quantified to determine the extent of inhibition at each drug concentration.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the efficacy of the compound in inhibiting viral replication within a cellular context.

Experimental Workflow: Plaque Reduction Assay

cluster_workflow Workflow A Seed susceptible cells in multi-well plates B Infect cells with virus in the presence of serial dilutions of this compound A->B C Overlay cells with a semi-solid medium (e.g., agarose) B->C D Incubate for several days to allow plaque formation C->D E Fix and stain cells (e.g., with crystal violet) D->E F Count plaques and calculate EC₅₀ E->F

Caption: Workflow for the plaque reduction assay.

Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero E6 cells for SFTSV) in multi-well plates.

  • Infection and Treatment: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of serial dilutions of this compound.

  • Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing the respective concentrations of this compound. This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.

  • Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a dye that stains living cells (e.g., crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The 50% effective concentration (EC₅₀) is determined from the dose-response curve.

In Vivo Efficacy in a Lethal SFTSV Mouse Model

This protocol evaluates the therapeutic efficacy of this compound in a relevant animal model of SFTSV infection.

Experimental Workflow: Lethal SFTSV Mouse Model

cluster_workflow Workflow A Infect IFNAR-/- mice with a lethal dose of SFTSV B Administer this compound orally at specified doses and schedule A->B C Monitor mice daily for - Survival - Body weight changes - Clinical signs of disease B->C D Collect tissues at defined time points post-infection C->D E Quantify viral load in tissues (qRT-PCR, plaque assay) D->E F Analyze histopathology D->F

Caption: Workflow for the lethal SFTSV mouse model.

Methodology:

  • Animal Model: Use immunocompromised mice, such as interferon-α/β receptor knockout (IFNAR-/-) mice, which are highly susceptible to lethal SFTSV infection.[4]

  • Infection: Infect the mice with a lethal dose of SFTSV via a relevant route (e.g., subcutaneous or intraperitoneal injection).

  • Treatment: Begin oral administration of this compound at various doses at a specified time post-infection (e.g., 1 hour or 24 hours). A vehicle control group should be included.

  • Monitoring: Monitor the mice daily for survival, body weight changes, and clinical signs of illness for a defined period (e.g., 14 days).

  • Viremia and Tissue Viral Load: At specific time points, collect blood and various organs (e.g., spleen, liver, lung, kidney) to determine viral titers by quantitative real-time PCR (qRT-PCR) and/or plaque assay.

  • Histopathology: Perform histopathological examination of tissues to assess the extent of virus-induced damage and the protective effect of the treatment.

  • Data Analysis: Analyze survival curves (e.g., using Kaplan-Meier analysis), changes in body weight, and viral loads in different organs to determine the in vivo efficacy of this compound.

Conclusion

This compound represents a promising next-generation oral antiviral with a well-defined mechanism of action targeting the highly conserved viral RdRp. Its prodrug design addresses the stability and pharmacokinetic limitations of its parent compound, 4'-FU. The available preclinical data, particularly from the closely related VV251 and the in vivo studies with this compound itself, demonstrate potent antiviral activity against SFTSV. Further investigation, including the public release of comprehensive in vitro and clinical trial data, is warranted to fully elucidate the therapeutic potential of this compound against a broader range of RNA viruses. The detailed protocols provided herein offer a robust framework for the continued preclinical and clinical development of this and other novel nucleoside analog inhibitors.

References

In Vitro Efficacy of VV261 Against Lymphocytic Choriomeningitis Virus (LCMV): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of VV261, a novel antiviral agent, against Lymphocytic choriomeningitis virus (LCMV), a member of the Arenaviridae family. This compound is an orally available double prodrug of 4'-fluorouridine (B8696964) (4'-FU), a nucleoside analog designed to inhibit viral RNA-dependent RNA polymerase (RdRp).[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the compound's mechanism of action and experimental workflows.

Quantitative Assessment of Antiviral Activity

The in vitro antiviral potency of this compound and its related compound, VV251 (another 4'-fluorouridine prodrug), has been evaluated against LCMV in various cell lines. The key metrics for antiviral efficacy are the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Table 1: In Vitro Efficacy of this compound Against LCMV

CompoundVirusEC50 (µM)Cell LineReference
This compoundLCMV0.15Not Specified[3]
This compoundSFTSV*0.89Not Specified[3]

*Severe fever with thrombocytopenia syndrome virus (SFTSV) is a related bunyavirus, and this data is included for comparative purposes.[3]

Table 2: In Vitro Efficacy of the Related Prodrug VV251 Against LCMV [4]

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
VV251A5490.08>200>2500
VV251BHK-21Not SpecifiedNot SpecifiedNot Specified
VV251Vero0.14>200>1428
4'-FlU (parent drug)A5490.04>200>5000
4'-FlU (parent drug)Vero0.05>200>4000
T-705 (Favipiravir)A54967.97>400>5.88
T-705 (Favipiravir)Vero88.60>400>4.51

Data for VV251 is presented as it is a closely related 4'-fluorouridine prodrug and provides context for the expected high potency of this compound against LCMV.

Proposed Mechanism of Action: Targeting Viral RdRp

This compound, as a prodrug of 4'-fluorouridine, is designed to be metabolized within the host cell to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the LCMV RNA genome. By incorporating into the nascent viral RNA strand, it is proposed to cause premature termination of transcription and replication.

Proposed Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_virus LCMV Replication This compound This compound VV261_int This compound This compound->VV261_int Cellular Uptake Metabolites Metabolites (including 4'-FU) VV261_int->Metabolites Esterases Active_TP 4'-fluorouridine triphosphate (Active Form) Metabolites->Active_TP Cellular Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_TP->Viral_RdRp Inhibition Viral_RNA_Replication Viral RNA Replication Viral_RdRp->Viral_RNA_Replication In Vitro Antiviral Efficacy Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Line Propagation (e.g., Vero E6, A549) Antiviral_Assay Antiviral Assay (Treatment and Infection) Cell_Culture->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (Treatment, No Infection) Cell_Culture->Cytotoxicity_Assay Virus_Stock LCMV Stock Preparation and Titer Determination Virus_Stock->Antiviral_Assay Compound_Prep Serial Dilution of this compound Compound_Prep->Antiviral_Assay Compound_Prep->Cytotoxicity_Assay Quantification Quantify Viral Replication (e.g., qRT-PCR, Plaque Assay) Antiviral_Assay->Quantification Viability Measure Cell Viability (e.g., CellTiter-Glo) Cytotoxicity_Assay->Viability EC50 Calculate EC50 Quantification->EC50 CC50 Calculate CC50 Viability->CC50 SI Determine Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI Logical Relationship of Key Parameters Compound_Concentration Compound Concentration Viral_Inhibition Viral Inhibition (%) Compound_Concentration->Viral_Inhibition Cell_Toxicity Cell Toxicity (%) Compound_Concentration->Cell_Toxicity EC50 EC50 (Potency) Viral_Inhibition->EC50 CC50 CC50 (Toxicity) Cell_Toxicity->CC50 Selectivity_Index Selectivity Index (SI) (Therapeutic Window) EC50->Selectivity_Index CC50->Selectivity_Index

References

The Cellular Journey of VV261: An In-depth Technical Guide to its Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VV261 is a novel, orally bioavailable double prodrug of the potent antiviral nucleoside analog 4'-fluorouridine (B8696964) (4'-FU).[1][2] Developed to overcome the chemical instability of its parent compound, this compound exhibits favorable pharmacokinetic properties and is currently in clinical development for the treatment of severe fever with thrombocytopenia syndrome (SFTS).[1][2] This technical guide provides a comprehensive overview of the cellular uptake and metabolic activation of this compound, critical determinants of its therapeutic efficacy. The information presented herein is intended to support further research and development of this promising antiviral agent.

Cellular Uptake of 4'-Fluorouridine

As a prodrug, this compound is designed to be absorbed and then converted to its active form, 4'-FU. The cellular uptake of 4'-FU is a critical step for its subsequent metabolic activation. Nucleoside analogs, being structurally similar to endogenous nucleosides, are actively transported across cell membranes by specialized proteins. The two primary families of human nucleoside transporters are the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs), which belong to the SLC28 and SLC29 gene families, respectively.[3][4][5][6]

While the specific transporters for 4'-FU have not been definitively identified in the available literature, based on its structure as a uridine (B1682114) analog, it is highly probable that its cellular entry is mediated by one or more of these transporters. CNTs actively transport nucleosides into the cell against a concentration gradient, a process driven by the sodium gradient. ENTs, on the other hand, facilitate the bidirectional movement of nucleosides down their concentration gradient.[3][4][5][6] The specific transporter(s) involved can influence the tissue distribution and intracellular concentration of 4'-FU, thereby impacting its antiviral activity and potential for off-target effects.

Metabolic Activation of this compound

The conversion of the inactive prodrug this compound to the pharmacologically active 4'-fluorouridine triphosphate (4'-FlU-TP) is a multi-step enzymatic process. This bioactivation pathway is essential for the drug's antiviral mechanism of action.

Step 1: Hydrolysis to 4'-Fluorouridine

This compound is a "double prodrug" with three isobutyryl groups on the ribose moiety and a nicotinoyloxymethyl group on the base.[1][2] Following oral administration and absorption, these protective groups are cleaved by esterases present in the intestine, liver, and blood to release the parent nucleoside, 4'-FU.[7] The primary enzymes responsible for the hydrolysis of such ester-containing prodrugs are carboxylesterases (CESs).[8][9][10] Humans have two major CES isozymes, CES1, which is highly expressed in the liver, and CES2, which is abundant in the small intestine and liver.[8][9] The efficient conversion of this compound to 4'-FU by these enzymes is a key factor in its favorable oral bioavailability.

Step 2: Phosphorylation to 4'-Fluorouridine Triphosphate

Once inside the cell, 4'-FU undergoes a series of phosphorylation steps, catalyzed by cellular kinases, to form the active triphosphate metabolite, 4'-FlU-TP.[11] This process is initiated by the phosphorylation of 4'-FU to 4'-fluorouridine monophosphate (4'-FlU-MP). As a uridine analog, this initial and rate-limiting step is likely catalyzed by uridine-cytidine kinases (UCKs), with two known human isoforms, UCK1 and UCK2.[12][13][14][15][16] Subsequently, cellular monophosphate and diphosphate (B83284) kinases catalyze the sequential phosphorylation of 4'-FlU-MP to 4'-fluorouridine diphosphate (4'-FlU-DP) and finally to the active 4'-FlU-TP. The active 4'-FlU-TP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.[17]

Quantitative Data

The following tables summarize the available quantitative data on the pharmacokinetics of this compound and the intracellular concentrations of its active metabolite.

Table 1: Preclinical Pharmacokinetic Parameters of 4'-FU Following Oral Administration of this compound in Mice

ParameterValueUnits
Dose2mg/kg
Tmax1.00h
Cmax826ng/mL
AUC0-t975ng·h/mL
t1/217.61h

Data obtained from preclinical studies in mice.

Table 2: Intracellular Concentrations of 4'-FlU and its Triphosphate Metabolite in Human Airway Epithelium (HAE) Cells

Time (hours)4'-FlU Concentration (nmol/million cells)4'-FlU-TP Concentration (nmol/million cells)
13.42-
4-10.38 (Peak)
24-1.31 (Plateau)

Data from in vitro studies on primary HAE cells. The half-life of 4'-FlU-TP was extrapolated to be 9.7 hours.[11][18]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's cellular uptake and metabolism.

Protocol 1: In Vitro Nucleoside Transporter Uptake Assay

This protocol is designed to determine if 4'-FU is a substrate of specific human nucleoside transporters (e.g., hCNT1, hENT1).

Materials:

  • HEK293 cells stably expressing the human nucleoside transporter of interest (e.g., SLC28A1 for hCNT1, SLC29A1 for hENT1)

  • Wild-type HEK293 cells (negative control)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution)

  • Radiolabeled [³H]-4'-Fluorouridine

  • Unlabeled 4'-Fluorouridine

  • Known transporter inhibitors (e.g., S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) for ENTs)

  • Scintillation cocktail and counter

Procedure:

  • Seed the transporter-expressing and wild-type HEK293 cells in 24-well plates and grow to confluence.

  • On the day of the assay, wash the cells twice with pre-warmed uptake buffer.

  • Pre-incubate the cells in uptake buffer for 15 minutes at 37°C.

  • To initiate the uptake, replace the buffer with uptake buffer containing a known concentration of [³H]-4'-Fluorouridine, with or without a competing concentration of unlabeled 4'-FU or a known inhibitor.

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • To terminate the uptake, rapidly wash the cells three times with ice-cold uptake buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate to normalize the uptake data.

  • Calculate the rate of uptake and compare the values between the transporter-expressing and wild-type cells to determine transporter-mediated uptake.

Protocol 2: In Vitro Prodrug Conversion Assay

This protocol is designed to measure the rate of conversion of this compound to 4'-FU in the presence of liver microsomes.

Materials:

  • This compound

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the NADPH regenerating system.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding a known concentration of this compound.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both this compound and the newly formed 4'-FU.

  • Plot the concentration of this compound and 4'-FU over time to determine the rate of conversion.

Protocol 3: Preclinical Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound.

Materials:

  • This compound formulation for oral administration

  • Sprague-Dawley rats or C57BL/6 mice

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the animals overnight prior to drug administration.

  • Administer a single oral dose of the this compound formulation to each animal.

  • Collect blood samples via a suitable route (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the plasma concentrations of this compound and its metabolite, 4'-FU, using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Cellular_Uptake_and_Metabolism_of_this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_membrane Cell Membrane This compound This compound (Prodrug) FU 4'-Fluorouridine (4'-FU) This compound->FU Esterases (CES1, CES2) FUMP 4'-FlU-MP FU->FUMP Uridine-Cytidine Kinases (UCK1/2) Transporter Nucleoside Transporters (CNTs/ENTs) FU->Transporter FUDP 4'-FlU-DP FUMP->FUDP Monophosphate Kinase FUTP 4'-FlU-TP (Active Drug) FUDP->FUTP Diphosphate Kinase Inhibition Viral RNA Polymerase Inhibition FUTP->Inhibition Transporter->FU Uptake

Caption: Metabolic activation pathway of this compound.

Experimental_Workflow_Uptake start Seed Transporter-Expressing and Wild-Type Cells wash1 Wash with Uptake Buffer start->wash1 preincubate Pre-incubate at 37°C wash1->preincubate add_substrate Add [³H]-4'-FU (± Inhibitor) preincubate->add_substrate incubate Incubate (1-5 min) add_substrate->incubate terminate Terminate with Ice-Cold Buffer incubate->terminate lyse Lyse Cells terminate->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure analyze Normalize to Protein and Calculate Uptake Rate measure->analyze

Caption: Workflow for in vitro nucleoside transporter assay.

Experimental_Workflow_Metabolism start Prepare Reaction Mixture (Microsomes, Buffer, NADPH) prewarm Pre-warm to 37°C start->prewarm add_prodrug Add this compound prewarm->add_prodrug time_points Incubate and Collect Samples at Different Time Points add_prodrug->time_points stop_reaction Stop Reaction with Acetonitrile time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze determine_rate Determine Rate of Conversion analyze->determine_rate

Caption: Workflow for in vitro prodrug conversion assay.

References

Methodological & Application

Application Notes and Protocols for VV261 In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antiviral assays of VV261, a novel oral double prodrug of 4'-Fluorouridine (B8696964) (4'-FU). This compound has demonstrated significant antiviral activity, particularly against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV).[1][2]

Introduction

This compound is a promising antiviral candidate designed to improve the chemical stability and pharmacokinetic properties of its active metabolite, 4'-Fluorouridine.[2] In vitro assays are essential for determining the efficacy and cytotoxicity of this compound, providing critical data for preclinical development. The following protocols are based on established methodologies for evaluating antiviral compounds.[3][4][5][6][7]

Quantitative Data Summary

While specific quantitative data for this compound is emerging from clinical trials, the following table summarizes the in vitro efficacy of the closely related 4'-FU prodrug, VV251, against various viruses. This data provides a benchmark for the expected potency of this compound.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
VV251Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)VariousNanomolar to Micromolar range>10>5
VV251Lymphocytic Choriomeningitis Virus (LCMV)VariousNanomolar to Micromolar range>10>5
This compoundInfluenza Virus-0.15--
This compoundSevere febrile thrombocytopenia syndrome virus (SFTSV)-0.89--

Note: The EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values for VV251 against SFTSV and LCMV were reported to be in the nanomolar to micromolar range, with a selectivity index greater than 5, indicating a favorable therapeutic window.[7][8][9][10] The EC50 values for this compound against Influenza Virus and SFTSV are also provided.[1]

Mechanism of Action

This compound, as a prodrug of 4'-Fluorouridine, acts as a pyrimidine (B1678525) analog. Its active metabolite, 4'-FlU-triphosphate, is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis. This mechanism is effective during the active viral replication stage (post-infection).[8][11]

G cluster_cell Host Cell This compound This compound (Prodrug) fourFU 4'-Fluorouridine (4'-FU) This compound->fourFU Esterases fourFUTP 4'-FU-Triphosphate (Active Metabolite) fourFU->fourFUTP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) fourFUTP->RdRp vRNA Viral RNA Synthesis fourFUTP->vRNA Chain Termination RdRp->vRNA inhibition Inhibition outside Extracellular Space outside->this compound Entry

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Vero E6 cells (or other appropriate cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound compound

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or Neutral Red dye

  • Plate reader

Procedure:

  • Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in DMEM supplemented with 2% FBS. The concentration range should typically span from 0.1 µM to 100 µM.

  • Remove the culture medium from the cells and add 100 µL of the diluted this compound to each well. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours (duration should match the antiviral assay).

  • Assess cell viability using the CellTiter-Glo® assay or Neutral Red uptake assay according to the manufacturer's instructions.

  • Measure luminescence or absorbance using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vitro Antiviral Efficacy Assay (CPE Reduction Assay)

This assay evaluates the ability of this compound to inhibit the virus-induced cytopathic effect (CPE).[4][7]

Materials:

  • Vero E6 cells

  • SFTSV (or other target virus)

  • DMEM with 2% FBS

  • This compound compound

  • 96-well cell culture plates

  • Neutral Red dye or Crystal Violet

  • Microplate reader

Procedure:

  • Seed Vero E6 cells in a 96-well plate as described in the cytotoxicity assay.

  • On the following day, infect the cells with SFTSV at a multiplicity of infection (MOI) of 0.01.

  • Immediately after infection, add serial dilutions of this compound to the wells. Include virus-infected untreated controls and uninfected cell controls.

  • Incubate the plates at 37°C with 5% CO2 until CPE is observed in 80-90% of the virus control wells (typically 3-5 days).

  • Stain the cells with Neutral Red or Crystal Violet to visualize and quantify cell viability.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the 50% effective concentration (EC50) by determining the compound concentration that inhibits CPE by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of this compound.[4]

Materials:

  • Vero E6 cells

  • SFTSV

  • DMEM with 2% FBS

  • This compound compound

  • 24-well cell culture plates

  • Reagents for plaque assay or TCID50 assay

Procedure:

  • Seed Vero E6 cells in a 24-well plate.

  • Infect the cells with SFTSV at an MOI of 0.1.

  • After a 1-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of this compound.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • The EC50 is the concentration of this compound that reduces the viral titer by 50% compared to the untreated virus control.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assays Assays cluster_cytotoxicity Cytotoxicity Assay cluster_efficacy Antiviral Efficacy Assay cluster_analysis Analysis prep_cells Prepare Cell Culture (e.g., Vero E6) cyto_treat Treat Cells with this compound prep_cells->cyto_treat eff_infect Infect Cells with Virus prep_cells->eff_infect prep_compound Prepare Serial Dilutions of this compound prep_compound->cyto_treat eff_treat Treat with this compound prep_compound->eff_treat cyto_incubate Incubate (48-72h) cyto_treat->cyto_incubate cyto_measure Measure Cell Viability cyto_incubate->cyto_measure cyto_calc Calculate CC50 cyto_measure->cyto_calc calc_si Calculate Selectivity Index (SI = CC50 / EC50) cyto_calc->calc_si eff_infect->eff_treat eff_incubate Incubate until CPE eff_treat->eff_incubate eff_measure Measure CPE Reduction or Virus Yield eff_incubate->eff_measure eff_calc Calculate EC50 eff_measure->eff_calc eff_calc->calc_si

Caption: General workflow for in vitro antiviral testing of this compound.

References

Application Notes and Protocols for Testing VV261 Efficacy in Vero, A549, and Huh-7 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VV261 is an orally available double prodrug of 4'-fluorouridine (B8696964) (4'-FU), a potent nucleoside analog with broad-spectrum antiviral activity.[1][2] This document provides detailed application notes and protocols for evaluating the in vitro efficacy of this compound against viral pathogens using three common cell lines: Vero, A549, and Huh-7. The methodologies described herein are essential for determining key antiviral parameters such as the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), which are critical for assessing the therapeutic potential of this compound.

While specific data for this compound is emerging, this document leverages published data for a closely related and structurally similar 4'-FU prodrug, VV251, to provide a relevant framework for experimental design and expected outcomes.[3][4] VV251 has demonstrated significant inhibitory activity against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and Lymphocytic Choriomeningitis Virus (LCMV) in the specified cell lines.[3]

Mechanism of Action

This compound, as a prodrug, is designed to be metabolized into its active form, 4'-fluorouridine triphosphate (4'-FU-TP), within the host cell. This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By incorporating into the nascent viral RNA strand, 4'-FU-TP can lead to chain termination or lethal mutagenesis, thereby inhibiting viral replication.[3] The antiviral activity of VV251, a similar prodrug, was competitively reversed by the addition of exogenous uridine (B1682114) and cytidine, supporting its function as a pyrimidine (B1678525) analog.[3]

cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (Prodrug) 4FU 4'-Fluorouridine (4'-FU) This compound->4FU Metabolism 4FUTP 4'-FU-Triphosphate (Active Form) 4FU->4FUTP Cellular Kinases RdRp Viral RNA Polymerase (RdRp) 4FUTP->RdRp Inhibition vRNA Viral RNA Synthesis 4FUTP->vRNA Incorporation & Chain Termination RdRp->vRNA Replication

Figure 1: Proposed mechanism of action of this compound.

Data Presentation: Antiviral Activity of a Related Prodrug (VV251)

The following tables summarize the reported in vitro antiviral activity and cytotoxicity of VV251 against SFTSV and LCMV in Vero, A549, and Huh-7 cells. This data serves as a valuable reference for designing experiments with this compound.

Table 1: Antiviral Activity (EC50, µM) of VV251 against SFTSV and LCMV [3]

VirusVeroA549Huh-7
SFTSV 2.965.160.65
LCMV 0.140.08N/A

Table 2: Cytotoxicity (CC50, µM) of VV251 in Different Cell Lines [3]

Cell LineCC50 (µM)
Vero >500
A549 >500
Huh-7 >500
BHK-21 >500

N/A: Data not available in the cited source.

Experimental Protocols

Detailed protocols for cell culture, viral infection, and efficacy assessment are provided below.

Cell Culture Protocols

1.1. Vero Cell Culture

  • Description: Vero cells are derived from the kidney of an African green monkey and are widely used for virus propagation due to their susceptibility to a wide range of viruses.

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Subculture: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and split at a ratio of 1:3 to 1:6.

1.2. A549 Cell Culture

  • Description: A549 cells are a human lung adenocarcinoma cell line commonly used in studies of respiratory viruses.

  • Media: DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[7]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Subculture: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and split at a ratio of 1:4 to 1:8.

1.3. Huh-7 Cell Culture

  • Description: Huh-7 is a human hepatoma cell line that is highly permissive for Hepatitis C Virus (HCV) replication and is used for studying liver-tropic viruses.[5][8]

  • Media: High-glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Subculture: When cells reach 80% confluency, wash with PBS, detach with Trypsin-EDTA, and split at a ratio of 1:3 to 1:6.[10]

Antiviral Efficacy and Cytotoxicity Assays

cluster_setup Experimental Setup cluster_assays Assays cluster_quantification Quantification Methods A Seed Cells in 96-well plates (Vero, A549, or Huh-7) C Cytotoxicity Assay (CC50) - Add this compound to uninfected cells - Incubate - Perform MTT/CCK-8 Assay A->C D Antiviral Efficacy Assay (EC50) - Infect cells with virus (e.g., MOI 0.01) - Add this compound - Incubate - Quantify viral inhibition A->D B Prepare serial dilutions of this compound B->C B->D E Plaque Reduction Assay D->E F TCID50 Assay D->F G RT-qPCR D->G

Figure 2: General workflow for antiviral and cytotoxicity testing.

2.1. Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the cells.

  • Cell Seeding: Seed Vero, A549, or Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[11]

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Treatment: Remove the growth medium and add 100 µL of medium containing the diluted this compound to the wells. Include "cells only" controls with medium but no compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using a dose-response curve.

2.2. Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the inhibition of infectious virus particles.[12][13]

  • Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of this compound and mix with a known amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture at 37°C for 1 hour.[12]

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow for viral adsorption for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for a period appropriate for plaque formation (typically 3-7 days).

  • Staining: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.[14]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

2.3. 50% Tissue Culture Infectious Dose (TCID50) Assay

This method determines the virus titer by observing the cytopathic effect (CPE).[15]

  • Cell Seeding: Seed cells in a 96-well plate to reach over 80% confluency on the day of infection.[15][16]

  • Virus Dilution: Prepare 10-fold serial dilutions of the virus stock.[16]

  • Infection: Inoculate the cell monolayers with the virus dilutions, typically infecting multiple wells per dilution.[14][16]

  • Compound Treatment: Add serial dilutions of this compound to the infected wells.

  • Incubation: Incubate the plate for 5-7 days and observe daily for the development of CPE.[17]

  • Scoring: Score each well as positive or negative for CPE.

  • Calculation: Calculate the TCID50 titer using the Reed-Muench or Spearman-Kärber method. The EC50 is the concentration of this compound that reduces the virus titer by 50%.

2.4. Viral Load Quantification by RT-qPCR

This assay measures the amount of viral RNA to determine the level of viral replication.[18][19]

  • Experimental Setup: Perform the infection and treatment with this compound as described in the antiviral efficacy assays.

  • RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cell supernatant or cell lysate to extract viral RNA using a commercial kit.

  • Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[20]

  • Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to the target virus to amplify and quantify the viral cDNA.[20][21]

  • Data Analysis: Determine the viral RNA copy number based on a standard curve. Calculate the percentage of inhibition of viral replication for each this compound concentration and determine the EC50 value.

Mandatory Visualizations

cluster_prnt Plaque Reduction Neutralization Test (PRNT) Workflow A Seed cells to confluent monolayer C Infect cell monolayer A->C B Prepare this compound dilutions & mix with virus B->C D Add semi-solid overlay C->D E Incubate for plaque formation D->E F Stain and count plaques E->F G Calculate EC50 F->G

Figure 3: Workflow for the Plaque Reduction Neutralization Test.

cluster_qpcr RT-qPCR for Viral Load Quantification Workflow A Infect cells & treat with this compound B Incubate A->B C Extract viral RNA B->C D Reverse Transcription (RNA -> cDNA) C->D E Quantitative PCR (qPCR) D->E F Analyze data & calculate EC50 E->F

Figure 4: Workflow for viral load quantification by RT-qPCR.

References

Application Notes and Protocols: Plaque Reduction Assay for Vaccinia Virus (VV) Strain VV261

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The plaque reduction assay is the gold-standard method for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.[1][2][3] This document provides a detailed protocol for conducting a plaque reduction assay for Vaccinia Virus (VV), with specific considerations for the VV261 strain. Vaccinia virus, a member of the Poxviridae family, is a large, enveloped, double-stranded DNA virus that replicates in the cytoplasm of host cells.[4][5][6] Due to its broad host range, various cell lines can be utilized for its propagation and quantification.[7][8] This protocol outlines the necessary steps for cell culture, virus infection, compound treatment, plaque visualization, and data analysis.

While the fundamental principles of the plaque assay are universal, specific parameters may require optimization for the this compound strain. This protocol is based on established methods for common laboratory strains of Vaccinia Virus, such as Western Reserve (WR), and provides guidance for adaptation.

Key Experimental Methodologies

Cell Line Selection and Maintenance

The choice of cell line is critical for robust plaque formation. Vaccinia virus can infect a wide range of mammalian and avian cell lines.[5] For plaque assays, cell lines that exhibit clear cytopathic effects (CPE) are preferred.

Recommended Cell Lines:

Cell LineDescriptionRecommended Use
BS-C-1 African green monkey kidney epithelial cellsExcellent for clear plaque morphology.[7][8]
Vero African green monkey kidney epithelial cellsCommonly used for vaccine production and plaque assays.[9]
HeLa Human cervical adenocarcinoma cellsSuitable for virus stock preparation and can be used for plaque assays.[1][7]
CV-1 African green monkey kidney fibroblast cellsCan be used for both plaque assays and transfections.[7]

Cell Culture and Maintenance Protocol:

  • Culture the selected cell line in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency to maintain optimal growth and viability.

Preparation of Virus Stock and Titer Determination

A high-titer virus stock of this compound is required. The initial titer of this stock must be accurately determined to ensure reproducible results in the plaque reduction assay.

Protocol for Virus Stock Preparation:

  • Infect a confluent T175 flask of a suitable cell line (e.g., HeLa) with this compound at a low multiplicity of infection (MOI) of 0.1.

  • Incubate for 2-3 days, or until significant CPE is observed.

  • Harvest the infected cells by scraping them into the medium.

  • Subject the cell suspension to three cycles of freezing and thawing to lyse the cells and release the virus particles.

  • Clarify the lysate by centrifuging at 3,000 rpm for 10 minutes to remove cell debris.

  • Aliquot the supernatant containing the virus and store at -80°C.

Protocol for Virus Titer Determination (Plaque Assay):

  • Seed 6-well plates with the chosen cell line (e.g., BS-C-1) at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).

  • The following day, prepare ten-fold serial dilutions of the virus stock in serum-free DMEM.

  • Remove the culture medium from the cells and infect the monolayer in duplicate with 200 µL of each virus dilution.

  • Incubate the plates for 1-2 hours at 37°C, rocking every 15-20 minutes to ensure even distribution of the virus.

  • After the adsorption period, remove the inoculum and overlay the cells with 2 mL of overlay medium (e.g., 1:1 mixture of 2X DMEM and 1.5% carboxymethylcellulose or agarose).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution for 5-10 minutes.[7][8]

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of plaques (clear zones of cell lysis) in the wells. Wells with 20-80 plaques are considered the most accurate for calculation.[7]

  • Calculate the virus titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Average number of plaques) / (Dilution factor x Volume of inoculum in mL)

Plaque Reduction Assay Protocol for this compound

This protocol is designed to assess the antiviral activity of a test compound against the this compound strain.

Materials:

  • Confluent monolayers of a suitable cell line (e.g., BS-C-1) in 12-well or 24-well plates.

  • This compound virus stock of known titer.

  • Test compound and vehicle control (e.g., DMSO).

  • Positive control antiviral (e.g., Cidofovir, Trifluridine).[10][11][12]

  • Culture media (DMEM with 2% FBS).

  • Overlay medium (e.g., DMEM with 2% FBS and 0.75% methylcellulose).

  • Fixative (10% formalin).

  • Staining solution (0.1% crystal violet in 20% ethanol).

Experimental Workflow Diagram:

Plaque_Reduction_Assay_Workflow Plaque Reduction Assay Workflow for this compound cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation_staining Incubation & Visualization cluster_analysis Data Analysis cell_seeding Seed Cells in Plates add_compounds Add Compound Dilutions to Cells cell_seeding->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds prepare_virus Prepare Virus Dilution add_virus Infect Cells with this compound prepare_virus->add_virus add_compounds->add_virus adsorption Virus Adsorption (1-2h) add_virus->adsorption add_overlay Add Overlay Medium adsorption->add_overlay incubation Incubate (48-72h) add_overlay->incubation fix_stain Fix and Stain with Crystal Violet incubation->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_inhibition Calculate % Inhibition count_plaques->calculate_inhibition determine_ec50 Determine EC50 calculate_inhibition->determine_ec50

Caption: Workflow of the Vaccinia Virus (this compound) plaque reduction assay.

Detailed Protocol:

  • Cell Seeding: Seed a suitable cell line into 12-well or 24-well plates to form a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare serial dilutions of the test compound, positive control, and vehicle control in culture medium (DMEM with 2% FBS).

  • Virus Preparation: Dilute the this compound virus stock in culture medium to a concentration that will yield 50-100 plaques per well.

  • Treatment and Infection:

    • Remove the growth medium from the cell monolayers.

    • Add the prepared compound dilutions to the respective wells. Include wells for virus control (vehicle only) and cell control (medium only).

    • Immediately add the diluted virus to all wells except the cell control wells.

  • Virus Adsorption: Incubate the plates for 2 hours at 37°C in a 5% CO2 incubator to allow for virus attachment and entry.

  • Overlay: After the adsorption period, gently remove the inoculum containing the compounds and overlay the cells with 1 mL (for 24-well) or 2 mL (for 12-well) of overlay medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until distinct plaques are visible in the virus control wells.

  • Fixation and Staining:

    • Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay and the fixative.

    • Stain the cell monolayer with 0.1% crystal violet solution for 5-10 minutes.

    • Gently wash the wells with tap water and let them air dry completely.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control wells using the formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

    • Plot the percentage of inhibition against the compound concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.

Data Presentation

All quantitative data should be summarized for clear comparison.

Table 1: Recommended Cell Seeding Densities

Plate FormatCell LineSeeding Density (cells/well)
6-wellBS-C-15.0 x 10^5
12-wellBS-C-12.5 x 10^5
24-wellBS-C-11.2 x 10^5

Table 2: Example Data for Plaque Reduction Assay

Compound Concentration (µM)Mean Plaque CountStandard Deviation% Inhibition
Vehicle Control8570
0.17868.2
155535.3
1012385.9
1002197.6
Positive Control (e.g., 10 µM Cidofovir)5294.1
Cell Control00100

Signaling Pathway Considerations

While the plaque reduction assay does not directly measure signaling pathways, antiviral compounds can target various stages of the viral life cycle, which are regulated by complex signaling events. For instance, some compounds may inhibit viral DNA replication, a process that is dependent on viral-encoded enzymes.[2] Others might interfere with viral entry or egress, processes involving interactions with host cell factors. The identification of antiviral hits can lead to further studies to elucidate their mechanism of action on specific viral or cellular pathways.

Diagram of Vaccinia Virus Replication Cycle (Simplified):

VV_Replication_Cycle Simplified Vaccinia Virus Replication Cycle cluster_entry Entry cluster_replication Replication & Transcription cluster_assembly_exit Assembly & Egress Attachment Attachment to Cell Surface Fusion Membrane Fusion Attachment->Fusion Core_Release Core Release into Cytoplasm Fusion->Core_Release Early_Transcription Early Gene Transcription Core_Release->Early_Transcription DNA_Replication Viral DNA Replication Early_Transcription->DNA_Replication Late_Transcription Late Gene Transcription DNA_Replication->Late_Transcription Virion_Assembly Virion Assembly Late_Transcription->Virion_Assembly IMV_Formation Intracellular Mature Virion (IMV) Virion_Assembly->IMV_Formation EEV_Formation Extracellular Enveloped Virion (EEV) IMV_Formation->EEV_Formation Cell_Lysis Cell Lysis & Virus Release EEV_Formation->Cell_Lysis

Caption: Key stages of the Vaccinia Virus life cycle in the host cell cytoplasm.

Conclusion

This document provides a comprehensive protocol for the plaque reduction assay tailored for the evaluation of antiviral compounds against Vaccinia Virus strain this compound. Adherence to these guidelines, coupled with strain-specific optimization, will ensure the generation of reliable and reproducible data crucial for antiviral drug development.

References

Application Notes and Protocols for Quantitative RT-PCR in Antiviral Testing of VV261

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VV261 is an orally available double prodrug of 4'-fluorouridine (B8696964) (4'-FU), a nucleoside analog that demonstrates potent antiviral activity against a range of RNA viruses.[1] Upon administration, this compound is metabolized to its active triphosphate form, 4'-FlU-TP, which functions as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). This inhibition leads to the stalling of the polymerase and termination of viral RNA synthesis, thereby suppressing viral replication.[2] Preclinical studies have shown that this compound significantly reduces viral RNA copies in animal models infected with viruses such as Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), highlighting the utility of quantitative reverse transcription PCR (qRT-PCR) as a primary method for evaluating its antiviral efficacy.[1]

These application notes provide detailed protocols for the use of qRT-PCR to quantify the reduction in viral load in response to this compound treatment. The methodologies outlined are applicable to in vitro and in vivo studies involving RNA viruses known to be susceptible to this compound, including SFTSV, Lymphocytic Choriomeningitis Virus (LCMV), and Influenza A virus.

Mechanism of Action and Impact on Host Signaling

This compound, through its active metabolite 4'-FlU-TP, directly targets the viral RdRp, a key enzyme in the replication of RNA viruses. By acting as a competitive inhibitor, 4'-FlU-TP is incorporated into the nascent viral RNA strand, causing a conformational change that stalls the polymerase and prevents further elongation of the viral genome. This targeted disruption of viral replication is the primary mechanism of its antiviral activity.

Viral infections typically trigger a host innate immune response, initiated by the recognition of viral components, such as double-stranded RNA, by pattern recognition receptors (PRRs) like RIG-I. This recognition activates a signaling cascade that leads to the phosphorylation and activation of transcription factors, including Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory cytokines and interferons, such as IFN-γ, TNF-α, and IL-6. Studies have indicated that treatment with 4'-FlU can lead to a reduction in the levels of these pro-inflammatory cytokines.[3][4] This is likely an indirect effect of the drug's primary mechanism of action; by reducing the overall viral load and the amount of viral RNA intermediates, this compound diminishes the stimulation of the host's innate immune sensors, thereby dampening the downstream inflammatory response.

Data Presentation

The quantitative data from qRT-PCR experiments should be summarized in clear and structured tables to facilitate the comparison of viral load between treated and untreated samples.

Table 1: In Vitro Antiviral Activity of this compound against SFTSV

Concentration of this compound (µM)Mean Viral RNA Copies/mL (Log10)Standard DeviationFold Reduction in Viral Load
0 (Vehicle Control)7.20.31
0.15.80.225.1
14.10.21258.9
102.50.150118.7

Table 2: In Vivo Efficacy of this compound in an LCMV-Infected Mouse Model

Treatment GroupMean Viral Titer (Log10 PFUe/g tissue)Standard Deviation% Reduction in Viral Load
Vehicle Control6.50.40
This compound (10 mg/kg)3.20.399.95
This compound (25 mg/kg)2.10.299.996

(Note: The data presented in these tables are illustrative and should be replaced with actual experimental results.)

Experimental Protocols

Viral RNA Extraction

This protocol is a general guideline for extracting viral RNA from various sample types, including cell culture supernatants, plasma, and tissue homogenates.

Materials:

  • QIAamp Viral RNA Mini Kit (or equivalent)

  • Lysis Buffer (Buffer AVL)

  • Wash Buffer 1 (Buffer AW1)

  • Wash Buffer 2 (Buffer AW2)

  • RNase-free water

  • Ethanol (B145695) (96-100%)

  • Microcentrifuge tubes (1.5 mL and 2 mL, RNase-free)

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • Cell Culture Supernatant/Plasma: Use 140 µL of the sample directly.

    • Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to pellet cellular debris. Use 140 µL of the clarified supernatant.

  • Lysis:

    • Pipette 560 µL of Buffer AVL into a 1.5 mL microcentrifuge tube.

    • Add 140 µL of the sample to the Buffer AVL. Mix by pulse-vortexing for 15 seconds.

    • Incubate at room temperature for 10 minutes.

  • Ethanol Addition:

    • Briefly centrifuge the tube to remove drops from the inside of the lid.

    • Add 560 µL of ethanol (96-100%) to the sample and mix by pulse-vortexing for 15 seconds.

  • Binding:

    • Carefully apply the mixture to a QIAamp Mini spin column in a 2 mL collection tube.

    • Centrifuge at 6000 x g (8000 rpm) for 1 minute. Discard the filtrate and reuse the collection tube.

  • Washing:

    • Add 500 µL of Buffer AW1 to the spin column.

    • Centrifuge at 6000 x g for 1 minute. Discard the filtrate and reuse the collection tube.

    • Add 500 µL of Buffer AW2 to the spin column.

    • Centrifuge at full speed (20,000 x g; 14,000 rpm) for 3 minutes to dry the membrane completely.

  • Elution:

    • Place the spin column in a clean 1.5 mL microcentrifuge tube.

    • Add 60 µL of RNase-free water directly to the center of the spin column membrane.

    • Incubate at room temperature for 1 minute.

    • Centrifuge at 6000 x g for 1 minute to elute the RNA.

  • Storage:

    • Store the eluted RNA at -80°C for long-term storage or proceed directly to the qRT-PCR step.

Quantitative RT-PCR (qRT-PCR)

This section provides specific protocols for SFTSV, a pan-LCMV, and a pan-Influenza A assay.

2.1. SFTSV qRT-PCR Protocol

This protocol targets a conserved region of the SFTSV S segment.

  • Primers and Probe:

    • Forward Primer: 5'-GGG TCC CTG AAG GAG TTG TAA A-3'[5]

    • Reverse Primer: 5'-TGC CTT CAC CAA GAC TAT CAA TGT-3'[5]

    • Probe: 5'-[FAM]-TTC TGT CTT GCT GGC TCC GCG C-[BHQ1]-3'[5]

  • qRT-PCR Reaction Mix (20 µL total volume):

    • 10 µL of 2x One-Step RT-PCR Buffer

    • 0.8 µL of RT-PCR Enzyme Mix

    • 400 nM of Forward Primer

    • 400 nM of Reverse Primer

    • 200 nM of Probe

    • 5 µL of extracted RNA

    • Nuclease-free water to 20 µL

  • Thermal Cycling Conditions:

    • Reverse Transcription: 50°C for 10 minutes

    • Initial Denaturation: 95°C for 5 minutes

    • PCR Amplification (45 cycles):

      • 95°C for 15 seconds

      • 60°C for 1 minute (acquire fluorescence data)

2.2. Pan-LCMV qRT-PCR Protocol

This assay is designed to detect a broad range of LCMV strains by targeting the S segment.

  • Primers and Probe:

    • Forward Primer: 5'-GCATTGGYTTYCARAAYAAAYG-3'

    • Reverse Primer: 5'-GTTCRTTYARYTGYAGRTTRTC-3'

    • Probe: 5'-[FAM]-TGGAYTGYTGYTCYTGTAAYCC-[BHQ1]-3'

  • qRT-PCR Reaction Mix (20 µL total volume):

    • 10 µL of 2x One-Step RT-PCR Buffer

    • 0.8 µL of RT-PCR Enzyme Mix

    • 500 nM of Forward Primer

    • 500 nM of Reverse Primer

    • 250 nM of Probe

    • 5 µL of extracted RNA

    • Nuclease-free water to 20 µL

  • Thermal Cycling Conditions:

    • Reverse Transcription: 50°C for 10 minutes

    • Initial Denaturation: 95°C for 5 minutes

    • PCR Amplification (45 cycles):

      • 95°C for 15 seconds

      • 58°C for 1 minute (acquire fluorescence data)

2.3. Pan-Influenza A qRT-PCR Protocol

This assay targets the highly conserved matrix (M) gene of Influenza A viruses.

  • Primers and Probe:

    • Forward Primer: 5'-GAC CRA TCC TGT CAC CTC TGA C-3'

    • Reverse Primer: 5'-AGG GCA TTY TGG ACA AAK CGT CTA-3'

    • Probe: 5'-[FAM]-TGC AGT CCT CGC TCA CTG GGC ACG-[BHQ1]-3'

  • qRT-PCR Reaction Mix (25 µL total volume):

    • 12.5 µL of 2x One-Step RT-PCR Buffer

    • 1.0 µL of RT-PCR Enzyme Mix

    • 400 nM of Forward Primer

    • 400 nM of Reverse Primer

    • 200 nM of Probe

    • 5 µL of extracted RNA

    • Nuclease-free water to 25 µL

  • Thermal Cycling Conditions:

    • Reverse Transcription: 50°C for 10 minutes

    • Initial Denaturation: 95°C for 2 minutes

    • PCR Amplification (45 cycles):

      • 95°C for 15 seconds

      • 60°C for 1 minute (acquire fluorescence data)

Data Analysis
  • Standard Curve: To quantify the absolute number of viral RNA copies, a standard curve must be generated using a serial dilution of a known quantity of in vitro transcribed RNA or a plasmid containing the target sequence.

  • Ct Values: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal of the reaction crosses a set threshold. A lower Ct value indicates a higher initial amount of the target nucleic acid.

  • Quantification: The viral load in the experimental samples is determined by interpolating their Ct values on the standard curve.

  • Relative Quantification: For assessing the fold reduction in viral load, the ΔΔCt method can be used, with a housekeeping gene as an internal control to normalize the data.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_rna_extraction RNA Extraction cluster_qrpcr qRT-PCR cluster_data_analysis Data Analysis Infection In Vitro / In Vivo Infection Treatment This compound Treatment Infection->Treatment Sampling Sample Collection (Supernatant, Plasma, Tissue) Treatment->Sampling Lysis Lysis Sampling->Lysis Binding Binding to Column Lysis->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution RT Reverse Transcription Elution->RT qPCR qPCR Amplification RT->qPCR Detection Fluorescence Detection qPCR->Detection Ct Ct Value Determination Detection->Ct Quantification Quantification (Standard Curve) Ct->Quantification Analysis Antiviral Efficacy Assessment Quantification->Analysis

Caption: Experimental workflow for assessing the antiviral efficacy of this compound using qRT-PCR.

signaling_pathway cluster_virus Viral Replication Cycle cluster_drug Drug Action cluster_host Host Innate Immune Response ViralRNA Viral RNA RdRp RNA-dependent RNA Polymerase (RdRp) ViralRNA->RdRp Replication Viral RNA Replication RdRp->Replication RIGI RIG-I Sensing Replication->RIGI Stimulation This compound This compound FU_TP 4'-FlU-TP This compound->FU_TP FU_TP->RdRp Inhibition Signaling Signaling Cascade (MAVS, TBK1) RIGI->Signaling TranscriptionFactors Activation of IRF3 & NF-κB Signaling->TranscriptionFactors Cytokines Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-6) TranscriptionFactors->Cytokines

Caption: Mechanism of this compound and its impact on innate immune signaling.

References

Application Note: Cytotoxicity Profiling of VV261 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VV261 is a novel double prodrug of 4'-fluorouridine (B8696964) (4'-FU), an antiviral agent showing potent efficacy against viruses such as the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV).[1] As a promising therapeutic candidate that has entered Phase I clinical trials, a thorough evaluation of its safety profile is critical.[1] A key component of this evaluation is determining the cytotoxicity of the compound in various cell lines to establish its therapeutic window. The therapeutic window, often expressed as the Selectivity Index (SI), is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value is desirable, indicating that the drug is effective at concentrations well below those that cause significant harm to host cells.

This application note provides detailed protocols for assessing the cytotoxicity of this compound in cell culture using three standard and complementary assays: the MTT assay for metabolic activity, the Lactate (B86563) Dehydrogenase (LDH) release assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) staining assay for the detection of apoptosis.

Mechanism of Action and Signaling

This compound is designed as a stable, orally available prodrug that is metabolized in the body to its active parent nucleoside, 4'-fluorouridine.[1] This parent compound is then anabolized into its active triphosphate form (4'-FlU-TP). As a pyrimidine (B1678525) analog, 4'-FlU-TP is thought to compete with natural nucleosides and be incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), ultimately inhibiting viral replication.[2] While the primary target is the viral polymerase, high concentrations of nucleoside analogs can potentially interfere with host cellular processes, leading to cytotoxicity. Viruses are also known to modulate host cell signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, to create a favorable environment for their replication.[3][4][5] Antiviral compounds can, in turn, affect these pathways. Therefore, assessing cytotoxicity is crucial to understand the full cellular impact of this compound.

MOA_Pathway cluster_host Host Cell cluster_virus Viral Replication This compound This compound (Prodrug) Metabolism Cellular Esterases This compound->Metabolism Enters cell FU4 4'-Fluorouridine (4'-FU) Metabolism->FU4 Kinases Cellular Kinases FU4->Kinases FUTP 4'-FU-Triphosphate (Active Form) Kinases->FUTP HostPolymerase Host DNA/RNA Polymerases FUTP->HostPolymerase ViralRdRp Viral RNA-dependent RNA Polymerase (RdRp) FUTP->ViralRdRp Competitive Inhibition Cytotoxicity Potential Cytotoxicity HostPolymerase->Cytotoxicity ReplicationBlock Inhibition of Viral Replication ViralRdRp->ReplicationBlock

Caption: Simplified mechanism of this compound activation and its antiviral vs. cytotoxic potential.

Experimental Protocols

The following protocols are designed for use in a 96-well plate format, which is suitable for dose-response studies. It is recommended to test this compound in multiple cell lines (e.g., Vero, A549, Huh-7) to assess cell-type-specific toxicity.[6]

Experimental_Workflow Start Start Seed Seed Cells in 96-Well Plates Start->Seed Incubate1 Incubate (e.g., 24h) for Adherence Seed->Incubate1 Treat Treat Cells with this compound (Include Controls) Incubate1->Treat Prepare Prepare Serial Dilutions of this compound Prepare->Treat Incubate2 Incubate for Exposure Period (e.g., 48-72h) Treat->Incubate2 Assay Perform Cytotoxicity Assay Incubate2->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT LDH LDH Assay (Membrane Integrity) Assay->LDH Apoptosis Apoptosis Assay (Flow Cytometry) Assay->Apoptosis Measure Measure Signal (Absorbance/Fluorescence) MTT->Measure LDH->Measure Apoptosis->Measure (or cell counting) Analyze Data Analysis: Calculate % Viability Determine CC50 Measure->Analyze End End Analyze->End

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7][9]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Cell Culture Medium (serum-free for incubation step)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated wells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[9][10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][11] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[11]

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[12][13]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (recommended)

  • 96-well flat-bottom plates

  • Lysis Buffer (often 10X, provided in kits)

  • Stop Solution (provided in kits)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells for maximum LDH release.

  • Maximum LDH Release Control: About 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[14]

  • Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[14][15]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][14]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[14]

  • Measurement: Measure the absorbance at 490 nm. Use 680 nm as a reference wavelength to correct for background absorbance.[14]

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[16][17]

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Binding Buffer (provided in kit)

  • Propidium Iodide (PI) solution

  • 6-well or 12-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1-5 x 10⁵ cells/well in a 6-well plate) and treat with this compound as described previously.

  • Cell Collection: After the incubation period, collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin.[16][17]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[16]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).

Apoptosis_Diagram Q1 Necrotic (Annexin V+ / PI+) Q2 Late Apoptotic (Annexin V+ / PI+) Q3 Viable (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-) X_Axis Annexin V Staining → Y_Axis Propidium Iodide (PI) Staining → Origin X_End Origin->X_End Y_End Origin->Y_End

Caption: Quadrant analysis for apoptosis detection by Annexin V and PI flow cytometry.

Data Presentation and Analysis

For the MTT and LDH assays, data should be processed to determine the percentage of cell viability or cytotoxicity relative to controls.

Calculations:

  • Percent Viability (MTT):

    • [(Abs_sample - Abs_background) / (Abs_vehicle - Abs_background)] * 100

  • Percent Cytotoxicity (LDH):

    • [(Abs_sample - Abs_vehicle) / (Abs_max_LDH - Abs_vehicle)] * 100

The resulting dose-response curves can be plotted using graphing software (e.g., GraphPad Prism), and the 50% cytotoxic concentration (CC50) can be calculated using a non-linear regression model. For this compound, which is related to compounds with low cytotoxicity, the CC50 values may exceed the highest tested concentration.[19]

Table 1: Example Summary of this compound Cytotoxicity Data

Cell LineAssay TypeIncubation Time (h)CC50 (µM)Selectivity Index (SI = CC50/EC50)
VeroMTT72> 500Calculate based on known EC50
VeroLDH72> 500Calculate based on known EC50
A549MTT72> 500Calculate based on known EC50
A549LDH72> 500Calculate based on known EC50
Huh-7MTT72> 500Calculate based on known EC50
Huh-7LDH72> 500Calculate based on known EC50

Note: Data presented are hypothetical and based on published results for the related compound VV251, where CC50 values exceeded 500 µM.[19] Actual experimental results should be inserted.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the in vitro cytotoxicity of the antiviral compound this compound. By employing assays that measure different cellular endpoints—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI)—researchers can obtain a comprehensive toxicity profile. This information is essential for determining the therapeutic index and advancing the development of this compound as a safe and effective antiviral drug.

References

Formulation of VV261 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VV261 is a novel double prodrug of 4'-Fluorouridine (B8696964) (4'-FU), a potent antiviral nucleoside analog. Developed to enhance the chemical stability and pharmacokinetic profile of the parent compound, this compound has shown significant efficacy in preclinical models against various RNA viruses, including Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV).[1][2] It has since progressed to Phase I clinical trials in China for the treatment of SFTS.[1][2] This document provides detailed application notes and protocols for the formulation and administration of this compound in in vivo research settings, based on available preclinical data.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound's active metabolite (unless otherwise specified) in various species, as reported in IND-enabling studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnitsConditions
Dose 5mg/kgSingle oral administration
Cmax Data not availableng/mL
Tmax Data not availableh
AUC Data not availableng·h/mL
Half-life (t½) Data not availableh
Bioavailability Data not available%

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnitsConditions
Dose Data not availablemg/kgSingle oral administration
Cmax Data not availableng/mL
Tmax Data not availableh
AUC Data not availableng·h/mL
Half-life (t½) Data not availableh
Bioavailability Data not available%

Table 3: Pharmacokinetic Parameters of this compound in Dogs

ParameterValueUnitsConditions
Dose Data not availablemg/kgSingle oral administration
Cmax Data not availableng/mL
Tmax Data not availableh
AUC Data not availableng·h/mL
Half-life (t½) Data not availableh
Bioavailability Data not available%

Note: Specific quantitative pharmacokinetic data for this compound from IND-enabling studies were not publicly available at the time of this document's creation. The tables are structured to be populated as this information becomes accessible.

Signaling Pathway

This compound is a prodrug that is metabolized to the active antiviral agent, 4'-fluorouridine triphosphate. This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.

VV261_Metabolic_Pathway This compound This compound (Prodrug) FU 4'-Fluorouridine (4'-FU) This compound->FU Esterases FUMP 4'-Fluorouridine Monophosphate (4'-FU-MP) FU->FUMP Uridine-Cytidine Kinase FUDP 4'-Fluorouridine Diphosphate (4'-FU-DP) FUMP->FUDP UMP-CMP Kinase FUTP 4'-Fluorouridine Triphosphate (4'-FU-TP) (Active Form) FUDP->FUTP Nucleoside Diphosphate Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) FUTP->RdRp Competitive Inhibition Inhibition Inhibition of Viral RNA Synthesis RdRp->Inhibition VV261_InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare this compound Formulation Treatment Oral Administration of this compound (e.g., 5 mg/kg/day for 7 days) Formulation->Treatment Animal_Acclimation Animal Acclimation Infection Viral Infection of Mice Animal_Acclimation->Infection Infection->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs, Survival) Treatment->Monitoring Sacrifice Euthanasia and Sample Collection (Blood, Tissues) Monitoring->Sacrifice Viral_Load Viral Load Quantification (qRT-PCR, Plaque Assay) Sacrifice->Viral_Load Histopathology Histopathological Analysis Sacrifice->Histopathology PK_Analysis Pharmacokinetic Analysis (if applicable) Sacrifice->PK_Analysis

References

Application Notes and Protocols: Nucleoside Competition Assay with VV261 for SFTSV Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severe Fever with Thrombocytopenia Syndrome (SFTS) is an emerging infectious disease caused by the SFTS virus (SFTSV), a tick-borne bunyavirus associated with high mortality rates.[1][2] The viral RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for viral replication and a primary target for antiviral drug development.[3][4] VV261 is a novel, orally available double prodrug of 4'-fluorouridine (B8696964) (4'-FU), a nucleoside analog that has demonstrated potent antiviral activity against SFTSV.[1][2][5] As a prodrug, this compound is designed for enhanced chemical stability and favorable pharmacokinetic properties, ultimately delivering the active antiviral agent, 4'-fluorouridine triphosphate (4'-FlU-TP), to the site of action.[1][6]

These application notes provide a detailed protocol for a nucleoside competition assay to characterize the mechanism of action of this compound against SFTSV. This assay is critical for demonstrating that the antiviral activity of this compound's active metabolite is due to its competition with natural nucleosides for incorporation into viral RNA by the RdRp. The provided data, based on studies of the closely related 4'-FU prodrug VV251, illustrates the expected outcomes of such an assay.[6][7][8]

Mechanism of Action of this compound (4'-Fluorouridine)

This compound, being a prodrug, is metabolized in the body to its active form, 4'-fluorouridine triphosphate (4'-FlU-TP).[6] This active metabolite acts as a competitive inhibitor of the SFTSV RNA-dependent RNA polymerase (RdRp).[3][4] During viral RNA synthesis, 4'-FlU-TP mimics natural nucleoside triphosphates (specifically uridine (B1682114) triphosphate) and is incorporated into the growing viral RNA chain. The incorporation of this analog can lead to the termination of RNA synthesis or introduce mutations, thereby inhibiting viral replication.[6][9][10][11] The nucleoside competition assay is designed to confirm this mechanism by demonstrating that the addition of excess natural nucleosides can reverse the antiviral effect of the compound.

VV261_Mechanism_of_Action cluster_cell Host Cell cluster_virus SFTSV This compound This compound (Prodrug) FU 4'-Fluorouridine (4'-FU) This compound->FU Metabolism FUTP 4'-FlU-TP (Active) FU->FUTP Phosphorylation RdRp SFTSV RdRp FUTP->RdRp Competes with natural NTPs Inhibition Inhibition of Replication FUTP->Inhibition Incorporation leads to chain termination/ mutagenesis vRNA Viral RNA Synthesis RdRp->vRNA SFTSV_entry Viral Entry SFTSV_replication Viral Replication Cycle SFTSV_entry->SFTSV_replication SFTSV_replication->RdRp releases

Caption: Mechanism of action of this compound.

Data Presentation: Antiviral Activity and Nucleoside Competition

The following tables summarize the expected quantitative data from in vitro antiviral assays and nucleoside competition experiments with a 4'-FU prodrug against SFTSV. These data are based on published findings for VV251, a structurally similar prodrug of 4'-fluorouridine.[6][8]

Table 1: In Vitro Antiviral Activity (EC50) of 4'-FU Prodrug against SFTSV

Cell LineCompoundEC50 (µM)
A5494'-FU Prodrug5.16
Huh-74'-FU Prodrug0.65
Vero4'-FU Prodrug2.96

EC50 (half-maximal effective concentration) values represent the concentration of the drug that inhibits 50% of viral replication.

Table 2: Nucleoside Competition Assay Results

Competing NucleosideConcentration (µM)% Reversal of Antiviral Activity of 4'-FU Prodrug (10 µM)
Uridine00%
10~25%
100~70%
1000~95%
Cytidine00%
10~20%
100~65%
1000~90%
Adenosine1000<10%
Guanosine1000<10%

Data indicates that the antiviral effect of the 4'-FU prodrug is specifically reversed by the presence of pyrimidine (B1678525) nucleosides (uridine and cytidine), supporting its mechanism as a pyrimidine analog.[6]

Experimental Protocols

Cell-Based Antiviral Activity Assay

This protocol is for determining the EC50 value of this compound against SFTSV in a suitable cell line (e.g., Vero, A549, or Huh-7 cells).

Materials:

  • Vero, A549, or Huh-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound compound stock solution (in DMSO)

  • SFTSV stock

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • qRT-PCR reagents for viral RNA quantification

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept constant and non-toxic to the cells (e.g., <0.1%).

  • Infection: When cells are confluent, remove the culture medium and infect the cells with SFTSV at a multiplicity of infection (MOI) of 0.05 in a small volume of serum-free medium. Incubate for 1 hour at 37°C.

  • Treatment: After the incubation period, remove the virus inoculum and add the serially diluted this compound compound to the respective wells. Include a "virus control" (cells with virus but no compound) and a "cell control" (cells with no virus and no compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Quantification of Viral Replication:

    • qRT-PCR: Harvest the cell supernatant and extract viral RNA. Quantify the viral RNA levels using a validated qRT-PCR assay targeting a specific SFTSV gene.

    • Plaque Assay: Alternatively, perform a plaque reduction assay to determine the viral titer in the supernatant.

  • Data Analysis: Normalize the viral RNA levels or viral titers to the virus control. Plot the percentage of inhibition against the log concentration of this compound and determine the EC50 value using a non-linear regression model.

Nucleoside Competition Assay

This assay is designed to demonstrate that this compound's antiviral activity is competitively inhibited by natural nucleosides.[6]

Materials:

  • Same materials as the antiviral activity assay

  • Natural nucleosides (Uridine, Cytidine, Adenosine, Guanosine) stock solutions

Procedure:

  • Cell Seeding: Seed a suitable cell line (e.g., Vero cells) in a 96-well plate and grow to confluency.

  • Compound and Nucleoside Preparation:

    • Prepare a fixed, inhibitory concentration of this compound (e.g., 10 µM, based on previously determined EC50 values).

    • Prepare serial dilutions of the competing natural nucleosides (e.g., 0.5 µM to 1000 µM).

  • Infection: Infect the cells with SFTSV at an MOI of 0.05 for 1 hour at 37°C.

  • Treatment: After infection, remove the inoculum and add the medium containing the fixed concentration of this compound in combination with the various concentrations of each competing nucleoside.

    • Controls:

      • Virus control (no compound, no added nucleosides)

      • Compound control (fixed concentration of this compound, no added nucleosides)

      • Nucleoside controls (highest concentration of each nucleoside, no compound)

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

  • Quantification of Viral RNA: Harvest the cell supernatant, extract viral RNA, and perform qRT-PCR to quantify the viral copy number.

  • Data Analysis: Normalize the viral RNA copy numbers to the virus control. The percentage of reversal of antiviral activity is calculated based on the increase in viral RNA in the presence of competing nucleosides compared to the compound control.

Nucleoside_Competition_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells infect_cells Infect Cells with SFTSV (MOI=0.05) seed_cells->infect_cells add_treatment Add Treatment Mixtures (this compound + Nucleosides) infect_cells->add_treatment prepare_solutions Prepare Solutions: - Fixed [this compound] - Serial dilutions of nucleosides prepare_solutions->add_treatment incubate Incubate for 48 hours add_treatment->incubate harvest Harvest Supernatant incubate->harvest rna_extraction Viral RNA Extraction harvest->rna_extraction qRTPCR qRT-PCR for Viral RNA Quantification rna_extraction->qRTPCR analyze Data Analysis: - Normalize to controls - Calculate % reversal qRTPCR->analyze end End analyze->end

Caption: Workflow for the Nucleoside Competition Assay.

Conclusion

The nucleoside competition assay is a fundamental tool for elucidating the mechanism of action of nucleoside analog antiviral candidates like this compound. By following the detailed protocols outlined in these application notes, researchers can effectively demonstrate that this compound, through its active metabolite 4'-FlU-TP, acts as a competitive inhibitor of the SFTSV RdRp. The provided data tables serve as a guide for expected outcomes, confirming the compound's function as a pyrimidine analog. This information is invaluable for the preclinical and clinical development of this compound as a potential therapeutic for SFTS.

References

Determining the EC50 of VV261 for Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Severe Fever with Thrombocytopenia Syndrome (SFTS) is an emerging infectious disease caused by the SFTS virus (SFTSV), a tick-borne phlebovirus. With a high case fatality rate, the development of effective antiviral therapeutics is a global health priority. VV261, a novel oral 4'-fluorouridine (B8696964) double prodrug, has demonstrated potent antiviral activity against SFTSV.[1][2] This document provides detailed application notes and protocols for determining the 50% effective concentration (EC50) of this compound against SFTSV in vitro.

Data Presentation

The antiviral activity of this compound and related compounds against SFTSV is summarized in the table below. This data is compiled from published literature and provides a comparative overview of their potency.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Cell LineAssay MethodReference
This compound 0.89 >100 (Assumed)>112.4Vero (Assumed)Not specified[3]
VV2510.65>500>769.2Huh-7Viral RNA Copies (qPCR)[4]
VV2512.96>500>168.9VeroViral RNA Copies (qPCR)[4]
VV2515.16>500>96.9A549Viral RNA Copies (qPCR)[4]
Favipiravir4.14Not specifiedNot specifiedVero E6Plaque Assay[5]
Ribavirin3.69 - 8.72Not specifiedNot specifiedVeroNot specified[5]

Note: The cell line and assay method for the reported EC50 of this compound were not explicitly stated in the available literature. Based on studies with the closely related compound VV251, it is reasonable to assume that Vero cells were used. The CC50 for this compound is assumed to be >100 µM based on the high CC50 values observed for similar nucleoside analogs like VV251.

Experimental Protocols

Two common methods for determining the EC50 of antiviral compounds against SFTSV are the Plaque Reduction Neutralization Test (PRNT) and a quantitative PCR (qPCR)-based viral yield reduction assay.

Protocol 1: Plaque Reduction Neutralization Test (PRNT)

This method quantifies the ability of a compound to reduce the number of viral plaques.

Materials:

  • Vero E6 cells

  • SFTSV stock of known titer (PFU/mL)

  • This compound compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

  • Phosphate Buffered Saline (PBS)

  • 24-well plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in DMEM. The concentration range should bracket the expected EC50 (e.g., from 10 µM down to 0.078 µM).

  • Virus Preparation: Dilute the SFTSV stock in DMEM to a concentration that will produce 50-100 plaques per well.

  • Neutralization: Mix equal volumes of each this compound dilution with the diluted virus. Incubate the mixture at 37°C for 1 hour to allow the compound to interact with the virus. Include a virus-only control (no compound).

  • Infection: Remove the growth medium from the confluent Vero E6 cells and inoculate the wells with the virus-compound mixtures.

  • Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral adsorption.

  • Overlay: Gently remove the inoculum and overlay the cell monolayer with DMEM containing 1.5% methylcellulose and 2% FBS.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%. This can be determined using a dose-response curve fitted with a non-linear regression model (e.g., in GraphPad Prism).

Protocol 2: Viral Yield Reduction Assay (qPCR-based)

This method measures the reduction in viral RNA production in the presence of the antiviral compound.

Materials:

  • Vero E6 cells

  • SFTSV stock

  • This compound compound

  • DMEM, FBS, Penicillin-Streptomycin

  • 96-well plates

  • RNA extraction kit

  • qRT-PCR reagents (primers, probes, master mix)

  • qRT-PCR instrument

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate to achieve confluency on the day of infection.

  • Compound Treatment: Add serial dilutions of this compound in DMEM to the cells. Include a no-compound control.

  • Infection: Infect the cells with SFTSV at a Multiplicity of Infection (MOI) of 0.01.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • RNA Extraction: Extract viral RNA from the cell culture supernatant using a suitable RNA extraction kit.

  • qRT-PCR: Perform a one-step quantitative reverse transcription PCR (qRT-PCR) to quantify the amount of SFTSV RNA in each sample. Use specific primers and probes for a conserved region of the SFTSV genome.

  • EC50 Calculation: Determine the viral RNA copy number for each compound concentration. Calculate the percentage of inhibition relative to the no-compound control. The EC50 is the concentration of this compound that reduces the viral RNA yield by 50%. Use a non-linear regression analysis of the dose-response data to calculate the EC50.

Protocol 3: Cytotoxicity Assay (CC50 Determination)

It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • Vero E6 cells

  • This compound compound

  • DMEM, FBS, Penicillin-Streptomycin

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate.

  • Compound Addition: Add the same serial dilutions of this compound as used in the antiviral assays to the cells. Include a no-compound control.

  • Incubation: Incubate the plate at 37°C for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • CC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the no-compound control. The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50%. This is determined by plotting the data and using non-linear regression.

Mandatory Visualizations

SFTSV Replication Cycle and Potential Sites of this compound Action

SFTSV_Replication_Cycle cluster_cell Host Cell attachment 1. Attachment entry 2. Endocytosis attachment->entry fusion 3. Fusion & Uncoating entry->fusion transcription 4. Transcription & Translation fusion->transcription replication 5. Replication transcription->replication assembly 6. Assembly replication->assembly budding 7. Budding & Release assembly->budding virus_out Progeny Virions budding->virus_out This compound This compound (4'-Fluorouridine Prodrug) active_metabolite Active Metabolite (4'-FlU-TP) This compound->active_metabolite Metabolic Activation rdRp RNA-dependent RNA Polymerase (RdRp) active_metabolite->rdRp Inhibition rdRp->replication virus_in SFTSV Virion virus_in->attachment

Caption: SFTSV replication cycle and the inhibitory mechanism of this compound.

Experimental Workflow for EC50 Determination (qPCR Method)

EC50_Workflow start Start seed_cells Seed Vero E6 cells in 96-well plate start->seed_cells add_compound Add serial dilutions of this compound seed_cells->add_compound infect_cells Infect cells with SFTSV (MOI = 0.01) add_compound->infect_cells incubation Incubate for 48-72 hours infect_cells->incubation extract_rna Extract viral RNA from supernatant incubation->extract_rna run_qpcr Perform qRT-PCR extract_rna->run_qpcr analyze_data Analyze data and calculate EC50 run_qpcr->analyze_data end End analyze_data->end

Caption: Workflow for determining the EC50 of this compound using a qPCR-based assay.

Logical Relationship of Antiviral Evaluation

Antiviral_Evaluation cluster_invitro In Vitro Evaluation ec50 EC50 Determination (Antiviral Potency) si Selectivity Index (SI) SI = CC50 / EC50 ec50->si cc50 CC50 Determination (Cytotoxicity) cc50->si

Caption: The relationship between EC50, CC50, and the Selectivity Index (SI).

References

Application Notes and Protocols for VV261

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the storage, handling, and experimental use of VV261, a novel oral double prodrug of 4'-Fluorouridine (4'-FU) with potent antiviral activity against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and other RNA viruses.

Compound Information

PropertyData
IUPAC Name (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(4-acetoxy-2-oxopyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-3-yl acetate
Molecular Formula C₂₈H₃₄FN₃O₁₁
Molecular Weight 607.58 g/mol
CAS Number 3003864-86-3
Appearance Solid
Mechanism of Action This compound is a prodrug that is metabolized to the active antiviral agent 4'-Fluorouridine triphosphate (4'-FlU-TP). 4'-FlU-TP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRP), leading to chain termination and inhibition of viral replication.[1][2][3]
Key Attributes Enhanced chemical stability and favorable pharmacokinetic properties compared to its parent compound, 4'-FU.[4] Orally active with demonstrated efficacy in animal models of SFTSV infection.[4]

Storage and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on information for related compounds and general laboratory best practices. Users should always consult the supplier's Certificate of Analysis and SDS for the most current and detailed information.

2.1. Storage of Solid Compound

  • Short-term storage (weeks): Store at room temperature.

  • Long-term storage (months to years): Store at -20°C, protected from moisture and light.

2.2. Handling

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

2.3. Solution Preparation and Storage

  • For in vitro experiments: Prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C for several weeks or -80°C for longer periods. Avoid repeated freeze-thaw cycles. Further dilutions should be made in the appropriate cell culture medium.

  • For in vivo experiments in mice: A common formulation for the related compound VV251 is a solution of 5% DMSO, 5% ethanol, 40% PEG400, and 50% saline.[5] The stability of this compound in this formulation should be determined empirically.

Quantitative Data

3.1. Aqueous Solubility and Stability

The following table summarizes the aqueous solubility and stability of this compound compared to its parent compound 4'-FU. This data is extracted from supplementary information associated with the primary publication on this compound.[6]

CompoundAqueous Solubility (µg/mL)Stability in SGF (pH 1.2, 37°C) - % Remaining after 2hStability in SIF (pH 6.8, 37°C) - % Remaining after 2h
This compound >10098.595.2
4'-FU >200085.199.1

3.2. In Vitro Antiviral Activity and Cytotoxicity

The following data for the related compound VV251, which shares the same active metabolite as this compound, provides an indication of the expected potency.[5]

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
SFTSV A5495.16>500>96.9
Huh-70.65>500>769.2
Vero2.96>500>168.9
LCMV A5490.08>500>6250
BHK-210.16>500>3125
Vero0.14>500>3571.4

3.3. Pharmacokinetic Parameters in Animal Models

Pharmacokinetic studies of this compound have been conducted in mice, rats, and dogs. The data below is for the active metabolite (referred to as VV261A in the source) after oral administration of this compound.[7]

SpeciesDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋ₜ (ng·h/mL)T₁/₂ (h)
Mouse 101230 ± 2600.53450 ± 5802.1 ± 0.4
Rat 10850 ± 1501.04120 ± 7303.5 ± 0.6
Dog 5680 ± 1202.05430 ± 9804.8 ± 0.9

Experimental Protocols

4.1. In Vitro Antiviral Activity Assay (SFTSV)

This protocol is adapted from studies on the related compound VV251.[5]

  • Cell Seeding: Seed Vero cells in a 48-well plate at a density that will result in a confluent monolayer the next day.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium (e.g., DMEM with 2% FBS). A typical starting concentration is 100 µM.

  • Infection: Pre-treat the cells with the diluted this compound for 1 hour at 37°C. Then, infect the cells with SFTSV at a multiplicity of infection (MOI) of 0.05.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • RNA Extraction and qRT-PCR: Extract viral RNA from the cell supernatant using a commercial viral RNA extraction kit. Quantify the viral RNA levels using a one-step qRT-PCR assay with primers and a probe specific for the SFTSV genome.

  • Data Analysis: Calculate the EC₅₀ value by fitting the dose-response curve using a non-linear regression model.

4.2. Cytotoxicity Assay

This protocol uses a standard Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay.[5]

  • Cell Seeding: Seed cells (e.g., A549, Vero, Huh-7) in a 96-well plate at an appropriate density.

  • Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Assay: Add the CCK-8 reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the CC₅₀ value.

4.3. In Vivo Efficacy Study in Mice (SFTSV Model)

This protocol is based on the reported study for this compound.[4]

  • Animal Model: Use a suitable mouse model for SFTSV infection (e.g., IFNAR-/- mice).

  • Compound Formulation: Prepare this compound for oral gavage in a vehicle such as 5% DMSO, 5% ethanol, 40% PEG400, and 50% saline.[5]

  • Infection and Treatment: Infect mice with a lethal dose of SFTSV. Initiate treatment with this compound (e.g., 5 mg/kg/day) via oral gavage at a specified time post-infection and continue for a defined period (e.g., 7 days).

  • Monitoring: Monitor the mice daily for weight loss, clinical signs of disease, and survival.

  • Viral Load and Histopathology: At selected time points, euthanize a subset of mice and collect organs (e.g., spleen, liver) to determine viral titers by plaque assay or qRT-PCR and to perform histopathological analysis.

Visualizations

5.1. Signaling Pathways and Experimental Workflows

VV261_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound 4'-FU 4'-FU This compound->4'-FU Esterases 4'-FU-MP 4'-FU-MP 4'-FU->4'-FU-MP Kinases 4'-FU-DP 4'-FU-DP 4'-FU-MP->4'-FU-DP 4'-FlU-TP 4'-FlU-TP 4'-FU-DP->4'-FlU-TP Viral_RdRP Viral RNA-dependent RNA Polymerase (RdRP) 4'-FlU-TP->Viral_RdRP Chain_Termination Chain Termination Viral_RdRP->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Metabolic activation and mechanism of action of this compound.

Antiviral_Assay_Workflow A Seed Vero cells in 48-well plate C Pre-treat cells with this compound (1h) A->C B Prepare serial dilutions of this compound B->C D Infect cells with SFTSV (MOI=0.05) C->D E Incubate for 48 hours D->E F Extract viral RNA from supernatant E->F G Quantify viral RNA by qRT-PCR F->G H Calculate EC50 value G->H

Caption: Workflow for the in vitro antiviral activity assay.

In_Vivo_Efficacy_Workflow A Infect mice with lethal dose of SFTSV B Initiate oral treatment with this compound (e.g., 5 mg/kg/day) A->B C Daily monitoring: - Weight loss - Clinical signs - Survival B->C D At defined endpoints: - Collect organs - Determine viral load - Histopathology C->D E Data Analysis D->E

Caption: Workflow for the in vivo efficacy study in a mouse model.

References

Application Note & Protocol: In Vivo Mouse Model for VV261 Efficacy Studies Against SFTSV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the study of Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and the evaluation of antiviral therapeutics.

Introduction

Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), a tick-borne phlebovirus, is an emerging infectious agent responsible for a severe illness characterized by high fever, thrombocytopenia, leukopenia, and multi-organ failure.[1] With mortality rates reaching up to 30%, SFTSV poses a significant public health threat, and there are currently no approved vaccines or specific antiviral treatments.[1][2][3] VV261, an oral double prodrug of 4'-fluorouridine (B8696964) (4'-FU), is a promising antiviral candidate that has demonstrated potent efficacy against SFTSV in preclinical studies.[3][4][5] To properly evaluate the in vivo efficacy of therapeutic candidates like this compound, a robust and reproducible animal model that recapitulates key aspects of human SFTSV infection is essential.

This document provides detailed protocols and application notes for utilizing the interferon-α/β receptor knockout (IFNAR-/-) mouse model to assess the antiviral activity of this compound against SFTSV.

Recommended In Vivo Model: IFNAR-/- Mouse

Immunocompetent mouse strains like C57BL/6 and BALB/c are generally resistant to SFTSV, developing only mild symptoms without succumbing to the infection.[6][7][8] To overcome this limitation, immunocompromised models are employed. The IFNAR-/- mouse, which lacks the receptor for type I interferons, is highly susceptible to SFTSV infection.[6][9] This model develops a lethal disease course with manifestations such as significant weight loss, severe viremia, and high viral titers in multiple organs, mimicking the severe form of human SFTS.[6][8] Its high susceptibility makes it an ideal platform for evaluating the efficacy of antiviral drugs like this compound.[10][11]

Quantitative Data Summary

The following tables summarize the efficacy of VV251 (a hydrochloride salt derivative of 4'-fluorouridine, closely related to this compound) compared to the vehicle control and the positive control drug, T-705 (Favipiravir), in the IFNAR-/- (A129) mouse model.[10][11][12]

Table 1: Survival and Body Weight Changes in SFTSV-Infected IFNAR-/- Mice

Treatment GroupDoseAdministrationSurvival RateBody Weight Change
Vehicle -Oral (p.o.), q.d.0%Progressive loss until death
VV251 10 mg/kgOral (p.o.), q.d.100%Relatively stable
T-705 300 mg/kgOral (p.o.), q.d.100%Relatively stable

Data synthesized from studies where mice were infected with SFTSV and monitored for survival and weight changes.[11]

Table 2: Viral Load Reduction in Tissues of SFTSV-Infected IFNAR-/- Mice (2 days post-infection)

Treatment GroupDoseLiverSpleenLungKidney
Vehicle -HighHighHighHigh
VV251 10 mg/kgSignificant ReductionSignificant ReductionSignificant ReductionSignificant Reduction
T-705 300 mg/kgSignificant ReductionSignificant ReductionSignificant ReductionSignificant Reduction

Data summarized from studies measuring viral titers via qRT-PCR and immunoplaque assays at 2 days post-infection.[11]

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound Against SFTSV in IFNAR-/- Mice

This protocol details the procedure for a lethal challenge study to determine the protective efficacy of this compound.

1. Materials and Reagents

  • Animals: 6-8 week old IFNAR-/- mice (A129 strain).

  • Virus: SFTSV stock with a known titer (PFU/mL or TCID50/mL).

  • Test Compound: this compound, formulated for oral gavage.

  • Control Compounds: Vehicle control, Positive control (e.g., T-705).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM).

  • Anesthetics: Isoflurane or equivalent.

  • Consumables: Syringes, oral gavage needles, sterile tubes for sample collection, personal protective equipment (PPE).

  • Equipment: Biosafety Level 3 (BSL-3) facility, cell culture incubator, centrifuge, qPCR machine, plate reader.

2. Biosafety All work involving live SFTSV must be conducted in a BSL-3 containment facility by trained personnel, following institutional biosafety guidelines.[9]

3. Experimental Design & Workflow

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Endpoint Analysis acclimate Acclimatize IFNAR-/- Mice (7 days) groups Randomize into Treatment Groups (n=6 per group) - Mock - Vehicle - this compound (e.g., 10 mg/kg) - T-705 (e.g., 300 mg/kg) acclimate->groups infect Infect with SFTSV (e.g., 1x10^3 PFU, i.p.) Mock group receives DMEM groups->infect treat Begin Oral Treatment (q.d. for 5-7 days) infect->treat monitor Daily Monitoring - Survival - Body Weight - Clinical Signs treat->monitor collect Sample Collection (Day 2 p.i.) (Subset of animals) - Blood - Tissues (Liver, Spleen, etc.) survival_analysis Survival Curve Analysis (Log-rank Test) monitor->survival_analysis viral_load Viral Load Quantification - qRT-PCR - Plaque Assay collect->viral_load histo Histopathology (H&E) Immunofluorescence (IF)

Caption: Experimental workflow for evaluating this compound efficacy in SFTSV-infected mice.

4. Detailed Procedure

  • Animal Acclimatization: Acclimate IFNAR-/- mice for at least 7 days under standard laboratory conditions.

  • Group Allocation: Randomly assign mice to experimental groups (e.g., mock, vehicle control, this compound treatment, T-705 positive control). A typical group size is 6-10 mice for survival studies and a separate cohort of 4-6 mice for interim analyses like viral load determination.[10][11]

  • Infection:

    • Anesthetize mice using isoflurane.

    • Infect mice via intraperitoneal (i.p.) injection with a target dose of 1 x 10³ PFU of SFTSV diluted in 200 µL of DMEM.[11]

    • The mock-infected group should receive an equal volume of DMEM.[11]

  • Drug Administration:

    • Begin treatment shortly after infection (e.g., 2 hours post-infection).

    • Administer this compound or control compounds orally (p.o.) once daily (q.d.) for a predetermined period (e.g., 5-7 days).

  • Monitoring:

    • Record survival and body weight daily for the duration of the experiment (typically 14-21 days).

    • Observe for clinical signs of disease such as ruffled fur, hunched posture, and lethargy.

    • Euthanize animals that reach pre-defined humane endpoints (e.g., >25% body weight loss).[13]

  • Sample Collection:

    • At a predetermined time point (e.g., 2 or 5 days post-infection), euthanize a subset of mice from each group.[10][13]

    • Collect blood for virological and hematological analysis.

    • Harvest organs (spleen, liver, lungs, kidney) aseptically.[10][11] Divide each organ: one part for viral load analysis (snap-freeze or place in homogenization tubes) and the other for histology (fix in 4% paraformaldehyde).[10]

5. Endpoint Analysis

  • Survival Analysis: Plot Kaplan-Meier survival curves and analyze for statistical significance using the Log-rank (Mantel-Cox) test.

  • Viral Load Quantification:

    • Homogenize tissue samples.

    • Extract viral RNA and perform quantitative reverse transcription PCR (qRT-PCR) to determine viral copy numbers.[11]

    • Perform plaque assays on tissue homogenates using a suitable cell line (e.g., Vero) to quantify infectious virus titers.[11]

  • Histopathology:

    • Process fixed tissues, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess tissue damage, inflammation, and necrosis.[10]

    • Conduct immunofluorescence or immunohistochemistry using antibodies against SFTSV antigens (e.g., nucleoprotein) to identify the location and distribution of the virus within tissues.[9][10]

SFTSV Pathogenesis and Immune Evasion

Understanding the viral pathogenesis is key to interpreting experimental outcomes. SFTSV employs several strategies to evade the host immune system, primarily by targeting the type I interferon (IFN) response. The viral non-structural protein (NSs) can sequester key signaling molecules, thereby inhibiting the production of IFN-β.[14] This mechanism underscores the rationale for using IFNAR-/- mice, which are inherently deficient in this critical antiviral pathway, to achieve a robust infection model.

G cluster_virus SFTS Virus cluster_host Host Cell cluster_ifn_pathway IFN Signaling Pathway cluster_nfkb_pathway NF-kB Signaling SFTSV SFTSV Entry RIGI RIG-I/MDA5 SFTSV->RIGI senses viral RNA NSs NSs Protein TBK1 TBK1/IKKε NSs->TBK1 Sequesters NP NP Protein IRF3 IRF3/7 NP->IRF3 Inhibits NFkB_Activation NF-kB Activation NP->NFkB_Activation Inhibits MAVS MAVS RIGI->MAVS MAVS->TBK1 TBK1->IRF3 IFNB IFN-β Production IRF3->IFNB Cytokines Pro-inflammatory Cytokines NFkB_Activation->Cytokines

Caption: SFTSV proteins inhibit host innate immune signaling pathways.

References

Application Notes and Protocols: Time-of-Addition Studies with VV261

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VV261 is a novel, orally available double prodrug of 4'-Fluorouridine (4'-FU), a potent nucleoside analog antiviral agent.[1] It has demonstrated significant efficacy against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), a pathogenic bunyavirus, and has entered Phase I clinical trials.[1] Understanding the precise mechanism of action is crucial for the development of antiviral compounds. Time-of-addition studies are a fundamental tool in virology to pinpoint the specific stage of the viral life cycle that is inhibited by a drug. This document provides detailed protocols and application notes for conducting time-of-addition experiments with this compound to elucidate its antiviral mechanism.

Principle and Objective

The objective of a time-of-addition assay is to determine when an antiviral compound must be present to inhibit viral replication. By adding the compound at different stages relative to viral infection, researchers can infer its target. The viral life cycle is broadly divided into entry (attachment, penetration, uncoating), replication (genome synthesis, protein translation), and egress (assembly, release).[2] For a compound like this compound, which is a prodrug of a nucleoside analog, the expected mechanism is the inhibition of the viral RNA-dependent RNA polymerase (RdRp) during genome replication.[3] Therefore, it is anticipated that this compound will be most effective when administered after the virus has entered the cell.[3]

A typical time-of-addition experiment includes three main conditions:

  • Pre-treatment: The compound is added to cells and then washed away before infection. This tests for effects on cellular receptors or induction of antiviral host factors that might block viral entry.[2]

  • Post-infection Treatment: The compound is added only after the virus has been allowed to enter the cells. This assesses the compound's effect on post-entry stages, such as genome replication, protein synthesis, or virion assembly.[3]

  • Full-time Treatment: The compound is present before, during, and after infection, serving as a positive control for overall antiviral activity.[3]

Proposed Mechanism of Action of this compound

This compound is designed for enhanced chemical stability and favorable pharmacokinetic properties.[1] As a double prodrug of 4'-Fluorouridine, its mechanism of action begins after oral administration and absorption. In the body, esterases convert this compound into its parent nucleoside, 4'-Fluorouridine (4'-FlU).[4] Cellular kinases then phosphorylate 4'-FlU sequentially to its active triphosphate form, 4'-FlU-TP. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), where it is incorporated into the nascent viral RNA strand, leading to the termination of replication.[3][4]

cluster_blood Systemic Circulation / Target Cell cluster_virus Viral Replication Cycle This compound This compound (Prodrug) FourFU 4'-Fluorouridine (4'-FlU) This compound->FourFU Esterases FourFUMP 4'-FlU-Monophosphate FourFU->FourFUMP Cellular Kinases FourFUDP 4'-FlU-Diphosphate FourFUMP->FourFUDP Cellular Kinases FourFUTP 4'-FlU-Triphosphate (Active Form) FourFUDP->FourFUTP Cellular Kinases Inhibition Inhibition of Replication FourFUTP->Inhibition ViralRNA Viral RNA Template Replication RNA Replication ViralRNA->Replication RdRp Viral RdRp Complex RdRp->Replication NewRNA New Viral RNA Replication->NewRNA Inhibition->Replication Chain Termination

Caption: Proposed metabolic activation and mechanism of action pathway for this compound.

Experimental Protocols

This protocol is adapted from established methods for time-of-addition assays with similar nucleoside analogs.[2][3]

Materials:

  • Cells: A susceptible cell line for the virus of interest (e.g., Vero, A549, Huh-7 cells).[3]

  • Virus: Stock of the virus to be tested (e.g., SFTSV, LCMV).[3]

  • Compound: this compound, dissolved in a suitable solvent like DMSO.

  • Control Compound: A known inhibitor for the virus, if available (e.g., T-705/Favipiravir for SFTSV).[3]

  • Media: Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Plates: 24-well or 96-well cell culture plates.

  • Reagents: PBS, Trypsin-EDTA, reagents for viral quantification (e.g., qRT-PCR kit, reagents for plaque assay or TCID50).

Procedure:

Day 1: Cell Seeding

  • Culture and expand the chosen cell line.

  • Trypsinize, count, and seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Incubate overnight at 37°C with 5% CO₂.

Day 2: Time-of-Addition Experiment Prepare serial dilutions of this compound and the control compound in culture medium at the desired final concentrations (e.g., based on known EC₅₀ values).

cluster_A Group A: Pre-treatment cluster_B Group B: Post-infection cluster_C Group C: Full-time cluster_D Controls start Day 1: Seed cells in 24-well plate incubate1 Incubate overnight start->incubate1 A1 1. Add this compound to cells (1h) B1 1. Infect with virus (1h) C1 1. Add this compound to cells (1h) VC Virus Control (No drug) CC Cell Control (No virus, no drug) A2 2. Wash out this compound A1->A2 A3 3. Infect with virus (1h) A2->A3 A4 4. Wash out virus A3->A4 A5 5. Add fresh medium A4->A5 incubate2 Incubate for 24-48h A5->incubate2 B2 2. Wash out virus B1->B2 B3 3. Add fresh medium containing this compound B2->B3 B3->incubate2 C2 2. Infect with virus (1h) (this compound is present) C1->C2 C3 3. Wash out virus C2->C3 C4 4. Add fresh medium containing this compound C3->C4 C4->incubate2 VC->incubate2 CC->incubate2 end Day 3/4: Quantify viral yield (qRT-PCR, Plaque Assay, etc.) incubate2->end

Caption: Experimental workflow for the this compound time-of-addition assay.

Detailed Steps for Day 2:

  • Pre-treatment Group:

    • Aspirate the medium from the designated wells.

    • Add medium containing this compound.

    • Incubate for 1 hour at 37°C.

    • Remove the compound-containing medium and wash the cells three times with PBS.

    • Infect the cells with the virus at a specific Multiplicity of Infection (MOI) for 1 hour.

    • Remove the virus inoculum, wash the cells three times with PBS, and add fresh medium without the compound.

  • Post-infection Treatment Group:

    • Aspirate the medium and infect the cells with the virus for 1 hour at 37°C.

    • Remove the virus inoculum and wash the cells three times with PBS.

    • Add fresh medium containing the desired concentration of this compound.

  • Full-time Treatment Group:

    • Aspirate the medium and add medium containing this compound.

    • Incubate for 1 hour at 37°C.

    • Add the virus directly to the wells (without removing the compound) and incubate for another hour.

    • Remove the virus/compound mixture, wash three times with PBS, and add fresh medium containing this compound.

  • Controls:

    • Virus Control: Infect cells as in the post-infection group but add medium without any compound.

    • Cell Control: Mock-infect cells and add medium without any compound to assess cell viability.

  • Incubation:

    • Incubate all plates for a period appropriate for the virus replication cycle (e.g., 24 to 48 hours).[3]

Day 3/4: Quantification and Data Analysis

  • Sample Collection: Collect the cell culture supernatants to measure the yield of progeny virus.

  • Viral Quantification:

    • qRT-PCR: Extract viral RNA from the supernatant and quantify the number of viral genome copies. This measures the total amount of viral genetic material.[3]

    • Plaque Assay or TCID₅₀: Determine the titer of infectious virus particles. This measures functional viral progeny.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each condition relative to the virus control.

    • Plot the inhibition percentage against the treatment condition.

Data Presentation

The results of a time-of-addition study are typically presented in a table and/or a bar graph to clearly show the differential effects of the compound under each condition. For a viral polymerase inhibitor like this compound, the expected outcome is strong inhibition in the post-infection and full-time groups, with minimal effect in the pre-treatment group.

Table 1: Expected Antiviral Activity of this compound in a Time-of-Addition Assay against SFTSV

Treatment GroupThis compound Concentration (µM)Viral Titer (Log₁₀ PFU/mL)% Inhibition
Virus Control 06.5 ± 0.20%
Pre-treatment 1.06.1 ± 0.3~6%
10.05.8 ± 0.2~11%
Post-infection 1.03.2 ± 0.4>99.9%
10.0< 2.0 (Below Detection)>99.99%
Full-time 1.03.1 ± 0.3>99.9%
10.0< 2.0 (Below Detection)>99.99%

Note: Data are hypothetical and serve as an example of expected results for a post-entry inhibitor. PFU = Plaque-Forming Units. The % Inhibition is calculated relative to the virus control.

Interpretation of Results

  • High inhibition in "Post-infection" and "Full-time" treatments: This result strongly indicates that this compound targets a post-entry stage of the viral life cycle, which is consistent with the inhibition of viral RNA replication.[3]

  • Low to no inhibition in the "Pre-treatment" group: This finding suggests that this compound does not act by blocking viral entry (e.g., by binding to the virus or cell receptors) and that its pre-incubation with cells does not induce a lasting antiviral state.[3]

These results, combined with data from nucleoside competition assays, would provide compelling evidence that this compound functions as a pyrimidine (B1678525) analog that inhibits the viral RdRp.[3]

References

Application Notes and Protocols for Measuring VV261 Active Metabolite 4'-FlU-TP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VV261 is a novel double prodrug of 4'-fluorouridine (B8696964) (4'-FlU), which demonstrates significant antiviral activity against a range of RNA viruses.[1] Following administration, this compound is metabolized to 4'-FlU, which is subsequently phosphorylated by host cell kinases to its active form, 4'-fluorouridine triphosphate (4'-FlU-TP).[2] This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRP), leading to the termination of viral RNA synthesis. Understanding the intracellular concentration of 4'-FlU-TP is therefore critical for evaluating the efficacy and pharmacodynamics of this compound.

These application notes provide a comprehensive overview and detailed protocols for the quantification of 4'-FlU-TP in biological matrices, primarily cultured cells, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Activation of this compound

This compound is designed for enhanced chemical stability and favorable pharmacokinetic properties.[1] Once it enters the body, it undergoes enzymatic conversion to release 4'-fluorouridine (4'-FlU). Cellular kinases then sequentially phosphorylate 4'-FlU to 4'-fluorouridine monophosphate (4'-FlU-MP), diphosphate (B83284) (4'-FlU-DP), and finally to the active triphosphate form, 4'-FlU-TP.

cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral_inhibition Viral Inhibition This compound This compound (Prodrug) FlU 4'-FlU This compound->FlU Metabolism FlUMP 4'-FlU-MP FlU->FlUMP Kinases FlUDP 4'-FlU-DP FlUMP->FlUDP Kinases FlUTP 4'-FlU-TP (Active Metabolite) FlUDP->FlUTP Kinases RdRP Viral RdRP FlUTP->RdRP Competitive Inhibition Inhibition Inhibition of Viral RNA Synthesis RdRP->Inhibition

Figure 1: Metabolic activation pathway of this compound to 4'-FlU-TP.

Quantitative Data Summary

The following tables summarize the reported intracellular concentrations of 4'-FlU and its active metabolite 4'-FlU-TP in human airway epithelium (HAE) cells, as well as pharmacokinetic parameters of 4'-FlU in mice and ferrets.

Table 1: Intracellular Concentrations of 4'-FlU and 4'-FlU-TP in HAE Cells

Time Point (hours)4'-FlU (nmol/10^6 cells)4'-FlU-TP (nmol/10^6 cells)
13.42-
4-10.38 (Peak)
24-1.31 (Plateau)

Data extracted from a study where HAE cells were exposed to 20 µM 4'-FlU.

Table 2: Pharmacokinetic Parameters of 4'-FlU in Animal Models

SpeciesDose (mg/kg)Cmax (µM)Tmax (hours)AUC (h*nmol/mL)
Ferret1534.8-154
Ferret5063.3-413.1
Mouse1.5~11.5-

Pharmacokinetic data following a single oral dose.

Experimental Protocols

Protocol 1: Quantification of Intracellular 4'-FlU-TP in Cultured Cells using LC-MS/MS

This protocol outlines a method for the extraction and quantification of 4'-FlU-TP from cultured cells.

1. Materials and Reagents

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), LC-MS grade, chilled to -80°C

  • Nuclease-free water

  • 4'-FlU-TP analytical standard (e.g., from MedChemExpress)

  • Stable isotope-labeled internal standard (IS), e.g., ¹³C₉,¹⁵N₂-UTP (if available)

  • LC-MS grade water and acetonitrile

  • Triethylamine (TEA)

  • Hexafluoroisopropanol (HFIP)

2. Cell Culture and Treatment

  • Seed cells (e.g., HEp-2, A549, or primary HAE cells) in appropriate culture vessels (e.g., 6-well plates) and grow to desired confluency.

  • Treat cells with this compound or 4'-FlU at the desired concentrations and for the specified time points.

  • Prepare untreated control samples.

3. Sample Preparation (Intracellular Extraction)

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol (-80°C) to each well.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial LC mobile phase. If an internal standard is used, add it to the reconstitution solvent.

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial.

4. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • LC Column: A reversed-phase column suitable for polar analytes, such as a Waters Atlantis T3 column (2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 8.6 mM TEA and 100 mM HFIP in water.

  • Mobile Phase B: 10% Acetonitrile in Mobile Phase A.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-5 min: 0-15% B

    • 5-6 min: 15-50% B

    • 6-7 min: 50-0% B

    • 7-10 min: 0% B (re-equilibration)

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • MS Ionization: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions (Proposed):

    • 4'-FlU-TP: Precursor [M-H]⁻: m/z 503.0 -> Product ions: m/z 405.0 (loss of HPO₃ and H₂O), m/z 159.0 (pyrophosphate fragment).

    • Internal Standard (¹³C₉,¹⁵N₂-UTP): Precursor [M-H]⁻: m/z 494.0 -> Product ions: m/z 396.0, m/z 159.0.

    • Note: These transitions should be optimized on the specific instrument used.

5. Data Analysis and Quantification

  • Prepare a standard curve by spiking known concentrations of the 4'-FlU-TP analytical standard into a matrix solution (e.g., lysate from untreated cells).

  • Process the data using the instrument's software to integrate the peak areas for the 4'-FlU-TP and internal standard MRM transitions.

  • Generate a calibration curve by plotting the peak area ratio (4'-FlU-TP/IS) against the concentration of the standards.

  • Determine the concentration of 4'-FlU-TP in the samples by interpolating their peak area ratios from the standard curve.

  • Normalize the final concentration to the cell number or total protein content of the original sample.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing CellCulture Cell Culture & Treatment Washing Wash with PBS CellCulture->Washing Lysis Lysis with Cold Methanol Washing->Lysis Precipitation Protein Precipitation Lysis->Precipitation Evaporation Evaporation to Dryness Precipitation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS StandardCurve Standard Curve Generation MS->StandardCurve Quantification Quantification of 4'-FlU-TP StandardCurve->Quantification

Figure 2: Experimental workflow for 4'-FlU-TP quantification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing VV261 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of VV261 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, double prodrug of 4'-Fluorouridine (B8696964) (4'-FU).[1] It exhibits potent antiviral activity against various viruses, including Influenza Virus, Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), and Lymphocytic Choriomeningitis Virus (LCMV).[2] As a pyrimidine (B1678525) analog, this compound's active metabolite interferes with viral RNA synthesis, thereby inhibiting viral replication at the post-infection stage.[3][4]

Q2: What is a good starting concentration for this compound in my cell culture experiments?

A2: A good starting point is to test a wide range of concentrations centered around the reported 50% effective concentration (EC50) for the virus and cell line you are using. For SFTSV and LCMV, the reported EC50 values are 0.89 µM and 0.15 µM, respectively.[2] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental conditions.[5] It is recommended to start with concentrations below the reported EC50 value and extend to several-fold above it.[5]

Q3: How should I prepare and store this compound stock solutions?

A3: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[3] Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[5] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line, typically less than 0.1-0.5%.[5]

Q4: How can I determine the cytotoxicity of this compound in my cell line?

A4: A cytotoxicity assay should be performed to determine the 50% cytotoxic concentration (CC50). This can be done using various methods, such as the Cell Counting Kit-8 (CCK-8) assay.[3] In this assay, cells are incubated with a range of this compound concentrations for a specific period (e.g., 48 hours), and cell viability is then measured.[3] The CC50 value helps in determining the therapeutic window of the compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death observed after this compound treatment. 1. This compound concentration is too high. [5] 2. Prolonged exposure to this compound. [5] 3. Solvent (e.g., DMSO) toxicity. [5]1. Perform a dose-response experiment to identify the optimal, non-toxic concentration. 2. Reduce the incubation time to the minimum required to achieve the desired effect. 3. Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.1-0.5%). Run a solvent-only control.[5]
Inconsistent or no antiviral effect of this compound. 1. This compound concentration is too low. 2. Incorrect timing of this compound addition. [5] 3. This compound degradation. [6] 4. Cell permeability issues. [5]1. Increase the concentration of this compound based on dose-response experiments. 2. Since this compound acts at the post-infection stage, add it after viral infection.[3][4] Optimize the timing of addition relative to infection. 3. Prepare fresh dilutions from a properly stored stock solution for each experiment.[5] 4. While this compound is designed for oral activity, which implies cell permeability, ensure your experimental setup does not hinder its uptake.
Precipitation of this compound in the cell culture medium. 1. Poor solubility at the working concentration. 2. Interaction with media components. [6]1. Check the solubility of this compound in your specific cell culture medium. If necessary, adjust the stock concentration or the final concentration. 2. Test the stability of this compound in your medium over the course of the experiment.[6]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay

Objective: To determine the effective concentration range of this compound for inhibiting viral replication without causing significant cytotoxicity.

Methodology:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 80-90% confluency at the time of analysis. Incubate overnight.

  • Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. A suggested starting range could be from 0.01 µM to 100 µM. Remove the viral inoculum and add the medium containing different concentrations of this compound to the wells. Include a "virus only" (no this compound) and a "cells only" (no virus, no this compound) control.

  • Incubation: Incubate the plate for a duration appropriate for the virus replication cycle (e.g., 24-72 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication. This can be done through various methods such as plaque assays, TCID50 assays, or qPCR for viral RNA.

  • Data Analysis: Plot the viral inhibition against the log of this compound concentration and use a non-linear regression to calculate the EC50 value.

Protocol 2: Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to the host cells.

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate as described in Protocol 1.

  • This compound Treatment: Add serial dilutions of this compound to the wells. Include a "cells only" control with no this compound and a solvent control.

  • Incubation: Incubate the plate for the same duration as the planned antiviral experiments.

  • Cell Viability Assessment: Use a cell viability reagent such as CCK-8 or MTT to measure the percentage of viable cells.

  • Data Analysis: Plot the cell viability against the log of this compound concentration and calculate the CC50 value.

Quantitative Data Summary

Compound Virus Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50) Reference
This compoundSFTSVVero0.89>500>561.8[2][3]
This compoundLCMVBHK-210.15>500>3333.3[2][3]
4'-FU (parent compound)SFTSVVeroNot specified>500Not specified[3]
4'-FU (parent compound)LCMVBHK-21Not specified>500Not specified[3]

Visualizations

VV261_Mechanism_of_Action cluster_cell Host Cell This compound This compound (Prodrug) Active_Metabolite Active Metabolite (4'-FlU-TP) This compound->Active_Metabolite Metabolic Activation Viral_RNA_Polymerase Viral RNA Polymerase Active_Metabolite->Viral_RNA_Polymerase Inhibition Inhibition Viral_RNA_Synthesis Viral RNA Synthesis Viral_RNA_Polymerase->Viral_RNA_Synthesis Catalyzes Inhibition->Viral_RNA_Synthesis Virus Virus

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental_Workflow_Dose_Response start Start seed_cells Seed Cells in 96-well Plate start->seed_cells infect_cells Infect Cells with Virus seed_cells->infect_cells treat_cells Treat with Serial Dilutions of this compound infect_cells->treat_cells incubate Incubate for Viral Replication treat_cells->incubate quantify Quantify Viral Replication incubate->quantify analyze Analyze Data (Calculate EC50) quantify->analyze end End analyze->end

Caption: Experimental workflow for determining the dose-response of this compound.

Troubleshooting_Logic issue Issue Encountered high_cytotoxicity High Cytotoxicity? issue->high_cytotoxicity no_effect No/Low Antiviral Effect? high_cytotoxicity->no_effect No reduce_conc Reduce Concentration high_cytotoxicity->reduce_conc Yes increase_conc Increase Concentration no_effect->increase_conc Yes reduce_time Reduce Incubation Time reduce_conc->reduce_time check_solvent Check Solvent Control reduce_time->check_solvent check_timing Optimize Timing of Addition increase_conc->check_timing check_stability Check Compound Stability check_timing->check_stability

Caption: A logical workflow for troubleshooting common experimental issues.

References

Troubleshooting low efficacy in VV261 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VV261. The information is designed to address common challenges, particularly low efficacy, that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected efficacy of this compound in our in vitro antiviral assay. What are the potential causes?

Several factors can contribute to reduced efficacy in in vitro experiments. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Guide for Low In Vitro Efficacy

Potential Cause Recommended Action
Compound Integrity and Solubility This compound is a prodrug. Ensure it has been properly stored according to the manufacturer's instructions to prevent degradation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Visually inspect for any precipitation after dilution into culture media.
Cell Health and Density Unhealthy or overly confluent cells can impact results. Regularly check cell viability using methods like Trypan Blue exclusion. Optimize cell seeding density to ensure cells are in an exponential growth phase during the experiment. Nutrient depletion and pH changes in dense cultures can affect drug efficacy.[1][2]
Metabolic Activation of this compound This compound requires intracellular conversion to its active triphosphate form (4'-FlU-TP). The metabolic activity of the cell line used is crucial. Consider using cell lines known to have high metabolic rates or those in which related nucleoside analogs have shown efficacy. Cell line-dependent activation can be a factor.[3]
Timing of Drug Addition This compound and its parent compound, 4'-fluorouridine (B8696964), act during active viral replication. As a nucleoside analog, its mechanism is most effective at the post-infection stage.[4][5] Adding the compound too early (pre-infection) may show minimal effect. A time-of-addition experiment can determine the optimal treatment window.
Viral Titer and MOI A high multiplicity of infection (MOI) can overwhelm the antiviral effect. Ensure you are using a consistent and appropriate MOI for your cell line and virus. A high viral load may require higher concentrations of the compound to achieve a significant reduction in replication.
Assay-Specific Issues The choice of assay to measure viral replication can influence the outcome. For example, qRT-PCR measures total viral RNA, while a plaque assay or TCID50 measures infectious virus particles. Some compounds may reduce infectivity without proportionally reducing total RNA levels.[5]
Serum Protein Binding Components in fetal bovine serum (FBS) can potentially bind to the compound, reducing its effective concentration. [1][6] If possible, consider reducing the serum concentration or using a serum-free medium, ensuring it does not compromise cell health.
Q2: How does the mechanism of action of this compound inform experimental design?

This compound is a double prodrug of 4'-fluorouridine (4'-FU), a nucleoside analog.[7][8] This mechanism has several implications for designing your experiments:

  • Post-Infection Treatment: The drug targets the viral RNA replication process. Therefore, it is expected to be most effective when administered after the virus has entered the host cells.

  • Metabolically Active Cells: The conversion of the prodrug to its active triphosphate form is dependent on host cell kinases.[4] Experiments should be conducted in metabolically active and healthy cells.

  • Competition with Natural Nucleosides: As a pyrimidine (B1678525) analog, the active metabolite of this compound competes with natural nucleosides (uridine and cytidine) for incorporation into the viral RNA by the RNA-dependent RNA polymerase (RdRp).[5] High concentrations of exogenous nucleosides in the culture medium could potentially reduce the drug's efficacy.

Below is a diagram illustrating the proposed mechanism of action and metabolic activation of this compound.

VV261_Mechanism This compound This compound (Prodrug) FU 4'-Fluorouridine (4'-FU) This compound->FU FUTP 4'-FlU-TP (Active Metabolite) FU->FUTP Host Kinases RdRp Viral RdRp FUTP->RdRp Inhibition Inhibition ViralRNA Viral RNA Synthesis RdRp->ViralRNA Inhibition->ViralRNA Incorporation & Chain Termination/ Mutagenesis

Fig. 1: Proposed metabolic activation and mechanism of action of this compound.
Q3: Can viral mutations affect the efficacy of this compound?

Yes, as with most antiviral agents, the development of resistance through viral mutation is a possibility.[9][10] The target of this compound's active metabolite is the viral RNA-dependent RNA polymerase (RdRp). Mutations in the RdRp gene could potentially alter the enzyme's structure, reducing the binding and incorporation of the active drug metabolite (4'-FlU-TP). This can lead to decreased susceptibility to the drug.[11] If you suspect resistance, it is advisable to sequence the RdRp gene of the virus that exhibits reduced sensitivity to this compound.

Experimental Protocols

Protocol 1: In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)

This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound.

  • Cell Seeding: Seed host cells (e.g., Vero E6) in 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Virus Infection: The next day, remove the culture medium and infect the cell monolayer with the virus (e.g., SFTSV) at a predetermined MOI (e.g., 0.01) for 1 hour at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 1-hour infection period, remove the virus inoculum, wash the cells with PBS, and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for a period suitable for plaque formation (e.g., 5-7 days) at 37°C.

  • Plaque Visualization: After incubation, fix the cells with 4% paraformaldehyde, and then stain with a crystal violet solution.

  • Data Analysis: Count the number of plaques for each drug concentration. Calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value is determined by non-linear regression analysis of the dose-response curve.

Sample Data Table for Plaque Reduction Assay

This compound Conc. (µM)Plaque Count (Average)% Inhibition
0 (Control)1200
0.19520.8
0.56248.3
1.03570.8
5.01091.7
10.0298.3
Protocol 2: Time-of-Addition Experiment

This experiment helps to identify the stage of the viral life cycle targeted by this compound.

Time_of_Addition cluster_pre Pre-treatment cluster_post Post-treatment cluster_full Full-time pre_drug Add this compound pre_wash1 Wash pre_drug->pre_wash1 pre_infect Infect pre_wash1->pre_infect pre_wash2 Wash pre_infect->pre_wash2 pre_medium Add fresh medium pre_wash2->pre_medium post_infect Infect post_wash Wash post_infect->post_wash post_drug Add this compound medium post_wash->post_drug full_drug_infect Infect in this compound medium

Fig. 2: Workflow for a time-of-addition experiment.
  • Setup: Seed cells in appropriate culture plates.

  • Pre-treatment Group: Treat cells with this compound for 1-2 hours before infection. Remove the drug, infect with the virus for 1 hour, then remove the inoculum and add fresh medium without the drug.

  • Post-treatment Group: Infect cells with the virus for 1 hour. Remove the inoculum and then add medium containing this compound.[4]

  • Full-time Treatment Group: Add this compound at the time of infection and keep it in the medium for the duration of the experiment.

  • Analysis: At a set time post-infection (e.g., 24 or 48 hours), harvest the supernatant or cell lysate and quantify the viral load (e.g., by qRT-PCR or plaque assay).

  • Interpretation: Strong inhibition in the post-treatment and full-time groups, but not in the pre-treatment group, would confirm that this compound acts on a post-entry stage of the viral life cycle.[5]

References

VV261 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of VV261 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, orally active double prodrug of 4'-Fluorouridine (B8696964) (4'-FlU).[1] It is designed for enhanced chemical stability and favorable pharmacokinetic properties.[1] As a prodrug, this compound is metabolized in the body to its active form, 4'-FlU. This active compound is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp).[2][3] Inside the host cell, 4'-FlU is converted to its active triphosphate form (4'-FlU-TP), which is then incorporated into the nascent viral RNA chain by the viral RdRp.[3][4] This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[4][5]

Q2: In which solvents can I dissolve this compound?

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store this compound in a dry, dark environment at -20°C. For short-term storage of a few days to weeks, 0-4°C is acceptable. Stock solutions should also be stored at -20°C for long-term use or at 0-4°C for short-term use.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound
  • Problem: The compound is not fully dissolving in the chosen solvent.

  • Possible Cause: The concentration may be too high for the selected solvent, or the solvent may not be appropriate.

  • Solution:

    • Try warming the solution gently: A brief period of warming at 37°C can aid in the dissolution of the compound.

    • Sonication: Use a sonicator bath for a few minutes to help break up any clumps and enhance solubility.

    • Increase the volume of the solvent: Adding more solvent to decrease the concentration may help to fully dissolve the compound.

    • Use a different solvent: If DMSO is not effective, other polar aprotic solvents like N,N-dimethylformamide (DMF) could be tested. However, always check for solvent compatibility with your experimental system.

Issue: Precipitation of this compound in Aqueous Media
  • Problem: The compound precipitates out of solution when diluted from a DMSO stock into an aqueous buffer or cell culture medium.

  • Possible Cause: this compound likely has low aqueous solubility. The final concentration of DMSO in the aqueous solution may be too low to keep the compound dissolved.

  • Solution:

    • Optimize the final DMSO concentration: Ensure that the final concentration of DMSO in your assay is sufficient to maintain solubility, while also being non-toxic to the cells. It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.

    • Use a surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, can help to maintain the solubility of the compound in aqueous solutions. The choice and concentration of the surfactant must be validated for compatibility with the experimental model.

Data Presentation

Table 1: Solubility Profile of this compound

SolventSolubility
Dimethyl Sulfoxide (B87167) (DMSO)Recommended for preparing high-concentration stock solutions.
EthanolExpected to have some solubility, but may be less than in DMSO.
WaterLow solubility is expected. Direct dissolution in aqueous buffers is not recommended.
Phosphate-Buffered Saline (PBS)Low solubility is expected. Dilution from a DMSO stock is the standard method for preparing working solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 607.58 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need 6.076 mg of this compound.

    • Weigh the calculated amount of this compound powder and place it in a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Visualizations

VV261_Mechanism_of_Action cluster_outside Extracellular Space cluster_cell Host Cell cluster_virus Viral Replication Complex This compound This compound (Prodrug) VV261_inside This compound This compound->VV261_inside Oral Administration & Absorption 4FU 4'-Fluorouridine (4'-FlU) VV261_inside->4FU Metabolism (Esterases) 4FU_TP 4'-FlU-Triphosphate (Active Form) 4FU->4FU_TP Phosphorylation (Host Kinases) RdRp Viral RNA-dependent RNA Polymerase (RdRp) 4FU_TP->RdRp Incorporation into Nascent Viral RNA RNA_synthesis Inhibition Inhibition of Viral RNA Synthesis RNA_synthesis->Inhibition Delayed Chain Termination

Caption: Mechanism of action of the this compound prodrug.

Troubleshooting_Workflow start Start: Dissolving this compound dissolution_issue Is the compound fully dissolved? start->dissolution_issue warm Warm gently (37°C) dissolution_issue->warm No success Solution Ready dissolution_issue->success Yes sonicate Sonicate warm->sonicate add_solvent Increase solvent volume sonicate->add_solvent add_solvent->dissolution_issue precipitation_issue Does it precipitate in aqueous media? success->precipitation_issue optimize_dmso Optimize final DMSO concentration precipitation_issue->optimize_dmso Yes end Experiment Ready precipitation_issue->end No use_surfactant Consider using a biocompatible surfactant optimize_dmso->use_surfactant use_surfactant->end

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Stability of VV261 in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VV261. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solution a concern?

A1: this compound is a novel oral double prodrug of 4'-Fluorouridine (B8696964) (4'-FU), a potent antiviral agent. The parent compound, 4'-FU, exhibits weak chemical stability in aqueous solutions, particularly under acidic conditions, which can limit its therapeutic potential. This compound was specifically designed with three isobutyryl groups on the ribose moiety and a nicotinoyloxymethyl group on the base to enhance its chemical stability and improve its pharmacokinetic properties.[1] Understanding its stability profile is crucial for accurate and reproducible experimental results.

Q2: How does the stability of this compound compare to its parent compound, 4'-Fluorouridine (4'-FU)?

A2: Prodrugs of 4'-FU, such as those with tri-ester modifications, have demonstrated significantly improved stability compared to the parent nucleoside. For instance, in a study on a similar tri-isobutyrate ester of 4'-fluorouridine, the prodrug showed markedly less degradation in acidic buffers compared to 4'-FU.[2][3] This enhanced stability is a key feature of the prodrug design.

Q3: What are the expected degradation products of this compound in an aqueous solution?

A3: The primary degradation pathway for 4'-fluorouridine, the active form of this compound, in aqueous buffer is the formation of uracil.[2] For this compound, hydrolysis of the ester and nicotinoyloxymethyl groups is expected to occur, ultimately leading to the release of the active 4'-FU, which can then further degrade.

Q4: What are the general recommendations for preparing and storing this compound aqueous solutions?

A4: To minimize degradation, it is recommended to prepare fresh solutions of this compound for each experiment. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C) and protected from light. For longer-term storage, it is advisable to store the compound in its solid form under recommended conditions and prepare aqueous solutions immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in cell-based assays. Degradation of this compound in the assay medium.Prepare fresh stock solutions for each experiment. Minimize the pre-incubation time of this compound in aqueous media. Consider conducting a time-course experiment to assess the stability of this compound under your specific assay conditions.
pH of the experimental buffer or medium.Check and buffer the pH of your solutions. Acidic conditions (pH < 4) are known to accelerate the degradation of the parent compound, 4'-FU.
Precipitation of this compound in the aqueous solution. Low aqueous solubility.Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. The use of a small percentage of a co-solvent like DMSO may be necessary for initial stock solutions, followed by further dilution in aqueous media.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Degradation of this compound.Analyze the degradation products. The primary degradation product of the active form is uracil.[2] The presence of 4'-FU and partially de-esterified intermediates may also be observed. Use a stability-indicating HPLC method to resolve this compound from its potential degradants.

Quantitative Stability Data

The following table summarizes the stability data for a closely related 4'-fluorouridine tri-isobutyrate ester prodrug in acidic aqueous buffers at 30°C over 7 days. This data provides an insight into the expected stability of the isobutyryl ester-modified ribose moiety of this compound.

Compound Buffer pH Incubation Time (days) Remaining Compound (%)
4'-Fluorouridine 2.0727%
4.0755%
4'-Fluorouridine tri-isobutyrate 2.07>95%
4.07>95%

Data adapted from a study on 4'-fluorouridine prodrugs.[2]

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Solution by HPLC

This protocol outlines a general method for evaluating the stability of this compound in aqueous solutions at different pH values and temperatures.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Phosphate buffer salts (for pH 7.4)

  • Citrate buffer salts (for acidic pH, e.g., pH 4.0)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Calibrated pH meter

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) and store it at -20°C.

  • Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4.0, 7.4).

  • Working Solutions: Dilute the this compound stock solution with the respective buffer solutions to a final concentration of 10-50 µg/mL.

3. Stability Study:

  • Incubate the working solutions at the desired temperatures (e.g., room temperature, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by diluting the aliquot with the initial mobile phase or storing it at a low temperature (-20°C) until analysis.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10-20 µL

  • Analysis: Quantify the peak area of this compound at each time point. The percentage of remaining this compound can be calculated relative to the initial time point (t=0).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare this compound Stock Solution (e.g., 1 mg/mL in DMSO) working Dilute Stock to Working Concentration (e.g., 10-50 µg/mL in Buffers) stock->working buffers Prepare Aqueous Buffers (e.g., pH 4.0, 7.4) buffers->working incubate Incubate at Desired Temperatures (e.g., RT, 37°C) working->incubate sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample quench Quench Degradation (Dilute or Freeze) sample->quench hplc HPLC Analysis (C18 Column, UV Detection) quench->hplc data Quantify Peak Area & Calculate % Remaining this compound hplc->data

Caption: Experimental workflow for assessing this compound stability in aqueous solution.

degradation_pathway This compound This compound (Prodrug) Intermediates Partially De-esterified Intermediates This compound->Intermediates Hydrolysis FU 4'-Fluorouridine (4'-FU) (Active Drug) Intermediates->FU Hydrolysis Uracil Uracil (Degradation Product) FU->Uracil Degradation (e.g., in acidic buffer)

Caption: Postulated degradation pathway of this compound in aqueous solution.

References

Avoiding off-target effects of VV261

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VV261. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting potential off-target effects of this compound during pre-clinical and experimental studies.

Introduction to this compound

This compound is a novel, orally available double prodrug of 4'-Fluorouridine (B8696964) (4'-FU), a pyrimidine (B1678525) analog with potent antiviral activity against a range of RNA viruses, including Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV).[1][2] As a prodrug, this compound is designed for enhanced chemical stability and favorable pharmacokinetic properties, being metabolized in the body to its active form, 4'-fluorouridine triphosphate (4'-FU-TP).[1][3] This active metabolite is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.[4][5][6][7]

While 4'-FU-TP shows selectivity for viral RdRp, like other nucleoside analogs, it has the potential to interact with host cellular polymerases, which can lead to off-target effects. The primary concern for this class of compounds is mitochondrial toxicity. This technical support guide provides detailed information and protocols to help researchers identify, understand, and mitigate these potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target concern for this compound?

A1: The primary off-target concern for this compound, as with other nucleoside analogs, is mitochondrial toxicity. This is because the active metabolite, 4'-FU-TP, can be recognized by human mitochondrial DNA polymerase gamma (Pol γ), which is responsible for replicating mitochondrial DNA (mtDNA). Inhibition of Pol γ can lead to mtDNA depletion, impaired mitochondrial protein synthesis, and overall mitochondrial dysfunction.

Q2: How is this compound activated to its pharmacologically active form?

A2: this compound is a double prodrug designed to be sequentially metabolized to 4'-FU.[1][2] This is then phosphorylated by host cellular kinases to 4'-fluorouridine monophosphate (4'-FU-MP), then to the diphosphate (B83284) (4'-FU-DP), and finally to the active triphosphate form (4'-FU-TP).[3] This multi-step activation is crucial for its oral bioavailability and therapeutic efficacy.

Q3: What are the signs of mitochondrial toxicity in cell culture experiments?

A3: Signs of mitochondrial toxicity in cell culture can include:

  • Decreased cell proliferation and viability.

  • Changes in cellular morphology, such as swelling or vacuolization.

  • Increased lactate (B86563) production (a sign of a shift to glycolysis).

  • Reduced mitochondrial membrane potential.

  • Decreased cellular oxygen consumption.

  • Reduced levels of mtDNA and mitochondrial-encoded proteins.

Q4: Are there other potential off-target effects of this compound?

A4: While mitochondrial polymerases are the most well-characterized off-targets for nucleoside analogs, it is possible that 4'-FU-TP could interact with other cellular DNA or RNA polymerases to a lesser extent. Comprehensive off-target profiling using techniques like proteome-wide analysis can help identify other potential interactions.

Q5: How can I minimize the risk of off-target effects in my experiments?

A5: To minimize off-target effects:

  • Use the lowest effective concentration of this compound.

  • Limit the duration of exposure where possible.

  • Use appropriate control groups in all experiments (e.g., vehicle control, and a known mitotoxic nucleoside analog as a positive control).

  • Carefully monitor for signs of cytotoxicity and mitochondrial dysfunction.

  • Consider using cell lines with varying sensitivities to mitochondrial toxins to characterize the off-target profile.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed at Therapeutic Concentrations
Possible Cause Troubleshooting Steps
Mitochondrial Toxicity 1. Assess Mitochondrial DNA Content: Perform qPCR to quantify the relative amount of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA). A significant decrease in the mtDNA/nDNA ratio in this compound-treated cells compared to controls is indicative of Pol γ inhibition. 2. Measure Mitochondrial Protein Synthesis: Use a metabolic labeling assay (e.g., with ³⁵S-methionine in the presence of a cytosolic translation inhibitor) to specifically measure the synthesis of mitochondrial-encoded proteins. A reduction in synthesis suggests impaired mitochondrial function. 3. Evaluate Mitochondrial Membrane Potential: Use a fluorescent dye (e.g., TMRE or JC-1) to assess the mitochondrial membrane potential. A decrease in potential is a common indicator of mitochondrial dysfunction.
Inhibition of other cellular polymerases 1. In Vitro Polymerase Inhibition Assays: Test the inhibitory activity of 4'-FU-TP against a panel of purified human DNA and RNA polymerases. 2. Cellular Thermal Shift Assay (CETSA): Perform CETSA to assess the direct engagement of 4'-FU-TP with potential off-target polymerases in intact cells.
Prodrug Metabolism Issues 1. Metabolite Analysis: Use LC-MS/MS to quantify the intracellular concentrations of this compound, 4'-FU, and its phosphorylated metabolites to ensure proper conversion to the active form and rule out accumulation of potentially toxic intermediates.
Issue 2: Inconsistent Antiviral Efficacy
Possible Cause Troubleshooting Steps
Suboptimal Prodrug Activation 1. Cell Line-Specific Metabolism: Verify the expression and activity of the necessary kinases for phosphorylation of 4'-FU in your specific cell line. 2. Optimize Incubation Time: Ensure sufficient incubation time for the conversion of this compound to the active 4'-FU-TP.
Cellular Nucleotide Pool Imbalance 1. Nucleotide Competition Assay: Co-administer this compound with an excess of natural uridine (B1682114) or cytidine. A reversal of the antiviral effect would confirm that 4'-FU is competing with natural pyrimidines.

Experimental Protocols

Quantification of Mitochondrial DNA (mtDNA) Content by qPCR

Objective: To determine the relative amount of mtDNA to nuclear DNA (nDNA) in cells treated with this compound.

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and treat with this compound at various concentrations for the desired duration. Include a vehicle control and a positive control (e.g., a known mitotoxic nucleoside analog).

  • DNA Extraction: Harvest cells and extract total DNA using a commercial DNA extraction kit.

  • qPCR: Perform real-time quantitative PCR using primers specific for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M).

  • Data Analysis: Calculate the change in cycle threshold (ΔCt) between the mitochondrial and nuclear genes (ΔCt = CtnDNA - CtmtDNA). The relative mtDNA content is calculated as 2ΔCt. Compare the relative mtDNA content of treated cells to control cells.

Assessment of Mitochondrial Protein Synthesis

Objective: To measure the rate of synthesis of mitochondrial-encoded proteins.

Methodology:

  • Cell Treatment: Treat cells with this compound as described above.

  • Inhibition of Cytosolic Translation: Pre-incubate cells with an inhibitor of cytosolic protein synthesis (e.g., emetine (B1671215) or anisomycin).

  • Metabolic Labeling: Add a radiolabeled amino acid (e.g., ³⁵S-methionine/cysteine) to the culture medium and incubate for a short period (e.g., 1-2 hours) to label newly synthesized proteins.

  • Cell Lysis and Protein Separation: Harvest and lyse the cells. Separate total protein by SDS-PAGE.

  • Detection: Visualize the radiolabeled proteins by autoradiography. The 13 proteins encoded by mtDNA will be specifically labeled.

  • Quantification: Quantify the intensity of the bands corresponding to mitochondrial proteins to determine the rate of synthesis.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the integrity of the mitochondrial membrane potential.

Methodology:

  • Cell Treatment: Treat cells with this compound.

  • Staining: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., Tetramethylrhodamine, Ethyl Ester - TMRE, or JC-1).

  • Analysis: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.

Data Presentation

The following tables illustrate how to present quantitative data from off-target effect studies. Note: The data presented here is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 1: Inhibition of Human Polymerases by 4'-FU-TP

PolymeraseIC₅₀ (µM)
Viral Target
SFTSV RdRpValue
Human Off-Targets
DNA Polymerase γ (Pol γ)Value
DNA Polymerase αValue
DNA Polymerase βValue
RNA Polymerase IIValue
Mitochondrial RNA Polymerase (POLRMT)Value

Table 2: Effect of this compound on Mitochondrial Parameters in HepG2 Cells (72h treatment)

Concentration (µM)Relative mtDNA Content (% of Control)Mitochondrial Protein Synthesis (% of Control)Mitochondrial Membrane Potential (% of Control)
0 (Vehicle)100100100
1ValueValueValue
10ValueValueValue
50ValueValueValue
Positive ControlValueValueValue

Visualizations

VV261_Metabolic_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Prodrug) four_FU 4'-Fluorouridine (4'-FU) This compound->four_FU Esterases four_FU_MP 4'-FU-MP four_FU->four_FU_MP Kinases four_FU_DP 4'-FU-DP four_FU_MP->four_FU_DP Kinases four_FU_TP 4'-FU-TP (Active Form) four_FU_DP->four_FU_TP Kinases

Metabolic activation pathway of this compound.

Off_Target_Troubleshooting start Unexpected Cytotoxicity with this compound mito_tox Assess Mitochondrial Toxicity start->mito_tox other_pol Assess Other Polymerase Inhibition start->other_pol prodrug_issue Investigate Prodrug Metabolism start->prodrug_issue mtDNA Measure mtDNA Content (qPCR) mito_tox->mtDNA mt_prot_syn Measure Mitochondrial Protein Synthesis mito_tox->mt_prot_syn mt_mem_pot Measure Mitochondrial Membrane Potential mito_tox->mt_mem_pot invitro_pol In Vitro Polymerase Inhibition Assays other_pol->invitro_pol cetsa Cellular Thermal Shift Assay (CETSA) other_pol->cetsa metabolite_analysis LC-MS/MS Analysis of Metabolites prodrug_issue->metabolite_analysis

Troubleshooting workflow for unexpected cytotoxicity.

Mitochondrial_Toxicity_Pathway four_FU_TP 4'-FU-TP pol_gamma Mitochondrial DNA Polymerase γ (Pol γ) four_FU_TP->pol_gamma Inhibition mtDNA_rep mtDNA Replication pol_gamma->mtDNA_rep mtDNA_depletion mtDNA Depletion mtDNA_rep->mtDNA_depletion Leads to mt_prot_syn_inh Inhibition of Mitochondrial Protein Synthesis mtDNA_depletion->mt_prot_syn_inh Causes oxphos_dys Oxidative Phosphorylation Dysfunction mt_prot_syn_inh->oxphos_dys Leads to cell_death Cellular Toxicity/ Apoptosis oxphos_dys->cell_death Results in

References

Overcoming high background in VV261 plaque assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering high background levels in plaque assays involving the antiviral agent VV261. The following resources are designed to help identify and resolve common issues, ensuring accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

High background in a plaque assay can manifest as a general lack of a healthy cell monolayer, indistinct plaque margins, or the appearance of "pseudo-plaques." Below are common causes and their solutions when working with this compound.

Q1: Could this compound or its active form, 4'-Fluorouridine, be causing cytotoxicity that resembles high background?

A1: While possible, it is unlikely at effective antiviral concentrations. The active metabolite of this compound, 4'-Fluorouridine (4'-FlU), generally exhibits low cytotoxicity in commonly used cell lines. The half-maximal cytotoxic concentration (CC50) is typically much higher than the half-maximal effective concentration (EC50) for viral inhibition. However, it is crucial to determine the CC50 for your specific cell line and experimental conditions.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: Before conducting plaque assays, determine the CC50 of this compound or 4'-FlU on your host cells. This will help you select a working concentration well below cytotoxic levels.

  • Include a "Compound-Only" Control: In your plaque assay plate, include wells with cells and the highest concentration of this compound (and its vehicle) but no virus. This will help differentiate between compound-induced cell death and virus-induced plaques.

Q2: My vehicle control (e.g., DMSO) shows signs of cell stress or death. Could this be the source of the high background?

A2: Yes. Solvents like Dimethyl Sulfoxide (DMSO), often used to dissolve compounds like this compound, can be toxic to cells at higher concentrations.

Troubleshooting Steps:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5%.

  • Run a Vehicle Control: Always include a control with cells treated with the highest concentration of the vehicle used in your experiment. This will reveal any background cytotoxicity from the solvent.

Q3: The plaques are indistinct, fuzzy, or the monolayer is generally unhealthy, making it difficult to distinguish plaques from the background. What could be the cause?

A3: This is a common issue when working with viruses like Lymphocytic Choriomeningitis Virus (LCMV), Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), and Crimean-Congo Hemorrhagic Fever Virus (CCHFV), which are targets of this compound. These viruses may not produce clear, distinct plaques with standard staining methods.

  • LCMV: Often exhibits low cytopathic potential, leading to faint or poorly defined plaques.[1]

  • SFTSV: Typically does not cause clear cytopathic effects (CPE), making plaque visualization difficult without specialized techniques like immunostaining.[2]

  • CCHFV: Also may not produce visible plaques with crystal violet staining, often requiring immunostaining for detection.[3][4][5]

Troubleshooting Steps:

  • Optimize Staining Method: For viruses with low CPE, consider using immunostaining to visualize plaques. This involves using a primary antibody specific to a viral antigen and a secondary antibody conjugated to an enzyme (like HRP) for colorimetric detection.

  • Adjust Incubation Time: The optimal time for plaque development varies between viruses. Over-incubation can lead to diffuse plaques, while under-incubation may result in plaques that are too small to see.[6][7]

  • Cell Line Selection: The choice of host cell line is critical. Some cell lines are more permissive to a particular virus and may yield clearer plaques. For example, MC57G cells might show clearer LCMV plaques than Vero cells.[1][8]

Q4: My cell monolayer is detaching or appears uneven, leading to a high background. What are the potential causes related to general plaque assay technique?

A4: Several factors related to the plaque assay protocol itself can contribute to a poor-quality cell monolayer and high background.

Troubleshooting Steps:

  • Cell Confluency: Ensure your cell monolayer is at the optimal confluency at the time of infection (typically 90-100%).[8] Under-seeding can lead to an incomplete monolayer, while over-confluency can cause cells to detach.

  • Overlay Temperature: If using an agarose (B213101) overlay, ensure it has cooled to a non-lethal temperature (around 45°C) before adding it to the cells to avoid "frying" them.[9]

  • Agarose/CMC Concentration: The concentration of the solidifying agent in the overlay is critical. If it's too high, it can inhibit viral diffusion and plaque formation. If it's too low, plaques may be diffuse.[6][9]

  • Plate Handling: Avoid moving or disturbing the plates before the overlay has fully solidified, as this can cause smearing and fuzzy plaques.[6][7]

Data Summary

Table 1: Cytotoxicity and Antiviral Activity of 4'-Fluorouridine (Active Metabolite of this compound)
Cell LineVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
U-2 OSChikungunya Virus (CHIKV)3.89>2000>514[6]
Vero E6Junin Virus1.86380~204[10]
Vero E6LCMV7.22>500>69[10][11]
A549SFTSV->500-[11][12]
Huh-7SFTSV->500-[11][12]
BHK-21LCMV->500-[11][12]
Primary Human Airway Epithelial CellsRespiratory Syncytial Virus (RSV)-169-[10]

Experimental Protocols

Protocol 1: Standard Plaque Assay
  • Cell Seeding: The day before the assay, seed host cells in 6-well or 12-well plates to achieve 90-100% confluency on the day of infection.[1]

  • Virus Dilutions: On the day of the assay, prepare serial 10-fold dilutions of your virus stock in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and wash once with phosphate-buffered saline (PBS). Inoculate the cells with the virus dilutions.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption. Gently rock the plates every 15-20 minutes.[13]

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing a solidifying agent like agarose or carboxymethyl cellulose (B213188) (CMC). Ensure the overlay medium is at a safe temperature for the cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration appropriate for the virus being tested (this can range from 2 to 14 days).

  • Visualization:

    • Crystal Violet Staining: Once plaques are visible, fix the cells with a solution like 10% formaldehyde. After fixation, remove the overlay and stain the monolayer with 0.1% crystal violet. Plaques will appear as clear zones against a purple background.

    • Immunostaining: For viruses with low CPE, fix the cells and then follow a standard immunostaining protocol using a virus-specific primary antibody and an appropriate enzyme-linked secondary antibody.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluency during the assay period.

  • Compound Addition: The next day, add serial dilutions of this compound (and vehicle controls) to the wells.

  • Incubation: Incubate the plate for a duration equivalent to your plaque assay incubation time.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

Visual Guides

TroubleshootingWorkflow start High Background in This compound Plaque Assay q1 Is the 'Compound-Only' control showing cytotoxicity? start->q1 q2 Is the 'Vehicle-Only' control showing cytotoxicity? q1->q2 No sol1 Perform Cytotoxicity Assay (CC50). Lower this compound concentration. q1->sol1 Yes q3 Are you working with a virus known for low CPE (LCMV, SFTSV, CCHFV)? q2->q3 No sol2 Lower final vehicle concentration (e.g., DMSO < 0.5%). q2->sol2 Yes q4 Is the cell monolayer unhealthy or detached? q3->q4 No sol3 Use Immunostaining instead of Crystal Violet. Optimize incubation time and cell line. q3->sol3 Yes sol4 Optimize cell confluency, overlay temperature, and overlay concentration. Ensure proper plate handling. q4->sol4 Yes end Clear Plaque Assay Results q4->end No sol1->end sol2->end sol3->end sol4->end SignalingPathways cluster_virus Viral Replication Cycle cluster_drug This compound Mechanism of Action rna_polymerase Viral RNA-dependent RNA Polymerase (RdRp) viral_rna Viral RNA Synthesis rna_polymerase->viral_rna elongates rna_polymerase->viral_rna inhibits elongation This compound This compound (Prodrug) four_fu 4'-Fluorouridine (4'-FlU) This compound->four_fu metabolizes to four_fu_tp 4'-FlU-Triphosphate four_fu->four_fu_tp phosphorylates to four_fu_tp->rna_polymerase competes with UTP for

References

Technical Support Center: Optimizing qRT-PCR for SFTSV Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing quantitative reverse transcription PCR (qRT-PCR) primers for Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) antiviral assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which SFTSV genomic segment is the best target for qRT-PCR primer design?

A1: The S and M segments of the SFTSV genome are commonly used targets for qRT-PCR assays. The S segment, which encodes the nucleocapsid protein (NP), and the M segment are often chosen because they contain conserved regions suitable for primer and probe design[1][2]. The selection should be based on conserved regions identified through sequence alignment of various SFTSV strains to ensure broad reactivity[2].

Q2: What are the key parameters to consider when designing qRT-PCR primers for SFTSV?

A2: When designing primers for SFTSV qRT-PCR, consider the following:

  • Melting Temperature (Tm): Aim for a Tm between 60-64°C, with an ideal temperature of 62°C. The Tm of the forward and reverse primers should not differ by more than 2°C[3].

  • Primer Length: Primers should typically be between 18 and 30 bases long[3].

  • GC Content: While not explicitly detailed for SFTSV in the provided results, a general guideline for PCR primers is a GC content of 40-60%.

  • Amplicon Size: For efficient qPCR amplification, the target amplicon size should be between 70 and 200 base pairs[4].

  • Secondary Structures: Primers should be free of strong secondary structures, self-dimers, and heterodimers. The ΔG value for any secondary structures should be less negative than -9.0 kcal/mol[3].

Q3: Should I use a one-step or two-step qRT-PCR protocol for SFTSV quantification?

A3: Both one-step and two-step qRT-PCR protocols can be effective for SFTSV quantification. One-step RT-PCR, where reverse transcription and PCR occur in the same tube, is often used for diagnostics as it minimizes the risk of contamination[5][6]. A commercial kit for SFTSV detection utilizes a one-step real-time RT-PCR method[5]. However, two-step protocols, where cDNA is synthesized first, can be advantageous for experiments requiring the analysis of multiple targets from the same RNA sample. The choice depends on the specific experimental needs and workflow.

Troubleshooting Guide

Q1: My qRT-PCR assay shows no amplification or a very late Ct value for my positive control. What could be the issue?

A1: Several factors could lead to amplification failure or high Ct values:

  • Poor RNA Quality: Degraded RNA can result in inefficient reverse transcription and subsequent amplification. It is crucial to verify RNA integrity before starting the assay[7].

  • Suboptimal Primer/Probe Design: Primers and probes may be poorly designed, leading to inefficient binding. It's important to re-evaluate the primer and probe sequences, ensuring they follow established design guidelines[7].

  • Incorrect Reaction Setup: Pipetting errors during the preparation of the master mix or addition of the template can lead to failed reactions. Carefully recheck all components and volumes[7].

  • Enzyme Inhibition: Contaminants from the sample or RNA extraction process can inhibit the reverse transcriptase or DNA polymerase. Consider further purifying your RNA sample[7].

Q2: I am observing amplification in my no-template control (NTC). What should I do?

A2: Amplification in the NTC is a sign of contamination. To address this:

  • Decontaminate Work Area: Clean your workspace, pipettes, and other equipment with a suitable decontaminating solution (e.g., 10% bleach followed by 70% ethanol)[8].

  • Use Fresh Reagents: Prepare fresh aliquots of primers, probes, and master mix to avoid using contaminated stocks[7][8].

  • Improve Pipetting Technique: Be cautious to avoid cross-contamination between wells, especially when adding the template[8].

  • Check for Primer-Dimers: If using a DNA-binding dye like SYBR Green, the signal could be from primer-dimers. Perform a melt curve analysis to check for the presence of a primer-dimer peak, which typically appears at a lower melting temperature than the specific product[8].

Q3: My assay has low sensitivity and cannot detect low viral loads. How can I improve it?

A3: To enhance the sensitivity of your SFTSV qRT-PCR assay:

  • Optimize Primer and Probe Concentrations: Titrate the concentrations of your primers and probe to find the optimal ratio that maximizes fluorescence signal and minimizes background noise.

  • Review Primer Design: Ensure your primers are targeting a highly conserved region of the SFTSV genome to detect different viral strains effectively[6]. Sequence mismatches, especially in the probe binding region, can significantly impact assay performance[6].

  • Improve RNA Extraction: Use an RNA extraction method that provides high-quality, concentrated RNA. The amount and quality of the starting RNA material are critical for detecting low viral copy numbers[9].

  • Increase Reaction Volume or Template Input: Using a larger reaction volume or a higher amount of template RNA can increase the probability of detecting low levels of the virus. However, be mindful of potential inhibitors when increasing template volume[7].

Q4: There is high variability between my technical replicates. What is the likely cause?

A4: High variability in technical replicates often points to issues with pipetting or low target abundance:

  • Pipetting Inaccuracy: Inconsistent pipetting can lead to different amounts of template or reagents in each well. Ensure proper mixing and careful pipetting[7]. Using a liquid handling robot can improve consistency if available[7].

  • Low Target Concentration: When the target is present at very low levels, stochastic effects during the initial amplification cycles can lead to significant variation in Ct values[7]. Increasing the amount of template RNA may help reduce this variability[7].

  • Non-homogeneous Sample: Ensure your sample is properly mixed before aliquoting it into replicate wells[7].

Quantitative Data Summary

Table 1: Performance of Different SFTSV qRT-PCR Assays

Target GeneAssay TypeSensitivitySpecificityLimit of Detection (LOD)Reference
S segmentReal-time RT-PCR98.6%99.0%1,460 copies/mL (clinical samples)[10]
M segmentRT-CPA-VF94.1%100.0%100 copies/reaction[1]
S segmentnewNAT (in-house)Higher than comNATHigh20 PFU/ml[11]
NP gene (S segment)Dual RT-qPCR98.4%97.3%1,247 copies/mL (synthetic RNA)[10]
L segmentLAMPHighHigh10 attograms (ag) of SFTSV RNA[12]

Experimental Protocols

Protocol 1: One-Step qRT-PCR for SFTSV RNA Quantification

This protocol is adapted from methodologies described for SFTSV detection[1][9].

1. RNA Extraction:

  • Extract total RNA from plasma or serum samples using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions[9][11].

  • Elute the RNA in a suitable volume of nuclease-free water.

2. qRT-PCR Reaction Setup:

  • Prepare a master mix in a nuclease-free environment. For a 20 µL reaction, the components are as follows:

    • 2x RT-PCR Buffer: 10 µL
    • Forward Primer (400 nM final concentration)
    • Reverse Primer (400 nM final concentration)
    • Probe (100 nM final concentration)
    • RT-PCR Enzyme Mix: 0.8 µL
    • Nuclease-free water to a final volume of 16 µL

  • Aliquot 16 µL of the master mix into each well of a PCR plate.

  • Add 4 µL of the extracted RNA template to the respective wells.

  • Include positive controls (e.g., in vitro transcribed SFTSV RNA) and no-template controls (NTC) in each run.

3. Thermal Cycling Conditions:

  • Perform the reaction on a real-time PCR instrument with the following cycling conditions:

    • Reverse Transcription: 50°C for 30 minutes[1][9].
    • Taq Polymerase Activation: 95°C for 10-15 minutes[1][9].
    • PCR Amplification (40-45 cycles):

    • Denaturation: 95°C for 15 seconds[1].

    • Annealing/Extension: 60°C for 45-60 seconds[1][9].

4. Data Analysis:

  • Determine the cycle threshold (Ct) value for each sample.

  • Quantify the viral load by comparing the sample Ct values to a standard curve generated from serial dilutions of a quantified RNA standard.

Visualizations

SFTSV_qRT_PCR_Workflow SFTSV qRT-PCR Antiviral Assay Workflow cluster_0 Sample Preparation cluster_1 qRT-PCR cluster_2 Data Analysis Sample Patient Sample (Serum/Plasma) RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction Reaction_Setup Reaction Setup (Primers, Probe, Master Mix) RNA_Extraction->Reaction_Setup Purified RNA RT_Step Reverse Transcription (cDNA Synthesis) Reaction_Setup->RT_Step PCR_Step PCR Amplification & Real-Time Detection RT_Step->PCR_Step Ct_Determination Ct Value Determination PCR_Step->Ct_Determination Amplification Data Quantification Viral Load Quantification Ct_Determination->Quantification Standard_Curve Standard Curve Generation Standard_Curve->Quantification Antiviral_Assay_Result Antiviral Efficacy Determination Quantification->Antiviral_Assay_Result Results

Caption: Workflow for SFTSV qRT-PCR in antiviral assays.

References

VV261 interference with cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers using VV261. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the potential for this compound to interfere with common cytotoxicity assays.

Introduction to this compound

This compound is a novel, orally available double prodrug of 4'-fluorouridine (B8696964) (4'-FU).[1] It is characterized by the attachment of three isobutyryl groups to the ribose moiety and a nicotinoyloxymethyl group to the imide-nitrogen of the uracil (B121893) base.[1] Developed as a potent antiviral agent against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), this compound is designed for enhanced chemical stability and favorable pharmacokinetic properties.[1]

Proposed Mechanism of Action

As a nucleoside analog prodrug, this compound is expected to undergo metabolic activation within the host cell. Cellular esterases likely cleave the isobutyryl and nicotinoyloxymethyl groups to release 4'-fluorouridine. Subsequently, host cell kinases are presumed to phosphorylate 4'-fluorouridine sequentially to its active triphosphate form (4'-FlU-TP). This active metabolite, 4'-FlU-TP, can then act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis and the inhibition of viral replication.[2]

cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm This compound This compound (Prodrug) four_FU 4'-Fluorouridine (4'-FU) This compound->four_FU Cellular Esterases four_FUMP 4'-FU Monophosphate four_FU->four_FUMP Host Kinases four_FUDP 4'-FU Diphosphate four_FUMP->four_FUDP Host Kinases four_FUTP 4'-FlU-TP (Active Form) four_FUDP->four_FUTP Host Kinases Inhibition Inhibition four_FUTP->Inhibition RdRp Viral RNA-dependent RNA Polymerase (RdRp) Replication Viral RNA Replication RdRp->Replication Inhibition->Replication Start Unexpected Cytotoxicity Result with this compound CheckAssayType What is the assay principle? Start->CheckAssayType Metabolism Metabolism-Based (MTT, Resazurin) CheckAssayType->Metabolism Metabolic Membrane Membrane Integrity (LDH) CheckAssayType->Membrane Membrane Luminescence Luminescence-Based (ATP, Caspase) CheckAssayType->Luminescence Luminescent CellFreeMetabolism Run Cell-Free Assay: This compound + Reagent Metabolism->CellFreeMetabolism LDHInhibition Run LDH Inhibition Assay: This compound + Cell Lysate Membrane->LDHInhibition LuciferaseInhibition Run Luciferase Inhibition Assay: This compound + ATP + Reagent Luminescence->LuciferaseInhibition InterferenceMetabolism Signal Change? CellFreeMetabolism->InterferenceMetabolism UseOrthogonal Use Orthogonal Assay (e.g., Cell Counting, LDH, ATP) InterferenceMetabolism->UseOrthogonal Yes ValidResult Result is Likely Valid InterferenceMetabolism->ValidResult No InterferenceLDH Signal Decrease? LDHInhibition->InterferenceLDH InterferenceLDH->UseOrthogonal Yes InterferenceLDH->ValidResult No InterferenceLuciferase Signal Decrease? LuciferaseInhibition->InterferenceLuciferase InterferenceLuciferase->UseOrthogonal Yes InterferenceLuciferase->ValidResult No cluster_cell Viable Cell Mitochondria Mitochondria Reductases NAD(P)H-dependent Oxidoreductases Mitochondria->Reductases NADP NADP+ Reductases->NADP Formazan Formazan (Purple, Insoluble) Reductases->Formazan Reduction NADPH NAD(P)H NADPH->Reductases MTT MTT (Yellow, Soluble) MTT->Mitochondria This compound This compound This compound->Reductases Interference Point 1: Inhibition/Activation of Reductases This compound->MTT Interference Point 2: Direct Chemical Reduction

References

Technical Support Center: Troubleshooting VV261 Results Affected by Cell Line Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using VV261. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address how cell line contamination can lead to inconsistent or unreliable experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the EC50 values for this compound against SFTSV in our cell-based assays. What could be the cause?

A1: High variability in EC50 values is a common issue that can often be traced back to the integrity of your cell line. Several factors related to cell line contamination could be at play:

  • Undetected Mycoplasma Contamination: Mycoplasma can alter host cell metabolism, gene expression, and innate immune responses, potentially affecting both viral replication and the apparent efficacy of an antiviral compound.[1][2] Mycoplasma has been shown to modulate inflammatory responses, including the NF-κB signaling pathway, which is also known to be activated during SFTSV infection.[1][3] This interference can lead to inconsistent results.

  • Cell Line Cross-Contamination: If your cell culture has been unintentionally contaminated with a different cell line, you may be testing this compound on a mixed population of cells or the wrong cell line entirely.[4] Different cell lines exhibit varying susceptibility to SFTSV infection and may have different metabolic rates, affecting the activity of a prodrug like this compound.[5][6]

  • High Cell Passage Number: Even without contamination, cells at high passage numbers can undergo genetic drift, leading to altered cellular responses to both viral infection and drug treatment.[7] It is crucial to use cells within a narrow and consistent passage range.

Q2: Our this compound results are not reproducible between experiments, even when using the same protocols. Could cell line contamination be the culprit?

A2: Yes, irreproducible results are a hallmark of cell line contamination.

  • Mycoplasma: These contaminants are often asymptomatic in cell culture, meaning they may not cause visible changes like turbidity.[2] However, they can significantly impact cellular signaling pathways involved in viral replication, leading to experiment-to-experiment variability.[1]

  • Cross-Contamination: The proportion of the contaminating cell line to your target cell line can fluctuate between passages and experiments, leading to inconsistent results.[4]

  • Viral Cross-Contamination: Your cell line could be contaminated with another, unrelated virus. This can lead to viral interference, where the contaminating virus inhibits the replication of SFTSV, or potentiation, where it enhances it, causing significant variability in your antiviral assay results.[8][9]

Q3: We suspect our cell line is contaminated. What are the first steps we should take?

A3: Immediately quarantine the suspected cell line and all related reagents. Do not use the cells for further experiments until their identity and purity have been verified. The recommended first steps are:

  • Mycoplasma Testing: Use a PCR-based detection kit or a fluorescent dye that binds to DNA (e.g., Hoechst stain) to check for mycoplasma.

  • Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your human cell line.[10][11] For non-human cell lines, methods like isoenzyme analysis can be used to verify the species of origin. Compare the resulting profile to a reference database (e.g., ATCC, DSMZ). A match of ≥80% is generally required to confirm identity.[10][12]

  • Discard and Replace: If contamination is confirmed, it is best to discard the contaminated culture and start with a fresh, authenticated vial from a reputable cell bank or your own validated frozen stocks.

Troubleshooting Guide: Inconsistent this compound Antiviral Activity

This guide addresses specific issues you might encounter and provides solutions related to potential cell line contamination.

Problem Potential Cause Related to Contamination Troubleshooting Steps & Solutions
Higher than expected EC50 value (Lower this compound Potency) Cross-contamination with a less permissive cell line: The contaminating cells may not support SFTSV replication as efficiently, leading to a lower overall viral load and a perceived decrease in drug potency.1. Authenticate Cell Line: Perform STR profiling to confirm the identity of your cell line.[10][12] 2. Start Fresh: Discard the contaminated culture and start a new culture from a validated, low-passage stock.
Mycoplasma contamination: Mycoplasma can induce changes in the host cell's innate immune response (e.g., alter NF-κB or interferon pathways), which could interfere with SFTSV replication dynamics and the drug's mechanism of action.[1][13][14]1. Test for Mycoplasma: Use a reliable mycoplasma detection kit (PCR-based is recommended). 2. Eliminate Mycoplasma: If positive, discard the culture. While mycoplasma removal agents exist, discarding the culture is the safest option to ensure data integrity.
Lower than expected EC50 value (Higher this compound Potency) Cross-contamination with a more permissive cell line: The contaminating cells might be more susceptible to SFTSV, leading to higher viral titers and a more pronounced effect of the antiviral drug.1. Authenticate Cell Line: Perform STR profiling.[10][12] 2. Review Cell Handling Procedures: Ensure strict aseptic technique is followed to prevent future cross-contamination.
Viral Cross-Contamination (Viral Interference): An undetected co-infecting virus could be stimulating an innate immune response that partially inhibits SFTSV replication, making this compound appear more potent.[8]1. Characterize Viral Stock: Ensure your SFTSV stock is pure and free from other viruses. 2. Screen for Common Lab Viruses: If you work with multiple viruses, consider screening your cell stocks for common contaminants.
Complete loss of this compound activity Misidentified Cell Line: The cell line you are using may be completely different from what you believe it to be, and it might be resistant to SFTSV infection or metabolize the this compound prodrug differently.1. IMMEDIATE Cell Line Authentication: Perform STR profiling immediately.[10] 2. Check Cell Line Susceptibility: Confirm that the authenticated cell line is indeed susceptible to SFTSV infection. A variety of cell lines support SFTSV replication, including Vero, Vero E6, Huh7, and L929.[5][15]
High variability between replicates Inconsistent mixture of contaminated cells: If you have a cross-contaminated culture, the ratio of the two cell lines may not be uniform across the wells of your assay plate, leading to high variability.1. Discard the culture. 2. Review cell plating procedures: Ensure your cell suspension is homogenous before seeding plates. 3. Authenticate a fresh vial before beginning a new set of experiments.

Experimental Protocols

Protocol 1: Short Tandem Repeat (STR) Profiling for Human Cell Line Authentication

This protocol outlines the standard workflow for STR profiling, the gold standard for authenticating human cell lines.[10]

STR_Profiling_Workflow cluster_0 Sample Preparation cluster_1 PCR Amplification cluster_2 Fragment Analysis cluster_3 Data Analysis DNA_Extraction 1. Genomic DNA Extraction (from cell pellet) Quantification 2. DNA Quantification (e.g., Qubit, NanoDrop) DNA_Extraction->Quantification Normalization 3. DNA Normalization (to 1 ng/µL) Quantification->Normalization PCR_Setup 4. PCR Reaction Setup (DNA + STR Primer Mix + Polymerase) Normalization->PCR_Setup Amplification 5. Multiplex PCR (Amplify ≥8 core STR loci + Amelogenin) PCR_Setup->Amplification CE_Setup 6. Capillary Electrophoresis (CE) Setup (PCR product + Size Standard) Amplification->CE_Setup Electrophoresis 7. CE Separation (Separates fragments by size) CE_Setup->Electrophoresis Genotyping 8. Genotyping (Determine allele sizes) Electrophoresis->Genotyping Comparison 9. Profile Comparison (Compare to reference database) Genotyping->Comparison Result 10. Authentication Result (≥80% match = Authenticated) Comparison->Result

Caption: Workflow for human cell line authentication using STR profiling.
Protocol 2: SFTSV Plaque Assay for Antiviral EC50 Determination

This protocol details a standard plaque assay to quantify infectious virus and determine the efficacy of this compound.[7][16][17][18]

  • Cell Plating: Seed a susceptible cell line (e.g., Vero E6) in 12-well plates to form a confluent monolayer (90-100%) on the day of infection.[18][19]

  • Drug Dilution: Prepare serial dilutions of this compound in serum-free culture medium.

  • Infection and Treatment:

    • Remove growth medium from cells and wash once with PBS.

    • Add 200 µL of SFTSV (diluted to a multiplicity of infection (MOI) that yields 50-100 plaques/well) to each well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.[19]

    • Remove the virus inoculum.

    • Add 1 mL of the corresponding this compound drug dilution mixed with an overlay medium (e.g., 1:1 mixture of 2x DMEM and 1.2% Avicel or 0.6% agarose).[18] Include a "virus only" control (no drug) and a "cell only" control (no virus, no drug).[7]

  • Incubation: Incubate plates at 37°C in a CO2 incubator for 3-5 days until visible plaques form in the control wells.[19]

  • Staining and Quantification:

    • Fix the cells (e.g., with 4% formaldehyde).

    • Stain the cell monolayer with a crystal violet solution.[7]

    • Wash the plates and allow them to dry. Plaques will appear as clear zones against a purple background.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each drug concentration relative to the "virus only" control.

    • Plot the percentage of inhibition against the drug concentration and use non-linear regression to determine the EC50 value.

Signaling Pathways and Contamination Impact

SFTSV and Innate Immune Signaling

SFTSV replication is intricately linked to the host's innate immune signaling pathways. The virus has evolved mechanisms, primarily through its non-structural protein (NSs), to evade these responses by targeting key signaling molecules.[3][20]

SFTSV_Signaling cluster_0 Host Cell SFTSV SFTSV RIG_I RIG-I / TLR3 SFTSV->RIG_I activates NSs SFTSV NSs Replication Viral Replication SFTSV->Replication TBK1 TBK1 / IKKε RIG_I->TBK1 activates NFkB NF-κB Pathway RIG_I->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I IFN (IFN-α/β) IRF3->IFN induces NFkB->IFN induces STAT STAT1/STAT2 IFN->STAT activates ISG ISG Expression (Antiviral State) STAT->ISG induces ISG->Replication inhibits NSs->TBK1 sequesters NSs->STAT sequesters

References

Navigating Inconsistent Results in VV261 Antiviral Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Researchers and drug development professionals encountering variability in antiviral assays for VV261 now have a dedicated resource. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure the generation of reliable and reproducible data.

This compound, a novel double prodrug of 4'-fluorouridine (B8696964) (4'-FU), has demonstrated significant therapeutic potential against a range of viruses, including Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and Lymphocytic Choriomeningitis Virus (LCMV).[1][2] As a nucleoside analog inhibitor, its mechanism of action involves intracellular conversion to its active triphosphate form, which is then incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), ultimately disrupting viral replication.[3][4] However, the multi-step activation process and the nature of cell-based viral replication assays can introduce variability. This guide aims to systematically address and mitigate these potential sources of inconsistency.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the use of this compound in antiviral assays.

Q1: What is this compound and how does it work?

This compound is an orally bioavailable double prodrug of the antiviral nucleoside analog 4'-fluorouridine (4'-FU).[1] It is designed for enhanced chemical stability and favorable pharmacokinetic properties.[1] Once inside the cell, it is metabolized into 4'-fluorouridine triphosphate (4'-FlU-TP). This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[3][4]

Q2: We are observing significant well-to-well and plate-to-plate variability in our EC50 values for this compound. What are the potential causes?

High variability is a common challenge in cell-based antiviral assays and can stem from multiple factors.[5] Below is a systematic guide to pinpointing and resolving the issue.

Troubleshooting High Variability:
  • Cellular Factors:

    • Inconsistent Cell Health and Density: Ensure cells are healthy, within a low passage number range, and seeded at a consistent density across all wells.[5] Over-confluent or sparsely seeded cells can lead to erratic results.

    • Cell Line Integrity: Regularly check cell lines for mycoplasma contamination and verify their identity.

  • Viral Factors:

    • Inconsistent Multiplicity of Infection (MOI): The ratio of virus to cells is critical.[5] A high MOI might cause rapid cell death, narrowing the dynamic range of the assay, while a low MOI could result in a weak signal.[5] It is crucial to use a consistent and optimized MOI for each experiment.

    • Virus Titer Fluctuation: Ensure the virus stock has a stable and accurately determined titer. Avoid multiple freeze-thaw cycles.

  • Compound Handling:

    • Improper Solubilization and Dilution: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that serial dilutions are performed accurately. Use fresh dilutions for each experiment.

    • Storage: Store this compound according to the manufacturer's recommendations to prevent degradation.[2]

  • Assay Procedure:

    • "Edge Effects" in Multi-well Plates: These can be caused by uneven temperature or humidity. To mitigate this, avoid using the outer wells of the plate or fill them with sterile media or PBS.[5]

    • Inconsistent Incubation Times: Adhere strictly to the optimized incubation periods for drug treatment and virus infection.

Q3: The potency (EC50) of this compound in our assay is significantly lower than published values. What could be the reason?

Several factors can contribute to an apparent decrease in this compound potency.

Troubleshooting Lower than Expected Potency:
  • Insufficient Prodrug Conversion: The conversion of this compound to its active triphosphate form is dependent on host cell kinases.[3]

    • Cell Line-Dependent Metabolism: The metabolic activity can vary significantly between different cell lines.[6] Consider using a cell line known to efficiently metabolize nucleoside analogs.

    • Cell Proliferation State: Actively dividing cells may have higher kinase activity. Ensure your cells are in an optimal growth phase.

  • Assay Readout Method:

    • Mismatch between Assay and Mechanism: Assays that measure viral RNA levels (like qRT-PCR) may show different results compared to those that measure infectious virus particles (like plaque assays).[4][7] This is because some nucleoside analogs can be mutagenic, reducing viral infectivity without immediately reducing RNA levels.[4][7]

    • Timing of Readout: The time point at which the assay is read can influence the outcome. An early time point might not allow for sufficient accumulation of the active metabolite and its effect on viral replication.

  • Competition with Intracellular Nucleotides: High concentrations of endogenous pyrimidines (uridine and cytidine) can compete with the active form of this compound for incorporation into the viral RNA, thereby reducing its apparent potency.[4][7] Ensure that the cell culture medium has a consistent and standard composition.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound and a related compound, VV251, against different viruses in various cell lines. This data can serve as a benchmark for your own experiments.

CompoundVirusCell LineEC50 (µM)Reference
This compound SFTSV-0.89[2]
This compound LCMV-0.15[2]
VV251 SFTSVA5495.16[7]
VV251 SFTSVHuh-70.65[7]
VV251 SFTSVVero2.96[7]
VV251 LCMVA5490.08[7]
VV251 LCMVVero0.14[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for common antiviral assays used to evaluate compounds like this compound.

Plaque Reduction Neutralization Test (PRNT)
  • Cell Seeding: Seed a 24-well plate with a suitable cell line (e.g., Vero E6) to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium.

  • Virus Infection: Mix the virus at a concentration that yields 50-100 plaques per well with an equal volume of the compound dilutions. Incubate for 1 hour at 37°C.

  • Inoculation: Remove the growth medium from the cells and inoculate with the virus-compound mixture.

  • Adsorption: Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) or another viscous agent to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 3-5 days, or until plaques are visible.

  • Staining and Counting: Fix the cells with 4% paraformaldehyde, stain with crystal violet, and count the plaques. The EC50 is the concentration of this compound that reduces the plaque number by 50% compared to the virus-only control.

Quantitative RT-PCR (qRT-PCR) Based Assay
  • Cell Seeding and Infection: Seed cells in a 96-well plate. The next day, infect the cells with the virus at a predetermined MOI in the presence of serially diluted this compound.

  • Incubation: Incubate for 24-72 hours, depending on the virus replication cycle.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • Reverse Transcription and qPCR: Perform reverse transcription to generate cDNA, followed by quantitative PCR using primers and probes specific for a viral gene.

  • Data Analysis: Calculate the reduction in viral RNA levels at each compound concentration relative to the virus control. The EC50 is the concentration that inhibits viral RNA production by 50%.

Visualizing Experimental Workflows and Concepts

To further clarify key processes, the following diagrams illustrate the mechanism of action of this compound, a standard antiviral assay workflow, and a logical troubleshooting flowchart.

VV261_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Prodrug) VV261_in This compound This compound->VV261_in Cellular Uptake FU_mono 4'-Fluorouridine (4'-FU) VV261_in->FU_mono Esterases FU_di 4'-FU-DP FU_mono->FU_di Host Kinases FU_tri Active 4'-FlU-TP FU_di->FU_tri Host Kinases RdRp Viral RdRp FU_tri->RdRp Termination Chain Termination RdRp->Termination Incorporation into growing RNA chain RNA Viral RNA Replication

Caption: Mechanism of action of the this compound prodrug.

Antiviral_Assay_Workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound infect_cells Infect cells with virus + compound prepare_compound->infect_cells incubate Incubate for a defined period (e.g., 24-72h) infect_cells->incubate assay_readout Perform assay readout (e.g., qRT-PCR, Plaque Assay) incubate->assay_readout data_analysis Analyze data and calculate EC50 assay_readout->data_analysis end End data_analysis->end

Caption: General workflow for a cell-based antiviral assay.

Troubleshooting_Flowchart start Inconsistent Results Observed check_cells Review Cell Health & Seeding Consistency start->check_cells check_virus Verify Virus Titer & MOI check_cells->check_virus Cells OK outcome_bad Inconsistency Persists check_cells->outcome_bad Issue Found & Corrected check_compound Assess Compound Handling & Dilution check_virus->check_compound Virus OK check_virus->outcome_bad Issue Found & Corrected check_procedure Examine Assay Procedure & Controls check_compound->check_procedure Compound OK check_compound->outcome_bad Issue Found & Corrected outcome_good Results Consistent check_procedure->outcome_good Procedure OK check_procedure->outcome_bad Issue Found & Corrected

Caption: Logical flowchart for troubleshooting inconsistent results.

References

Technical Support Center: Investigating VV261 Resistance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VV261. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in their in vitro studies on the potential for resistance development to this compound, a novel double prodrug of 4'-fluorouridine (B8696964).[1]

Frequently Asked Questions (FAQs)

Q1: What is the likelihood of developing viral resistance to this compound in vitro?

While specific data on this compound is still emerging, insights can be drawn from its parent compound, 4'-fluorouridine (4'-FlU). In studies with a related virus, no breakthrough variants were observed after more than 18 passages under 4'-FlU selective pressure, suggesting that this compound may possess a high genetic barrier to resistance.[2] Effective antiviral therapies that target conserved viral proteins, such as the RNA-dependent RNA polymerase (RdRp) targeted by this compound, and have a high barrier to resistance are crucial for maximizing therapeutic efficacy.[2] However, the potential for resistance development should always be investigated empirically for any new antiviral agent. Prolonged drug exposure and ongoing viral replication are key factors in the development of antiviral drug resistance.[3]

Q2: What is the general mechanism of action for this compound and how might this relate to resistance?

This compound is a prodrug of 4'-fluorouridine, a nucleoside analog.[1] Nucleoside analogs typically exert their antiviral effects by targeting the viral RNA-dependent RNA polymerase (RdRp).[2] After intracellular conversion to its active triphosphate form, the analog is incorporated into the nascent viral RNA chain, leading to either chain termination or mutagenesis, thereby inhibiting viral replication.[2] Resistance to nucleoside analogs often arises from mutations in the viral polymerase that reduce the efficiency of the analog's incorporation or increase its excision from the viral genome.[3][4]

Q3: What are the standard in vitro methods to select for and characterize this compound-resistant viruses?

The most common method for selecting resistant viruses in vitro is through serial passage of the virus in the presence of increasing concentrations of the antiviral compound.[5][6][7] This process involves infecting a susceptible cell line, treating with a sub-optimal concentration of the drug, harvesting the progeny virus, and using this virus to infect fresh cells with a slightly higher drug concentration. This cycle is repeated for multiple passages. The emergence of resistance can be monitored by measuring the 50% effective concentration (EC50) of the drug at each passage. Once a significant increase in EC50 is observed, the viral population is typically subjected to genotypic analysis (e.g., sequencing of the target gene) to identify potential resistance mutations.

Troubleshooting Guide for In Vitro Resistance Selection Experiments

Issue Potential Cause Recommended Solution
No significant increase in EC50 after many passages. The genetic barrier to resistance is very high. The starting drug concentration was too high, preventing viral replication. The assay is not sensitive enough to detect small changes in susceptibility.Continue passaging for an extended period. Start a new experiment with a lower initial drug concentration (e.g., at or below the EC50). Validate the antiviral assay with control compounds.
Complete loss of virus infectivity during passaging. The drug concentration was increased too rapidly between passages. The virus stock has a low titer or is not stable under the experimental conditions.Use a more gradual increase in drug concentration (e.g., 1.5 to 2-fold increments). Ensure you are using a high-titer, stable virus stock. Minimize freeze-thaw cycles of the virus.
High variability in EC50 values between replicate experiments. Inconsistent cell seeding density. Variability in virus input (Multiplicity of Infection - MOI). Pipetting errors.Adhere to strict cell culture and virological techniques. Use a consistent MOI for all infections. Calibrate pipettes regularly.
Difficulty amplifying and sequencing the target viral gene from resistant isolates. Low viral titer in the harvested supernatant. Presence of PCR inhibitors in the sample.Concentrate the virus from the supernatant (e.g., by ultracentrifugation). Purify the viral RNA using a high-quality extraction kit. Optimize PCR conditions (e.g., primer design, annealing temperature).

Example Data: Monitoring this compound EC50 Over Serial Passages

The following table illustrates hypothetical data from an in vitro resistance selection experiment.

Passage NumberThis compound Concentration (µM)Virus Titer (PFU/mL)Fold-change in EC50
10.55 x 10^61.0
51.03 x 10^62.0
102.54 x 10^65.0
155.02 x 10^610.0
2010.03.5 x 10^620.0

This is example data and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol: In Vitro Selection of this compound-Resistant Virus by Serial Passage

1. Materials:

  • Susceptible host cell line (e.g., Vero, A549)[2]
  • High-titer wild-type virus stock
  • Cell culture medium and supplements
  • This compound stock solution
  • Sterile cell culture plates (e.g., 6-well or 24-well plates)
  • Standard virology and cell culture equipment

2. Procedure:

Visualizations

experimental_workflow cluster_setup Initial Setup cluster_passage Serial Passage Cycle (Repeat) cluster_analysis Analysis start Seed Host Cells infect Infect with WT Virus (Low MOI) start->infect add_drug Add Increasing [this compound] infect->add_drug incubate Incubate until CPE add_drug->incubate harvest Harvest Supernatant incubate->harvest infect_new Infect Fresh Cells harvest->infect_new monitor Monitor EC50 & Titer harvest->monitor infect_new->add_drug Next Passage sequence Sequence RdRp Gene monitor->sequence

Caption: Experimental workflow for in vitro selection of this compound resistance.

signaling_pathway cluster_cell Host Cell cluster_resistance Potential Resistance Mechanism VV261_prodrug This compound (Prodrug) active_metabolite 4'-FlU-TP (Active) VV261_prodrug->active_metabolite Intracellular Metabolism viral_rdrp Viral RdRp active_metabolite->viral_rdrp inhibition Inhibition viral_rna Viral RNA Synthesis viral_rdrp->viral_rna mutation Mutation in RdRp reduces incorporation of 4'-FlU-TP viral_rdrp->mutation Selection Pressure inhibition->viral_rna

Caption: Hypothetical mechanism of action and resistance for this compound.

References

Validation & Comparative

A Head-to-Head Comparison: VV261 Versus Favipiravir for the Treatment of Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of emerging infectious diseases, Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) presents a significant public health challenge with its high case fatality rate.[1] The quest for effective antiviral therapeutics has led to the investigation of several candidates, with Favipiravir (B1662787) being a prominent option and VV261 emerging as a potent new contender.[2][3] This guide provides an objective comparison of this compound and Favipiravir, summarizing key experimental data, detailing methodologies of pivotal studies, and visualizing mechanisms of action to inform researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and Favipiravir are nucleoside analogue inhibitors that target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for SFTSV replication.[3][4] Experimental data from in vitro and in vivo studies indicate that this compound, a prodrug of 4'-fluorouridine (B8696964) (4'-FlU), demonstrates significantly greater potency than Favipiravir.[5] In lethal mouse models, this compound achieved complete protection at substantially lower doses compared to Favipiravir.[5][6] While Favipiravir has been evaluated in clinical settings and has shown some efficacy in reducing viral load and mortality, this compound is a newer candidate that has recently entered Phase I clinical trials in China.[1][7][8]

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro efficacy, cytotoxicity, and in vivo efficacy of this compound and Favipiravir against SFTSV.

Table 1: In Vitro Efficacy and Cytotoxicity

CompoundCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
VV251 (prodrug of 4'-FlU) A5495.16>500>96.94[5]
Huh-70.65>500>769.23[5]
Vero2.96>500>168.92[5]
Favipiravir (T-705) Vero6.0>1000>166.67[9]
Vero25Not ReportedNot Reported[7]
A549279.82>500>1.79[5]
Huh-73.12>500>160.26[5]
Vero20.63>500>24.24[5]
4'-FlU (active form of this compound) VeroNot Reported>100Not Reported[1]
This compound Vero0.89>100>112.36[2]

Table 2: In Vivo Efficacy in Lethal Mouse Models

CompoundAnimal ModelChallenge DoseTreatment Dose (mg/kg/day)Administration RouteEfficacy (Survival Rate)Reference
VV251 A129 (IFNAR1-/-)1 x 10³ PFU10Oral100%[5][6]
Favipiravir (T-705) A129 (IFNAR1-/-)1 x 10³ PFU300Oral100%[5][6]
Favipiravir (T-705) IFNAR-/-1.0 x 10⁶ TCID₅₀60Intraperitoneal100% (with slight weight loss)[10]
Favipiravir (T-705) IFNAR-/-1.0 x 10⁶ TCID₅₀300Intraperitoneal100% (no weight loss)[10]
Favipiravir (T-705) IFNAR-/-1.0 x 10⁶ TCID₅₀120Oral100% (if started ≤ 4 days post-infection)[11][12]
Favipiravir (T-705) IFNAR-/-1.0 x 10⁶ TCID₅₀200Oral100% (if started ≤ 4 days post-infection)[11][12]
This compound IFNAR1-/-Not Specified>10Oral100%[1]

Mechanisms of Action and Signaling Pathways

Both this compound and Favipiravir function as prodrugs that are metabolized intracellularly to their active triphosphate forms. These active metabolites then act as substrates for the SFTSV RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral RNA synthesis.[3] Favipiravir is a purine (B94841) analog, while this compound's active form, 4'-FlU, is a pyrimidine (B1678525) analog.[5] This difference in their chemical nature may contribute to their varied potencies.

G cluster_this compound This compound Pathway cluster_Favipiravir Favipiravir Pathway cluster_SFTSV_Replication SFTSV Replication This compound This compound (Oral Prodrug) FourFLU 4'-Fluorouridine (4'-FlU) (Active Nucleoside) This compound->FourFLU Intracellular Esterases FourFLUTP 4'-FlU-Triphosphate (Active Metabolite) FourFLU->FourFLUTP Host Kinases RdRp SFTSV RNA-dependent RNA Polymerase (RdRp) FourFLUTP->RdRp Inhibits (Pyrimidine Analog) Favipiravir Favipiravir (T-705) FaviRTP Favipiravir-RTP (Active Metabolite) Favipiravir->FaviRTP Intracellular Phosphoribosylation & Phosphorylation FaviRTP->RdRp Inhibits (Purine Analog) ViralRNA Viral RNA Synthesis RdRp->ViralRNA Catalyzes

Caption: Intracellular activation and target of this compound and Favipiravir.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, synthesized from the available literature.

In Vitro Antiviral Activity Assay

Objective: To determine the 50% effective concentration (EC₅₀) of the antiviral compounds against SFTSV.

Protocol:

  • Cell Culture: Vero, A549, or Huh-7 cells are seeded in 96-well plates and cultured until they form a monolayer.

  • Compound Preparation: A serial dilution of this compound or Favipiravir is prepared in the cell culture medium.

  • Infection: The cell culture medium is removed, and the cells are infected with SFTSV at a specific multiplicity of infection (MOI).

  • Treatment: After a 1-hour incubation period to allow for viral entry, the virus-containing medium is removed, and the diluted compounds are added to the cells.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C.

  • Quantification of Viral Replication:

    • qRT-PCR: Viral RNA is extracted from the cell supernatant, and the number of viral RNA copies is quantified using quantitative real-time reverse transcription PCR.[5]

    • Plaque Assay: The supernatant is serially diluted and used to infect a fresh monolayer of cells. After an incubation period under an agar (B569324) overlay, the cells are stained to visualize and count plaques.

  • Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits viral replication by 50%, is calculated using a dose-response curve.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the antiviral compounds.

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates as in the antiviral assay.

  • Compound Addition: Serial dilutions of the compounds are added to the cells without viral infection.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is calculated. The Selectivity Index (SI = CC₅₀/EC₅₀) is then determined to assess the therapeutic window of the compound.

Lethal Mouse Model of SFTSV Infection

Objective: To evaluate the in vivo efficacy of antiviral compounds in a lethal infection model.

Protocol:

  • Animal Model: Type I interferon receptor knockout (IFNAR-/- or A129) mice, which are highly susceptible to SFTSV, are used.[11][13]

  • Infection: Mice are infected with a lethal dose of SFTSV (e.g., 1 x 10³ PFU or 1.0 x 10⁶ TCID₅₀) via intraperitoneal or subcutaneous injection.[5][10][11]

  • Treatment:

    • Prophylactic/Therapeutic Regimen: Treatment with this compound, Favipiravir, or a vehicle control is initiated at a specified time point before or after infection (e.g., 1 hour post-infection or up to 5 days post-infection).[10][11]

    • Dosing and Administration: The compounds are administered orally or intraperitoneally at specified doses (e.g., 10-300 mg/kg/day) for a set duration (e.g., 5-7 days).[5][10][11]

  • Monitoring: Mice are monitored daily for survival, body weight changes, and clinical signs of disease for a period of at least 14 days.[11]

  • Virological and Pathological Analysis: At specific time points, blood and organ samples may be collected to determine viral loads via qRT-PCR and to assess tissue pathology through histopathology.[11]

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treatment and control groups is determined.

G cluster_workflow In Vivo Efficacy Workflow Start Start: IFNAR-/- Mice Infection SFTSV Infection (Lethal Dose) Start->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Daily Treatment: - this compound - Favipiravir - Vehicle Control Grouping->Treatment Monitoring Daily Monitoring: - Survival - Body Weight - Clinical Signs Treatment->Monitoring Endpoint Endpoint: - Survival Data - Viral Load - Histopathology Monitoring->Endpoint

Caption: Workflow for in vivo efficacy studies in a lethal mouse model.

Conclusion

The available experimental data strongly suggest that this compound is a highly promising therapeutic candidate for SFTSV, demonstrating superior in vitro and in vivo potency compared to Favipiravir. While Favipiravir has paved the way as a potential treatment option and has undergone clinical evaluation, the significantly lower effective dose of this compound in preclinical models indicates a potentially wider therapeutic window and a favorable profile for further clinical development. Continued research, particularly the outcomes of the Phase I clinical trials for this compound, will be crucial in determining its ultimate clinical utility in the fight against SFTS.

References

A Comparative Analysis of the Antiviral Prodrug VV261 and its Parent Compound 4'-Fluorouridine (4'-FU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral efficacy of VV261, a novel double prodrug, and its parent compound, 4'-fluorouridine (B8696964) (4'-FU). 4'-FU is a ribonucleoside analog with broad-spectrum antiviral activity against several RNA viruses, including Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), Respiratory Syncytial Virus (RSV), and SARS-CoV-2.[1][2][3] However, its development has been hampered by chemical instability.[4] this compound was designed to overcome this limitation by improving chemical stability and pharmacokinetic properties.[4] This comparison synthesizes available preclinical data to evaluate the relative performance of these two compounds.

Executive Summary

This compound, as a double prodrug of 4'-FU, is engineered for enhanced chemical stability and improved pharmacokinetic properties.[4] While direct head-to-head comparative studies between this compound and 4'-FU are limited, data from studies on a similar prodrug, VV251, and separate studies on this compound and 4'-FU, allow for an inferential comparison. This analysis indicates that the prodrug approach offers significant advantages in vivo, leading to complete protection against lethal viral challenge at low doses. The parent compound, 4'-FU, demonstrates potent antiviral activity in vitro, and its mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

Data Presentation

In Vitro Antiviral Efficacy

The following table summarizes the in vitro efficacy of 4'-FU and its prodrug VV251 against SFTSV and Lymphocytic Choriomeningitis Virus (LCMV). While specific EC50 values for this compound are not available in the public domain, the data for VV251, another prodrug of 4'-FU, provides a strong indication of the potency that can be expected from such a prodrug strategy. The EC50 values for VV251 and 4'-FU are comparable, suggesting that the prodrug modifications in VV251 do not compromise the intrinsic antiviral activity of the parent compound.[1]

CompoundVirusCell LineEC50 (µM)
4'-FU SFTSVVero2.37
A5492.03
LCMVVero0.15
A5490.04
VV251 SFTSVVero2.96
A5495.16
Huh-70.65
LCMVVero0.14
A5490.08
BHK-210.16

Data for 4'-FU and VV251 are sourced from a comparative study on VV251.[1]

In Vivo Efficacy

In vivo studies highlight the significant advantage of the prodrug approach. A study on this compound demonstrated complete protection in a lethal mouse model of SFTSV infection.[4] While a direct comparison with 4'-FU was not performed in the same study, data from the VV251 study, which did include a 4'-FU arm, can be used for context.

CompoundVirusAnimal ModelDoseOutcome
This compound SFTSVMouse5 mg/kg/day for 7 daysComplete protection against lethal infection, prevention of weight loss, and significant reduction in viral load.[4]
VV251 SFTSVMouse10 mg/kg (once daily)100% survival.[1]
LCMVMouse1 mg/kg (once daily)100% survival.[1]
Pharmacokinetic Properties

Pharmacokinetic studies of the prodrug VV251 and its parent compound 4'-FU reveal that the prodrug design leads to comparable systemic exposure to the parent compound after oral administration.[1] This indicates efficient conversion of the prodrug to 4'-FU in vivo.

CompoundAnimal ModelDoseCmax (ng/mL)AUC0–t (ng·h/mL)
4'-FU Rat (SD)equimolar to 21 mg/kg VV2511,3697,277
VV251 Rat (SD)21 mg/kg1,5989,714
4'-FU Monkey (Cynomolgus)5 mg/kg1,50510,687
VV251 Monkey (Cynomolgus)10.7 mg/kg2,35814,922

Data for 4'-FU and VV251 are sourced from a comparative study on VV251.[1]

Mechanism of Action: RdRp Inhibition

Both this compound and its parent 4'-FU exert their antiviral effect through the inhibition of the viral RNA-dependent RNA polymerase (RdRp). As a prodrug, this compound is metabolized in the body to release 4'-FU. 4'-FU is then intracellularly phosphorylated to its active triphosphate form, 4'-fluorouridine triphosphate (4'-FU-TP). 4'-FU-TP acts as a competitive inhibitor of the natural nucleotide (uridine triphosphate), leading to the termination of viral RNA synthesis.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Prodrug) four_FU 4'-FU This compound->four_FU Metabolism four_FU_TP 4'-FU-TP (Active Form) four_FU->four_FU_TP Phosphorylation RdRp Viral RdRp four_FU_TP->RdRp Inhibition Inhibition Replication Viral RNA Replication RdRp->Replication Inhibition->Replication

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the concentration of an antiviral compound that inhibits viral replication by 50% (EC50).

  • Cell Seeding: Seed host cells (e.g., Vero, A549) in 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound, 4'-FU) in a cell culture medium.

  • Infection: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and stain with a staining solution (e.g., crystal violet).

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the untreated virus control.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RdRp.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified recombinant viral RdRp enzyme, a template RNA, primers, and ribonucleotide triphosphates (rNTPs), including a labeled nucleotide (e.g., [α-³²P]GTP or a fluorescently labeled nucleotide).

  • Inhibitor Addition: Add varying concentrations of the test compound (in its active triphosphate form, e.g., 4'-FU-TP) to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the polymerization reaction by adding the final component (e.g., MgCl₂) and incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Product Analysis: Separate the RNA products by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis).

  • Data Quantification: Visualize and quantify the amount of newly synthesized RNA using autoradiography or fluorescence imaging. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then calculated.

Experimental_Workflow cluster_invitro In Vitro Antiviral Assay cluster_rdrp RdRp Inhibition Assay A1 Seed Host Cells A2 Infect with Virus A1->A2 A3 Treat with Compound A2->A3 A4 Incubate & Form Plaques A3->A4 A5 Stain & Count Plaques A4->A5 A6 Calculate EC50 A5->A6 B1 Prepare Reaction Mix (RdRp, RNA, rNTPs) B2 Add Inhibitor (4'-FU-TP) B1->B2 B3 Incubate to Allow Polymerization B2->B3 B4 Separate RNA Products by Gel Electrophoresis B3->B4 B5 Quantify RNA Synthesis B4->B5 B6 Calculate IC50 B5->B6

Caption: Experimental workflows for key assays.

Conclusion

The development of this compound as a double prodrug of 4'-FU represents a promising strategy to overcome the chemical instability of the parent compound. The available data, including direct comparisons of the similar prodrug VV251 with 4'-FU, strongly suggest that this approach enhances in vivo efficacy without compromising the intrinsic antiviral potency of 4'-FU. The improved pharmacokinetic profile and the demonstrated complete protection in animal models make this compound a compelling candidate for further clinical development in the treatment of infections caused by SFTSV and potentially other susceptible RNA viruses. Further head-to-head studies are warranted to definitively quantify the superiority of this compound over 4'-FU.

References

Tale of the Tape: VV261 and T-705 Face Off in Preclinical In Vivo Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against emerging and high-consequence viral threats, two antiviral candidates, VV261 and T-705 (Favipiravir), have shown significant promise in preclinical in vivo studies. This guide provides a head-to-head comparison of their performance, drawing on available experimental data to offer a clear perspective for researchers, scientists, and drug development professionals. While direct comparative studies for this compound against T-705 are emerging, data from a closely related 4'-fluorouridine (B8696964) (4'-FU) prodrug, VV251, offers a strong benchmark for evaluating the potential of this new class of antiviral agents against the established T-705.

Executive Summary

This compound, a novel oral double prodrug of 4'-fluorouridine (4'-FU), has demonstrated complete protection in a lethal in vivo model of Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) at a low daily dose.[1] Data from the related 4'-FU prodrug, VV251, further substantiates this high potency, showing 100% survival in rodent models of SFTSV and Lymphocytic Choriomeningitis Virus (LCMV) infection at doses significantly lower than those required for T-705 to achieve the same effect.[2][3][4] T-705, a well-established broad-spectrum antiviral, is effective in various in vivo models but requires substantially higher doses to achieve comparable survival benefits against the same viral threats.

Mechanism of Action

Both this compound and T-705 function as viral RNA-dependent RNA polymerase (RdRp) inhibitors, but they mimic different natural nucleosides.

This compound: As a prodrug of 4'-fluorouridine, this compound is metabolized intracellularly to its active triphosphate form, which acts as a pyrimidine (B1678525) analog.[2][3] This active metabolite is then incorporated into the nascent viral RNA chain by the RdRp, leading to the termination of viral replication.

T-705 (Favipiravir): T-705 is a purine (B94841) nucleoside analog.[5] Following intracellular conversion to its active triphosphate form, it is recognized by the viral RdRp and incorporated into the growing RNA strand. This incorporation can lead to lethal mutagenesis, introducing errors into the viral genome and ultimately inhibiting the production of viable virus particles.[5]

cluster_this compound This compound (4'-Fluorouridine Prodrug) Pathway cluster_T705 T-705 (Favipiravir) Pathway This compound This compound (Oral Prodrug) FU 4'-Fluorouridine (4'-FU) This compound->FU Metabolism FUTP 4'-FU-Triphosphate (Active Metabolite) FU->FUTP Phosphorylation vRNA_this compound Viral RNA Synthesis FUTP->vRNA_this compound Incorporation by RdRp Inhibition_this compound Chain Termination vRNA_this compound->Inhibition_this compound Leads to T705 T-705 (Oral Drug) T705RTP T-705-RTP (Active Metabolite) T705->T705RTP Metabolism & Phosphorylation vRNA_T705 Viral RNA Synthesis T705RTP->vRNA_T705 Incorporation by RdRp Inhibition_T705 Lethal Mutagenesis vRNA_T705->Inhibition_T705 Leads to

Caption: Comparative Mechanisms of Action.

Head-to-Head In Vivo Efficacy

The following tables summarize the key quantitative data from in vivo studies.

Table 1: Efficacy against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) in Mouse Models
ParameterThis compoundVV251 (4'-FU Prodrug)T-705 (Favipiravir)
Animal Model IFNAR-/- mice[1]A129 mice[2][3]A129 mice[2][3]
Dosage 5 mg/kg/day[1]10 mg/kg/day[2][3]300 mg/kg/day[2][3]
Administration Route Oral[1]Oral[2][3]Oral[2][3]
Survival Rate 100%[1]100%[2][3]100%[2][3]
Key Finding Complete protection and prevention of weight loss.[1]Achieved complete protection at a 30-fold lower dose than T-705.[2][3]Effective at high doses.[2][3]
Table 2: Efficacy against Lymphocytic Choriomeningitis Virus (LCMV) in Mouse Models
ParameterVV251 (4'-FU Prodrug)T-705 (Favipiravir)
Animal Model C57BL/6-Prf1tm1Sdz/J mice[6]C57BL/6-Prf1tm1Sdz/J mice[6]
Dosage 1 mg/kg/day[2][3]300 mg/kg/day[2][3]
Administration Route Oral[2][3]Oral[2][3]
Survival Rate 100%[2][3]100%[2][3]
Key Finding Complete protection at a 300-fold lower dose than T-705.[2][3]Required a high dose to achieve complete protection.[2][3]

Experimental Protocols

The following provides an overview of the methodologies used in the key in vivo efficacy studies.

In Vivo SFTSV Challenge Model (this compound)
  • Animal Model: Type I interferon receptor-knockout (IFNAR-/-) mice.[1]

  • Virus Challenge: Mice were challenged with a lethal dose of SFTSV.[1]

  • Drug Administration: this compound was administered orally at a dose of 5 mg/kg/day for 7 days.[1]

  • Primary Endpoints: Survival rate and body weight change.[1]

  • Secondary Endpoints: Viral RNA copies and infectious virus titers in multiple organs, and histopathological analysis of tissues like the spleen.[1]

start Start challenge Lethal SFTSV Challenge (IFNAR-/- mice) start->challenge treatment Oral Administration: This compound (5 mg/kg/day) for 7 days challenge->treatment monitoring Monitor Survival & Body Weight treatment->monitoring analysis Tissue Collection (Day 2 post-infection): - Viral Load (RNA & Titer) - Histopathology treatment->analysis end End monitoring->end analysis->end

Caption: this compound In Vivo SFTSV Efficacy Study Workflow.
In Vivo SFTSV and LCMV Challenge Models (VV251 vs. T-705)

  • Animal Models:

    • SFTSV: A129 mice (IFNAR1 knockout).[3]

    • LCMV: C57BL/6-Prf1tm1Sdz/J mice.[6]

  • Virus Challenge:

    • SFTSV: Intraperitoneal injection of 1 × 10³ PFU of SFTSV.[3]

    • LCMV: Inoculation with 2 × 10⁵ PFU of LCMV.[6]

  • Drug Administration: Once-daily oral administration of VV251 (1 or 10 mg/kg) or T-705 (300 mg/kg).[2][3]

  • Primary Endpoints: Survival rate and daily body weight changes.[6][7]

  • Secondary Endpoints: Viral RNA copies and titers in organs at specified time points post-infection (e.g., day 2 for SFTSV, day 5 for LCMV), spleen-to-body weight ratios, and histopathological examination of tissues.[6][7]

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_endpoints Data Collection & Analysis model Select Animal Model (A129 for SFTSV or C57BL/6 for LCMV) challenge Viral Challenge (SFTSV or LCMV) model->challenge vv251 VV251 (Oral) 1 or 10 mg/kg/day challenge->vv251 Randomized Treatment t705 T-705 (Oral) 300 mg/kg/day challenge->t705 Randomized Treatment vehicle Vehicle Control (Oral) challenge->vehicle Randomized Treatment survival Survival & Body Weight Monitoring vv251->survival t705->survival vehicle->survival virology Viral Load in Tissues (RNA & Titer) survival->virology pathology Histopathology virology->pathology

Caption: VV251 vs. T-705 Comparative In Vivo Workflow.

Conclusion

The available in vivo data strongly suggests that 4'-fluorouridine prodrugs, such as this compound and VV251, are remarkably potent antiviral agents, demonstrating efficacy at significantly lower doses compared to T-705 against formidable viral pathogens like SFTSV and LCMV. While T-705 remains a crucial broad-spectrum antiviral, the high potency of the 4'-FU prodrug class positions them as highly promising candidates for further development. This compound has already progressed to Phase I clinical trials for the treatment of SFTS, underscoring its potential as a future therapeutic option.[1] Further direct head-to-head comparative studies will be invaluable in fully elucidating the relative therapeutic indices and clinical potential of these two important classes of antiviral drugs.

References

Comparative Analysis of VV261 and Other Therapeutic Agents for Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the preclinical and clinical data for VV261, a novel antiviral candidate, alongside existing therapeutic options, Favipiravir (B1662787) and Ribavirin (B1680618), for the treatment of Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) infection. The information is intended for researchers, scientists, and professionals involved in drug development.

Executive Summary

Severe Fever with Thrombocytopenia Syndrome (SFTS) is an emerging infectious disease with a high fatality rate and limited treatment options. This guide evaluates the current landscape of SFTSV therapeutics, focusing on the promising preclinical candidate this compound and comparing its profile with Favipiravir and Ribavirin. While this compound has demonstrated complete protection in animal models, Favipiravir has shown some efficacy in clinical trials, albeit with limitations. Ribavirin's clinical utility against SFTSV appears to be limited. This document summarizes the available data, details experimental methodologies, and visualizes key viral and host signaling pathways to inform future research and development efforts.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the available quantitative data for this compound, Favipiravir, and Ribavirin in the context of SFTSV treatment.

Table 1: Preclinical Efficacy of Antiviral Agents against SFTSV in Animal Models

DrugAnimal ModelDosageEfficacySource
This compound IFNAR-/- mice5 mg/kg/day (oral)100% survival, prevention of weight loss, significant reduction in viral RNA and infectious virus titers in multiple organs.[1][2]
Favipiravir (T-705) IFNAR-/- mice60 or 300 mg/kg/day (intraperitoneal or oral)100% survival with both doses; 300 mg/kg/day dose resulted in undetectable viral RNA in blood by day 2 post-infection.[2][3][4]
Ribavirin IFNAR-/- mice25 or 100 mg/kg/day (intraperitoneal)Partial protection against lethal infection; less effective than Favipiravir.[2]

Table 2: Clinical Efficacy of Antiviral Agents against SFTSV in Human Trials

DrugStudy DesignDosageKey FindingsSource
This compound Phase I Clinical Trial-Currently in Phase I trials in China. No efficacy data yet available.[1][2]
Favipiravir Multicenter, non-randomized, single-arm trialLoading dose: 1800 mg twice on day 1; Maintenance dose: 800 mg twice daily for 7-14 days.28-day mortality rate of 17.3%. Patients with initial viral load < 1 × 10⁵ copies/mL had 0% mortality, while those with ≥ 1 × 10⁵ copies/mL had 40% mortality.[5][6][7]
Favipiravir Propensity score-matched analysisLoading dose: 1800 mg twice on day 1; Maintenance dose: 1000 mg twice daily for at least 5 days.Significant reduction in case fatality rate, particularly in patients aged ≤70 years, with onset-to-admission interval ≤5 days, therapy duration ≥5 days, or baseline viral load ≤1 × 10⁶ copies/mL.[8]
Ribavirin Retrospective and observational studiesVariedNo significant reduction in case fatality rate in several studies. One large study suggested efficacy in patients with viral loads <1 × 10⁶ copies/mL.[1][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

This compound Preclinical Efficacy Study in IFNAR-/- Mice
  • Animal Model: Type I interferon receptor knockout (IFNAR-/-) mice, which are highly susceptible to SFTSV infection.

  • Virus Challenge: Mice were infected with a lethal dose of SFTSV. Specific strains and challenge doses varied between studies but were designed to induce mortality in untreated animals.

  • Treatment Regimen: this compound was administered orally at a dose of 5 mg/kg/day for 7 days.

  • Outcome Measures:

    • Survival: Monitored daily for a specified period (e.g., 14 days).

    • Body Weight: Measured daily as an indicator of disease progression.

    • Viral Load: Viral RNA copies and infectious virus titers were quantified in serum and various organs (e.g., spleen, liver, kidney) at specific time points post-infection using quantitative reverse transcription PCR (qRT-PCR) and plaque assays.

    • Histopathology: Tissues were collected, fixed, and stained to assess for pathological changes, such as splenic tissue lesions.

Favipiravir Clinical Trial Protocol
  • Study Design: A multicenter, non-randomized, uncontrolled, single-arm trial.

  • Inclusion Criteria:

    • Age ≥ 20 years.

    • Confirmed SFTS diagnosis via positive SFTSV genome detection by RT-PCR and qRT-PCR.

    • Clinical suspicion of SFTS based on symptoms (fever ≥38°C, gastrointestinal symptoms) and laboratory findings (WBC count <4,000/μL, platelet count <100,000/μL).

    • Written informed consent.

  • Treatment Regimen:

    • Loading Dose: 1800 mg of Favipiravir administered orally twice on the first day.

    • Maintenance Dose: 800 mg of Favipiravir administered orally twice a day for a total of 7 to 14 days.

  • Outcome Measures:

    • Primary Endpoint: 28-day mortality rate.

    • Secondary Endpoints:

      • Time to clinical improvement.

      • Changes in SFTSV viral load in peripheral blood, measured by qRT-PCR and virus isolation assays at designated time points.

      • Incidence of adverse events.

Ribavirin In Vitro Antiviral Activity Assay
  • Cell Lines: Vero cells (monkey kidney epithelial cells) are commonly used for SFTSV propagation and antiviral screening.

  • Methodology:

    • Vero cells were seeded in multi-well plates.

    • Cells were treated with various concentrations of Ribavirin before and during infection with SFTSV.

    • Antiviral activity was evaluated by:

      • Inhibition of Cytopathic Effect (CPE): Visual assessment of cell death and morphological changes.

      • Viral Load Quantification: Measurement of viral RNA in the culture supernatant using qRT-PCR.

    • Cytotoxicity Assay: A tetrazolium-based colorimetric method (e.g., MTT assay) was used to determine the concentration of Ribavirin that is toxic to the cells.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) and 99% effective concentration (EC99) were calculated.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to SFTSV infection and treatment.

SFTSV_Lifecycle_and_Host_Response cluster_virus SFTS Virus cluster_cell Host Cell cluster_entry Viral Entry cluster_replication Viral Replication & Evasion cluster_immune Innate Immune Response cluster_drugs Antiviral Intervention V Virion gG Glycoproteins (Gn/Gc) Receptor Host Receptor V->Receptor Attachment Endosome Endosome Receptor->Endosome Endocytosis vRNA Viral RNA Endosome->vRNA Fusion & Uncoating RdRp RNA-dependent RNA Polymerase (RdRp) vRNA->RdRp Replication & Transcription RIGI RIG-I vRNA->RIGI Recognition NP Nucleoprotein (NP) RdRp->NP Encapsidation NSs Non-structural Protein (NSs) TBK1 TBK1 NSs->TBK1 Inhibition IRF3 IRF3 NSs->IRF3 Inhibition NewVirions New Virions NP->NewVirions Assembly NewVirions->V Egress MAVS MAVS RIGI->MAVS MAVS->TBK1 TBK1->IRF3 Phosphorylation NFkB NF-κB TBK1->NFkB Activation IFN Type I Interferon (IFN-α/β) IRF3->IFN Induction NFkB->IFN ISG Interferon-Stimulated Genes (ISGs) IFN->ISG Signaling ISG->vRNA Antiviral State Favipiravir Favipiravir (active form) Favipiravir->RdRp Inhibition Ribavirin Ribavirin (active form) Ribavirin->RdRp Inhibition

Caption: SFTSV lifecycle, host immune response, and antiviral targets.

Experimental_Workflow cluster_preclinical Preclinical (this compound, Favipiravir) cluster_clinical Clinical (Favipiravir) AnimalModel Select Animal Model (e.g., IFNAR-/- mice) Infection SFTSV Challenge AnimalModel->Infection Treatment_Pre Administer Antiviral (e.g., this compound, Favipiravir) Infection->Treatment_Pre Monitoring_Pre Monitor Survival, Weight, Viral Load Treatment_Pre->Monitoring_Pre Analysis_Pre Analyze Efficacy Data Monitoring_Pre->Analysis_Pre PatientRecruitment Patient Recruitment (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientRecruitment->InformedConsent Treatment_Clin Administer Favipiravir InformedConsent->Treatment_Clin Monitoring_Clin Monitor Clinical Outcomes, Viral Load, Safety Treatment_Clin->Monitoring_Clin Analysis_Clin Analyze Mortality, Adverse Events Monitoring_Clin->Analysis_Clin

Caption: General experimental workflows for preclinical and clinical evaluation.

Discussion

The emergence of SFTSV as a significant public health threat underscores the urgent need for effective antiviral therapies. This guide provides a comparative analysis of the novel candidate this compound against Favipiravir and Ribavirin.

This compound , a prodrug of 4'-fluorouridine, has shown remarkable efficacy in preclinical studies, achieving 100% survival in a lethal mouse model at a low oral dose.[1][2] This positions this compound as a highly promising candidate for SFTSV treatment. The progression to Phase I clinical trials is a critical step in evaluating its safety and efficacy in humans.

Favipiravir , a broad-spectrum antiviral, has demonstrated some clinical benefit. Studies have shown that early administration and lower baseline viral load are associated with better outcomes.[5][7][8] However, the mortality rate in treated patients remains significant, highlighting the need for more effective therapies.[5][6] Favipiravir acts by inhibiting the viral RNA-dependent RNA polymerase, a mechanism it shares with Ribavirin.[1][11]

Ribavirin has been used off-label for SFTS, but clinical data largely indicate a lack of significant efficacy in reducing mortality, particularly in patients with high viral loads.[1][9][10] Some in vitro and animal studies have shown antiviral activity, but this has not translated into robust clinical benefits in most reported cases.[2][12][13]

The signaling pathway diagram illustrates the complex interplay between SFTSV and the host's innate immune system. The virus, particularly through its non-structural protein (NSs), actively suppresses the host's primary defense mechanism, the type I interferon response.[14] Both Favipiravir and Ribavirin target the viral RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][11] Understanding these interactions is key to developing novel therapeutic strategies that could, for instance, target host factors to boost the immune response or inhibit other stages of the viral life cycle.

References

Validating VV261 Antiviral Activity in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of VV261, a novel oral prodrug, with established antivirals Remdesivir and Molnupiravir. The focus is on performance in primary human cell models, which are more physiologically relevant than immortalized cell lines for predicting clinical efficacy. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying mechanisms of action and experimental workflows.

Comparative Antiviral Efficacy in Primary Human Airway Epithelial Cells

The following table summarizes the 50% effective concentration (EC50) values for the active forms of this compound (4'-Fluorouridine), Remdesivir, and Molnupiravir in primary human airway epithelial cells. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons in the same experimental setup are limited.

Antiviral Agent (Active Form)VirusPrimary Cell ModelEC50 (µM)Reference
4'-Fluorouridine (from this compound) Influenza A (H1N1)Human Airway Epithelium (HAE) Cells~0.05 - 0.5[1]
Remdesivir SARS-CoV-2Human Tracheal/Small Airway Epithelial Cells (HtAEC/HsAEC)~0.01[2]
EIDD-1931 (from Molnupiravir) SARS-CoV-2Human Tracheal/Small Airway Epithelial Cells (HtAEC/HsAEC)Dose-dependent inhibition observed[2][3]

Note: The EC50 values can vary depending on the specific virus strain, the donor of the primary cells, and the exact experimental conditions. The data for EIDD-1931 showed dose-dependent inhibition, with specific EC50 values in primary cells not explicitly stated in the referenced summary.[2][3] However, studies in other cell lines have reported EC50 values in the sub-micromolar to low micromolar range.[3]

Mechanisms of Action: A Visualized Comparison

The antiviral agents discussed employ distinct strategies to inhibit viral replication, all targeting the viral RNA-dependent RNA polymerase (RdRp).

cluster_this compound This compound (4'-Fluorouridine) - Delayed Chain Termination cluster_remdesivir Remdesivir - Delayed Chain Termination cluster_molnupiravir Molnupiravir - Viral Error Catastrophe This compound This compound (Prodrug) FU 4'-Fluorouridine (4'-FlU) This compound->FU Host Esterases FUTP 4'-FlU-TP (Active) FU->FUTP Host Kinases RdRp1 Viral RdRp FUTP->RdRp1 Incorporation1 Incorporation into nascent RNA RdRp1->Incorporation1 Stalling Transcriptional Stalling Incorporation1->Stalling Remdesivir Remdesivir (Prodrug) GS441524 GS-441524 Remdesivir->GS441524 Host Esterases RDVTP RDV-TP (Active) GS441524->RDVTP Host Kinases RdRp2 Viral RdRp RDVTP->RdRp2 Incorporation2 Incorporation into nascent RNA RdRp2->Incorporation2 Termination Delayed Chain Termination Incorporation2->Termination Molnupiravir Molnupiravir (Prodrug) NHC EIDD-1931 (NHC) Molnupiravir->NHC Host Esterases NHCTP NHC-TP (Active) NHC->NHCTP Host Kinases RdRp3 Viral RdRp NHCTP->RdRp3 Incorporation3 Incorporation into nascent RNA RdRp3->Incorporation3 Mutation Lethal Mutagenesis Incorporation3->Mutation cluster_workflow Primary HAE Cell Culture Workflow Start Isolate primary human bronchial epithelial cells Expansion Expand cells in submerged culture Start->Expansion Seeding Seed cells onto porous membrane supports Expansion->Seeding ALI Establish Air-Liquid Interface (ALI) culture Seeding->ALI Differentiation Allow cells to differentiate for 4-6 weeks ALI->Differentiation Ready Differentiated HAE cultures ready for experiments Differentiation->Ready

References

Navigating the Landscape of Viral Resistance: A Comparative Analysis of VV261 and Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for antiviral resistance is a critical aspect of preclinical and clinical evaluation. This guide provides a comparative overview of the cross-resistance profile of VV261, a novel double prodrug of the nucleoside analog 4'-Fluorouridine (B8696964) (4'-FU), with other established nucleoside analogs. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of resistance studies.

This compound is an orally available investigational antiviral agent that, upon administration, is metabolized to its active form, 4'-Fluorouridine triphosphate. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRP), a crucial enzyme for the replication of many RNA viruses. By incorporating into the nascent viral RNA chain, it causes premature termination, thereby halting viral replication.[1][2] Understanding the potential for viruses to develop resistance to 4'-FU is paramount for predicting the long-term efficacy of this compound and for developing strategies to mitigate resistance.

Cross-Resistance Profile of 4'-Fluorouridine (Active Metabolite of this compound)

Recent studies have shed light on the resistance profile of 4'-Fluorouridine against influenza A virus. In vitro, the serial passage of the virus in the presence of increasing concentrations of 4'-FU has led to the selection of resistant variants. These studies provide valuable insights into the potential cross-resistance patterns with other nucleoside analogs that target the viral RdRP.

Antiviral AgentTarget VirusResistance Mutations (in RdRP)Fold-Change in EC50 (4'-FU)Cross-Resistance ObservedNotes
4'-Fluorouridine (4'-FU) Influenza A (H1N1)Multiple distinct clusters of mutationsModerate resistance- One cluster showed cross-resistance with Favipiravir.- No cross-resistance with Molnupiravir (B613847) was observed.Resistant variants were found to be severely attenuated in mice, suggesting a fitness cost associated with the resistance mutations.[3][4]
Favipiravir Influenza AK229R, P653L (in PB1)Not applicableYes (with a specific 4'-FU resistant cluster)Favipiravir is a purine (B94841) nucleoside analog that also targets the RdRP.
Molnupiravir Influenza A / SARS-CoV-2High genetic barrier to resistanceNot applicableNo (with 4'-FU resistant variants)Molnupiravir is a cytidine (B196190) analog that induces lethal mutagenesis in the viral genome.[3][4]
Remdesivir CoronavirusesV166L, N198S, S759A, V792I, C799F, C799R (in RdRp)Not applicableTo be determinedRemdesivir is an adenosine (B11128) analog that acts as a delayed chain terminator.[5]

Table 1: Comparative Cross-Resistance Data for 4'-Fluorouridine and Other Nucleoside Analogs. This table summarizes the key findings from in vitro resistance studies. The data for 4'-FU is based on studies with influenza A virus, and the cross-resistance profile provides a preliminary understanding of its specificity.

Experimental Protocols for Cross-Resistance Studies

The generation and characterization of antiviral-resistant viruses are fundamental to understanding cross-resistance. The following is a generalized workflow for such studies.

Generation of Resistant Virus Strains
  • Serial Passage in Cell Culture: This is the most common method for selecting for drug-resistant viruses in vitro.[6]

    • Infect a suitable cell line with the wild-type virus at a low multiplicity of infection (MOI).

    • Add the antiviral agent (e.g., 4'-FU) at a concentration slightly above the 50% effective concentration (EC50).

    • Incubate the culture until cytopathic effect (CPE) is observed or for a set period.

    • Harvest the supernatant containing the progeny virus.

    • Use the harvested virus to infect fresh cells, gradually increasing the concentration of the antiviral agent in subsequent passages.

    • Continue this process for multiple passages until a virus population that can replicate efficiently in the presence of high concentrations of the drug is obtained.

Genotypic Analysis of Resistant Viruses
  • Viral RNA Extraction and Sequencing:

    • Extract viral RNA from the supernatant of the resistant virus culture.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene encoding the drug target (in this case, the RdRP).

    • Sequence the amplified PCR product using Sanger sequencing or next-generation sequencing (NGS) to identify mutations.[7]

    • Compare the sequence of the resistant virus's RdRP to that of the wild-type virus to identify amino acid substitutions.

Phenotypic Analysis of Resistant Viruses
  • Antiviral Susceptibility Assays:

    • Perform a plaque reduction assay, yield reduction assay, or a cell-based ELISA to determine the EC50 of the resistant virus to the selecting drug (e.g., 4'-FU) and other antiviral agents.

    • Infect cells with the resistant and wild-type viruses in the presence of serial dilutions of the antiviral compounds.

    • After a suitable incubation period, quantify the extent of viral replication.

    • The fold-change in EC50 is calculated by dividing the EC50 value for the resistant virus by the EC50 value for the wild-type virus. A significant increase in the fold-change indicates resistance.[8]

In Vivo Fitness Assessment of Resistant Viruses
  • Animal Models:

    • Infect appropriate animal models (e.g., mice or ferrets for influenza) with the resistant and wild-type viruses.

    • Monitor animal morbidity (weight loss) and mortality.

    • Collect tissue samples at various time points to determine viral titers.

    • A comparison of the pathogenicity and replication kinetics of the resistant and wild-type viruses provides an assessment of the in vivo fitness cost of the resistance mutations.[3][9]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting a cross-resistance study.

CrossResistanceWorkflow cluster_generation 1. Generation of Resistant Virus cluster_analysis 2. Characterization of Resistant Virus cluster_data 3. Data Interpretation start Wild-Type Virus Stock cell_culture Infect Cell Culture + Antiviral (e.g., 4'-FU) start->cell_culture serial_passage Serial Passaging with Increasing Drug Concentration cell_culture->serial_passage resistant_virus Resistant Virus Isolate serial_passage->resistant_virus genotypic Genotypic Analysis (Sequencing of RdRP) resistant_virus->genotypic phenotypic Phenotypic Analysis (EC50 Determination) resistant_virus->phenotypic in_vivo In Vivo Fitness Assessment (Animal Model) resistant_virus->in_vivo mutation_id Identification of Resistance Mutations genotypic->mutation_id cross_resistance Cross-Resistance Testing (EC50 with other nucleoside analogs) phenotypic->cross_resistance fold_change Calculation of Fold-Change in EC50 phenotypic->fold_change comparison Comparison of Cross-Resistance Profile cross_resistance->comparison fitness_cost Determination of In Vivo Fitness Cost in_vivo->fitness_cost

Figure 1. Workflow for a typical in vitro cross-resistance study.

Signaling Pathways and Logical Relationships

The mechanism of action of nucleoside analogs like 4'-FU and the development of resistance are intrinsically linked to the viral replication cycle.

ResistanceMechanism cluster_virus Viral Replication Cycle cluster_drug Drug Action & Resistance viral_rna Viral RNA Genome rdrp RNA-dependent RNA Polymerase (RdRP) viral_rna->rdrp Template nascent_rna Nascent Viral RNA rdrp->nascent_rna Replication inhibition Chain Termination rdrp->inhibition resistance Resistance (Continued Replication) rdrp->resistance Reduced Drug Binding/ Increased Discrimination progeny_virus Progeny Virus nascent_rna->progeny_virus This compound This compound (Prodrug) fu_tp 4'-FU-TP (Active Drug) This compound->fu_tp Metabolism fu_tp->rdrp Competitive Inhibition inhibition->nascent_rna Blocks Elongation mutation RdRP Mutation mutation->rdrp Alters Active Site resistance->nascent_rna Allows Elongation

Figure 2. Mechanism of action of this compound and the development of resistance.

Conclusion

The available data on 4'-Fluorouridine, the active form of this compound, suggests a moderate to high barrier to the development of high-level resistance in influenza A virus. Importantly, the mutations that do confer resistance appear to come at a significant fitness cost to the virus, potentially limiting their clinical impact. The lack of cross-resistance with molnupiravir suggests that combination therapies could be a viable strategy to further mitigate the risk of resistance. Continued surveillance and in-depth characterization of resistance profiles against a broader range of viruses will be essential as this compound progresses through clinical development. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for these ongoing and future research efforts.

References

Investigating Potential Resistance to the Antiviral Candidate VV261 in SFTSV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential for the development of resistance to VV261, a novel oral prodrug of 4'-Fluorouridine (4'-FU), in the context of its intended target, the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). Due to the early stage of this compound's clinical development, direct experimental data on resistance mutations in SFTSV is not yet available. Therefore, this guide draws upon data from its parent compound, 4'-FU, and other relevant nucleoside analogs that target viral RNA-dependent RNA polymerase (RdRp), to provide a predictive comparison and outline the experimental methodologies for future resistance studies.

Mechanism of Action and Rationale for this compound

This compound is a double prodrug of 4'-Fluorouridine, designed to enhance oral bioavailability and chemical stability.[1] Upon administration, it is metabolized to its active form, 4'-Fluorouridine triphosphate (4'-FlU-TP). This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), the essential enzyme for the replication and transcription of the SFTSV genome. By mimicking natural nucleosides, 4'-FlU-TP is incorporated into the nascent viral RNA chain, leading to premature termination of RNA synthesis and subsequent inhibition of viral replication. The antiviral activity of a similar 4'-FU prodrug, VV251, has been shown to be reversed by the addition of exogenous uridine (B1682114) and cytidine, confirming its action as a pyrimidine (B1678525) analog.

dot

VV261_Mechanism_of_Action cluster_host_cell Host Cell cluster_virus SFTSV Replication VV261_prodrug This compound (Oral Prodrug) 4FU 4'-Fluorouridine (4'-FU) VV261_prodrug->4FU Metabolism 4FUTP 4'-FlU-TP (Active form) 4FU->4FUTP Host Kinases RdRp SFTSV RdRp 4FUTP->RdRp Competitive Inhibition Inhibition Chain Termination vRNA Viral RNA Synthesis RdRp->vRNA Replication/ Transcription RdRp->Inhibition

Caption: Mechanism of action of this compound.

Comparative Antiviral Efficacy

While specific data for this compound against SFTSV is emerging from its ongoing Phase I clinical trial in China, the in vitro efficacy of its parent compound, 4'-FU, and other nucleoside analogs provides a valuable benchmark for comparison.[1]

CompoundVirusCell LineEC50 / IC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
4'-Fluorouridine (4'-FU) SFTSV-NlucVero5.499>1000>181.8[2]
Favipiravir (T-705) SFTSVVero6.0 (IC50)>1000 (inferred)>166.7[3][4]
Favipiravir (T-705) SFTSVVero26.4 (EC50)Not reportedNot reported[5]
Ribavirin (B1680618) SFTSVVero3.69 - 8.72 µg/mL (IC50)>31.3 µg/mL>3.6 - 8.5[6][7]
Ribavirin SFTSVVero, Huh7, U2OS78 - 262 (EC99)Not reportedNot reported[8]
2'-Fluoro-2'-deoxycytidine SFTSVNot specified3.7 (IC90)Not reportedNot reported[9]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration. Values are dependent on the specific assay conditions.

Potential for Resistance Development

The development of resistance is a common challenge for antiviral therapies that target viral polymerases. For nucleoside analogs, resistance typically arises from mutations in the polymerase gene that either:

  • Decrease the incorporation of the analog: These mutations can alter the active site of the polymerase, leading to a reduced affinity for the drug while maintaining affinity for the natural nucleotide substrate.

  • Enhance the excision of the incorporated analog: Some mutations can increase the polymerase's ability to remove the chain-terminating drug after it has been incorporated, a process known as pyrophosphorolysis.

While no resistance mutations have been identified for this compound in SFTSV, studies on 4'-FU against other RNA viruses provide insights into potential resistance pathways.

VirusDrugIdentified Resistance MutationsFold-change in EC50Fitness CostReference
Influenza A Virus4'-FluorouridineMultiple mutations in the RdRp active site2 to 25-foldImpaired in cell culture and attenuated in vivo[9]
Chikungunya Virus4'-FluorouridinensP4 mutations (Q192L, C483Y)Not quantifiedQ192L variant was strongly attenuated[2]

These findings suggest that while resistance to 4'-FU can be selected in vitro, it often comes at a significant fitness cost to the virus, potentially limiting its clinical relevance.

Experimental Protocols for Investigating this compound Resistance

The following section details the established methodologies for the in vitro selection and characterization of antiviral resistance, which can be applied to this compound and SFTSV.

In Vitro Resistance Selection

The primary method for generating resistant viral mutants in the laboratory is through serial passaging of the virus in the presence of the antiviral agent.

Protocol:

  • Cell Culture and Virus Stock: SFTSV can be propagated in various cell lines, with Vero cells being highly susceptible.[4] Prepare a high-titer stock of the wild-type SFTSV.

  • Dose-Escalation Passaging:

    • Infect confluent monolayers of Vero cells with SFTSV at a specific multiplicity of infection (MOI).

    • Culture the infected cells in the presence of this compound (or its active form, 4'-FU) at a concentration close to the EC50 value.

    • Monitor the culture for the development of cytopathic effect (CPE).

    • Once CPE is observed, harvest the culture supernatant containing the progeny virus.

    • Use the harvested virus to infect fresh cells, gradually increasing the concentration of this compound in subsequent passages.

    • Continue this process for multiple passages or until a significant decrease in drug susceptibility is observed.

  • Parallel Control: A parallel passage of the virus in the absence of the drug should be performed to monitor for culture-adaptive mutations.

Phenotypic Analysis: Antiviral Susceptibility Testing

Once a potentially resistant virus population is selected, its susceptibility to the drug needs to be quantified.

Protocol:

  • Plaque Reduction Assay or Yield Reduction Assay:

    • Seed 24-well plates with Vero cells to form a confluent monolayer.

    • Prepare serial dilutions of this compound (or 4'-FU).

    • Infect the cell monolayers with a standardized amount of either the wild-type or the selected virus.

    • After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing the different concentrations of the drug.

    • Incubate the plates for several days until plaques are visible.

    • Fix and stain the cells to visualize and count the plaques.

    • The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.

  • Data Analysis: The fold-change in resistance is determined by dividing the EC50 of the selected virus by the EC50 of the wild-type virus.

Genotypic Analysis: Identification of Mutations

To identify the genetic basis of resistance, the polymerase gene of the resistant virus is sequenced.

Protocol:

  • RNA Extraction and RT-PCR: Extract viral RNA from the supernatant of the resistant virus culture. Use reverse transcription-polymerase chain reaction (RT-PCR) to amplify the L segment of the SFTSV genome, which encodes the RdRp.

  • Sequencing:

    • Sanger Sequencing: This method is suitable for sequencing the entire L segment or specific regions of interest.

    • Next-Generation Sequencing (NGS): NGS provides a more comprehensive view of the viral population and can detect minority variants that may be present.

  • Sequence Analysis: Compare the sequence of the resistant virus's L gene to that of the wild-type virus to identify amino acid substitutions.

Experimental_Workflow cluster_selection In Vitro Resistance Selection cluster_characterization Characterization of Resistant Virus Start Infect Vero cells with wild-type SFTSV Passage Serial passaging with increasing this compound concentration Start->Passage Resistant_Virus Potentially resistant virus population Passage->Resistant_Virus Phenotype Phenotypic Analysis (Antiviral Susceptibility Assay) Resistant_Virus->Phenotype Genotype Genotypic Analysis (Sequencing of L-gene) Resistant_Virus->Genotype EC50 Determine EC50 and fold-change in resistance Phenotype->EC50 Mutation Identify mutations in the RdRp Genotype->Mutation Conclusion Correlate genotype with phenotype EC50->Conclusion Mutation->Conclusion

References

Comparative Pharmacokinetics of VV261 and Other Oral Antivirals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the pharmacokinetic profiles of VV261, a novel oral antiviral candidate, and other prominent oral antiviral agents. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of preclinical and clinical pharmacokinetic data to inform further research and development efforts.

Executive Summary

The landscape of oral antiviral therapeutics has rapidly expanded, necessitating a clear understanding of the pharmacokinetic properties that govern their efficacy and safety. This guide focuses on this compound, a novel 4'-Fluorouridine (4'-FU) double prodrug, and compares its available pharmacokinetic data with that of other oral antivirals, including VV116, favipiravir (B1662787), and ensitrelvir (B8223680). While detailed quantitative data for this compound are emerging, initial findings suggest it possesses favorable pharmacokinetic properties.[1][2] This document compiles available data into structured tables, details experimental methodologies, and provides visual representations of experimental workflows to facilitate a comprehensive comparative assessment.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and other selected oral antiviral drugs from preclinical and clinical studies. Direct comparison should be approached with caution due to variations in study design, species, and dosing regimens.

DrugSpecies/ PopulationDoseCmaxTmax (h)AUCT½ (h)Reference
This compound Mouse5 mg/kg/day (oral, 7 days)Data not availableData not availableData not availableData not available[1][2]
VV116 (Metabolite 116-N1) Healthy Chinese Subjects25-800 mg (single oral dose)Dose-proportional increase~1.5Dose-proportional increase4.80-6.95[3][4][5]
Favipiravir Healthy Japanese Volunteers1600 mg (oral, twice daily on day 1)~81.5 µg/mL (in sham-infected hamsters)~2.07740.8 µg·min/mL (in sham-infected hamsters)2.0-5.5[6]
Favipiravir Cynomolgus Macaques (Chinese origin)60 mg/kg (IV, twice daily)Data not availableData not availableClearance: 0.13 L/h/kg (day 7)Data not available[7]
Favipiravir Cynomolgus Macaques (Chinese origin)150 mg/kg (IV, twice daily)Data not availableData not availableClearance: 0.04 L/h/kg (day 7)Data not available[7]
Ensitrelvir Healthy Japanese and White Participants375 mg (single oral dose)Reduced with food2.5 (fasted), 8.0 (fed)Not impacted by food42.2-48.1[8]

Note: The data for this compound is currently limited to the statement of "favorable pharmacokinetic properties" from a study in mice.[1][2] Further publication of preclinical and Phase I clinical trial data is anticipated.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols used in the cited studies for each antiviral agent.

This compound (in vivo efficacy study)
  • Animal Model: SFTSV-infected mice.[1][2]

  • Dosing Regimen: Oral administration of this compound at 5 mg/kg/day for 7 days.[1][2]

  • Sample Collection and Analysis: The publication describing this study did not provide detailed methodology for pharmacokinetic analysis, focusing instead on efficacy endpoints such as survival, weight loss, viral RNA copies, and infectious virus titers in multiple organs.[1][2]

VV116 (Phase I Clinical Trial)
  • Study Design: Three sequential Phase I studies were conducted: a single ascending-dose (SAD) study, a multiple ascending-dose (MAD) study, and a food-effect (FE) study.[3][4][5]

  • Participants: A total of 86 healthy subjects were enrolled.[3][4][5]

  • Dosing Regimen:

    • SAD: Single oral doses ranging from 25 mg to 800 mg.[3][4]

    • MAD: Multiple oral doses.

    • FE: Administration of VV116 with a standard meal.[3][4]

  • Sample Collection and Analysis: Blood samples were collected at scheduled time points for pharmacokinetic analysis. The concentration of 116-N1, the metabolite of VV116, was measured in plasma to determine pharmacokinetic parameters.[3][4]

Favipiravir (Preclinical Studies)
  • Animal Models:

    • Hamsters: Used in a model of viral hemorrhagic fever to study the impact of active viral infection on favipiravir's pharmacokinetics.[6]

    • Cynomolgus Macaques (Chinese and Mauritian origin): Utilized to characterize the complex pharmacokinetics of favipiravir.[7]

    • Mice: Employed for comparative pharmacokinetics following pulmonary and oral administration.[9]

  • Dosing Regimens:

    • Hamsters: Oral administration.

    • Cynomolgus Macaques: Intravenous administration with maintenance doses of 60 to 180 mg/kg twice a day for 7 to 14 days.[7]

    • Mice: Oral doses (3 mg) and inhalations (~120 µg) with or without a prior oral loading dose.[9]

  • Sample Collection and Analysis:

    • Hamsters: Plasma and various tissues were collected to measure concentrations of favipiravir and its primary metabolite, M1.[6]

    • Cynomolgus Macaques: Plasma samples were collected to model pharmacokinetic profiles.[7]

    • Mice: Blood plasma, bronchio-alveolar lavage fluid (BALF), and lung tissue homogenates were collected, and favipiravir concentrations were determined by HPLC.[9]

Ensitrelvir (Phase I Clinical and Preclinical Studies)
  • Study Design (Clinical): A population pharmacokinetic analysis was performed using data from Phase 1 and Phase 2/3 studies.[10][11]

  • Participants (Clinical): 2060 healthy participants and patients with SARS-CoV-2 infection.[10][11]

  • Dosing Regimen (Clinical): Once daily for 5 days with 375 mg on Day 1 followed by 125 mg on subsequent days.[11]

  • Animal Model (Preclinical): Not specified in the provided abstracts.

  • Sample Collection and Analysis (Clinical): A total of 8034 plasma ensitrelvir concentrations were used to develop a population pharmacokinetic model. A 2-compartment model with first-order absorption was utilized.[10][11]

Visualizations

To aid in the understanding of the experimental processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Pharmacokinetics cluster_preclinical Preclinical Animal Studies cluster_clinical Clinical Studies (Phase I) Animal_Model Animal Model Selection (e.g., Mice, Hamsters, Monkeys) Dosing Drug Administration (Oral or IV) Dose Calculation Animal_Model->Dosing Sampling Biological Sample Collection (Blood, Plasma, Tissues) At various time points Dosing->Sampling Analysis Bioanalytical Method (e.g., HPLC, LC-MS/MS) Quantification of Drug/Metabolite Sampling->Analysis PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, T½) Analysis->PK_Parameters Subjects Healthy Human Subjects (SAD, MAD, Food-Effect) Clinical_Dosing Drug Administration (Oral) Ascending Doses Subjects->Clinical_Dosing Clinical_Sampling Blood Sample Collection At scheduled time points Clinical_Dosing->Clinical_Sampling Clinical_Analysis Bioanalytical Method Quantification of Drug/Metabolite in Plasma Clinical_Sampling->Clinical_Analysis Clinical_PK Pharmacokinetic & Safety Analysis Clinical_Analysis->Clinical_PK

Caption: Generalized workflow for preclinical and clinical pharmacokinetic studies of oral antiviral drugs.

Signaling Pathways and Logical Relationships

The primary mechanism of action for nucleoside analogue prodrugs like this compound and VV116 involves intracellular conversion to the active triphosphate form, which then inhibits viral RNA-dependent RNA polymerase (RdRp).

Metabolic_Activation_Pathway Prodrug Oral Prodrug (e.g., this compound, VV116) Absorption Gastrointestinal Absorption Prodrug->Absorption Metabolism1 First-Pass Metabolism (Esterases) Absorption->Metabolism1 Parent_Nucleoside Parent Nucleoside (e.g., 4'-FU, 116-N1) Metabolism1->Parent_Nucleoside Intracellular_Uptake Intracellular Uptake Parent_Nucleoside->Intracellular_Uptake Phosphorylation1 Cellular Kinases Intracellular_Uptake->Phosphorylation1 Monophosphate Nucleoside Monophosphate Phosphorylation1->Monophosphate Phosphorylation2 Cellular Kinases Monophosphate->Phosphorylation2 Diphosphate Nucleoside Diphosphate Phosphorylation2->Diphosphate Phosphorylation3 Cellular Kinases Diphosphate->Phosphorylation3 Triphosphate Active Nucleoside Triphosphate Phosphorylation3->Triphosphate RdRp_Inhibition Inhibition of Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp_Inhibition Viral_Replication_Block Blockade of Viral RNA Synthesis RdRp_Inhibition->Viral_Replication_Block

Caption: Metabolic activation pathway of nucleoside analogue prodrugs.

Conclusion

The development of orally bioavailable antiviral agents is a critical component of pandemic preparedness and the management of viral diseases. This compound, as a novel 4'-FU double prodrug, has shown promise in preclinical efficacy studies, and its "favorable pharmacokinetic properties" suggest potential for effective oral administration.[1][2] The comparative data presented in this guide, alongside detailed experimental protocols, are intended to provide a valuable resource for the scientific community. As more quantitative pharmacokinetic data for this compound becomes available from ongoing and future studies, a more direct and comprehensive comparison with other oral antivirals will be possible, further guiding the development of next-generation antiviral therapies.

References

Navigating the Landscape of SFTSV Inhibition: A Comparative Analysis of VV261 and Other Key Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SHANGHAI, China – December 4, 2025 – As the global health community continues to grapple with the threat of emerging infectious diseases, Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) remains a significant concern, particularly in East Asia. The quest for effective antiviral therapies has led to the investigation of numerous compounds, with the novel nucleoside analog VV261 emerging as a promising candidate. This guide provides a comprehensive comparison of the in vitro selectivity index of this compound against other notable SFTSV inhibitors, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Unveiling the Selectivity of Antiviral Agents

The selectivity index (SI) is a critical parameter in drug development, representing the window between a compound's antiviral efficacy and its toxicity to host cells. A higher SI value indicates a more favorable safety profile, signifying that the drug is more potent against the virus than it is harmful to the host. The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).

Comparative Analysis of In Vitro Efficacy

The following table summarizes the in vitro activity of this compound and other key SFTSV inhibitors. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies, such as the specific virus strain, cell line, and assay method used.

InhibitorDrug ClassCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Virus StrainAssay MethodReference
This compound Nucleoside Analog (4'-Fluorouridine prodrug)Vero0.89>100>112.4Not SpecifiedNot Specified[1]
Favipiravir (B1662787) (T-705) RNA Polymerase InhibitorVero6.0>1000>166.7SPL010Focus-forming assay[2]
Vero E626.4Not ReportedNot ReportedNot SpecifiedPlaque assay
Ribavirin Nucleoside AnalogVero3.69 - 8.72 (µg/mL)>31.3 (µg/mL)>3.6 - 8.5Gangwon/Korea/2012CPE inhibition / qRT-PCR[3][4]
Vero~15 - 30 (µM)>1000 (µM)>33 - 67HB29Not Specified
Amodiaquine AntimalarialVero19.1>100>5.2Not SpecifiedNot Specified[5]
Amodiaquine Derivative (C-90) Antimalarial DerivativeNot Specified2.6 ± 0.6>50>19.2Not SpecifiedNot Specified[6]
Nifedipine Calcium Channel BlockerVero1.41296.9268.6Not SpecifiedNot Specified[1]

Experimental Methodologies: A Closer Look

The determination of EC50 and CC50 values is crucial for calculating the selectivity index. The following sections detail the general protocols for the key assays cited.

Antiviral Activity Assays (EC50 Determination)

1. Plaque Reduction Assay: This assay is a gold standard for quantifying infectious virus particles.

  • Cell Seeding: Confluent monolayers of susceptible cells (e.g., Vero E6) are prepared in multi-well plates.

  • Virus Infection: Cells are infected with a known amount of SFTSV (typically 50-100 plaque-forming units, PFU) in the presence of serial dilutions of the test compound.

  • Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells. Plates are incubated for several days to allow for plaque formation.

  • Plaque Visualization and Counting: Plaques, which are localized areas of cell death, are visualized by staining (e.g., with crystal violet). The number of plaques is counted for each drug concentration.

  • EC50 Calculation: The EC50 is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated virus control.

2. Quantitative Reverse Transcription PCR (qRT-PCR) Assay: This method quantifies viral RNA to determine the extent of viral replication.

  • Cell Culture and Infection: Cells are seeded and infected with SFTSV in the presence of varying concentrations of the inhibitor.

  • RNA Extraction: At a specific time point post-infection (e.g., 48 hours), total RNA is extracted from the cell culture supernatant or the cells themselves.

  • qRT-PCR: The amount of viral RNA is quantified using specific primers and probes targeting a conserved region of the SFTSV genome.

  • EC50 Calculation: The EC50 is the drug concentration that inhibits viral RNA production by 50% relative to the untreated control.

3. Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from the virus-induced cell death.

  • Cell Preparation and Infection: Cells are seeded in microtiter plates and infected with a low multiplicity of infection (MOI) of SFTSV in the presence of different drug concentrations.

  • Incubation and Observation: Plates are incubated for several days, and the extent of CPE is observed microscopically.

  • Cell Viability Measurement: Cell viability is quantified using a colorimetric assay (e.g., MTT or WST-1 assay).

  • EC50 Calculation: The EC50 is the concentration of the compound that provides 50% protection against virus-induced CPE.

Cytotoxicity Assays (CC50 Determination)

1. MTT/WST-1 Assay: These colorimetric assays measure cell viability based on mitochondrial activity.

  • Cell Treatment: Uninfected cells are incubated with serial dilutions of the test compound for a duration similar to the antiviral assay.

  • Reagent Addition: A tetrazolium salt (MTT or WST-1) is added to the wells. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Absorbance Measurement: The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength.

  • CC50 Calculation: The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Visualizing the Mechanisms of Action and Experimental Processes

To further elucidate the processes involved, the following diagrams illustrate the SFTSV replication cycle, the mechanisms of action of different inhibitor classes, and a typical experimental workflow for determining antiviral efficacy.

SFTSV_Replication_Cycle SFTSV Replication Cycle cluster_entry Virus Entry cluster_replication Replication & Transcription cluster_assembly_release Assembly & Release Attachment 1. Attachment to Host Receptor Endocytosis 2. Clathrin-mediated Endocytosis Attachment->Endocytosis Fusion 3. pH-dependent Fusion in Endosome Endocytosis->Fusion Uncoating 4. RNP Release into Cytoplasm Fusion->Uncoating Transcription 5. Primary Transcription by RdRp Uncoating->Transcription Replication 7. Genome Replication Uncoating->Replication Translation 6. Viral Protein Synthesis Transcription->Translation Translation->Replication Assembly 8. Assembly at Golgi Translation->Assembly Replication->Assembly Budding 9. Budding into Golgi Vesicles Assembly->Budding Release 10. Release by Exocytosis Budding->Release

Caption: A simplified overview of the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) replication cycle within a host cell.

Inhibitor_Mechanisms Mechanisms of Action of SFTSV Inhibitors cluster_nucleoside Nucleoside Analogs (this compound, Ribavirin) cluster_polymerase RNA Polymerase Inhibitors (Favipiravir) cluster_calcium Calcium Channel Blockers (Nifedipine) NA_entry Intracellular Conversion to Active Triphosphate Form NA_action Inhibition of RNA-dependent RNA Polymerase (RdRp) NA_entry->NA_action SFTSV_Replication SFTSV Replication Cycle NA_action->SFTSV_Replication Inhibits Transcription & Replication Pol_entry Intracellular Conversion to Active Ribofuranosyl-5'-triphosphate Pol_action Inhibition of RNA-dependent RNA Polymerase (RdRp) Pol_entry->Pol_action Pol_action->SFTSV_Replication Inhibits Transcription & Replication CCB_action Blockade of L-type Calcium Channels CCB_effect Inhibition of Virus Internalization & Genome Replication CCB_action->CCB_effect CCB_effect->SFTSV_Replication Inhibits Entry & Replication

Caption: Mechanisms of action for different classes of SFTSV inhibitors, targeting various stages of the viral life cycle.

Experimental_Workflow In Vitro Antiviral Efficacy Workflow cluster_antiviral Antiviral Assay (EC50) cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_si Selectivity Index Calculation A1 Seed Cells A2 Infect with SFTSV + Add Drug Dilutions A1->A2 A3 Incubate A2->A3 A4 Quantify Viral Inhibition (e.g., Plaque Assay, qRT-PCR) A3->A4 A5 Calculate EC50 A4->A5 SI SI = CC50 / EC50 A5->SI C1 Seed Cells C2 Add Drug Dilutions (No Virus) C1->C2 C3 Incubate C2->C3 C4 Measure Cell Viability (e.g., MTT Assay) C3->C4 C5 Calculate CC50 C4->C5 C5->SI

Caption: A generalized workflow for determining the in vitro antiviral efficacy and selectivity index of a compound against SFTSV.

Conclusion

The data presented in this guide highlight the potent in vitro activity of this compound against SFTSV, with a promising selectivity index. While direct comparisons with other inhibitors are nuanced by differing experimental setups, this compound's performance positions it as a strong candidate for further preclinical and clinical development. The detailed methodologies and visual representations of inhibitor mechanisms provided herein serve as a valuable resource for the scientific community dedicated to combating the threat of SFTSV. Continued research and standardized testing protocols will be essential for the objective evaluation of these and future antiviral candidates.

References

In Vitro Synergy of VV261 with Other Antivirals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there are no publicly available in vitro synergy studies of VV261 in combination with other antiviral agents. this compound, a novel double prodrug of 4'-fluorouridine (B8696964) (4'-FU), has demonstrated potent efficacy against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) in preclinical models.[1] Its mechanism of action is as a pyrimidine (B1678525) analog, where its antiviral effects are competitively reversed by the addition of exogenous uridine (B1682114) and cytidine.[2] While research has focused on its standalone efficacy and pharmacokinetic profile[1], combination studies are a logical next step in antiviral drug development to enhance efficacy and mitigate the emergence of resistance.

This guide provides a framework for how in vitro synergy studies of this compound with other antivirals could be designed, presented, and interpreted. The methodologies and data presentation formats are based on established practices in antiviral combination research.

Data Presentation: Quantifying Synergy

The primary goal of an in vitro synergy study is to determine whether the combined effect of two or more drugs is greater than, equal to, or less than the sum of their individual effects. This is typically quantified using synergy scores and visualized through dose-response matrices. The results would be summarized in a table similar to the one below.

Antiviral Combination Virus Cell Line Synergy Score (Loewe) Synergy Score (Bliss) Synergy Score (ZIP) Most Synergistic Interaction (%)
This compound + RemdesivirSFTSVVero E6DataDataDataData
This compound + FavipiravirSFTSVVero E6DataDataDataData
This compound + RibavirinSFTSVVero E6DataDataDataData

This table is a template. No data for this compound is currently available.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of in vitro synergy studies. Below is a representative protocol for assessing the synergistic antiviral activity of this compound with another antiviral agent against SFTSV.

1. Cell and Virus Culture:

  • Cells: Vero E6 cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ incubator.

  • Virus: SFTSV (e.g., strain CB20/2) stocks would be propagated in Vero E6 cells. Viral titers would be determined by a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.

2. Cytotoxicity Assay:

  • To determine the non-toxic concentration range of each antiviral, a cytotoxicity assay would be performed.

  • Vero E6 cells would be seeded in 96-well plates and incubated for 24 hours.

  • The cells would then be treated with serial dilutions of this compound and the combination antiviral, both alone and in combination, for 72 hours.

  • Cell viability would be assessed using a CellTiter-Glo Luminescent Cell Viability Assay (Promega) or a similar method. The 50% cytotoxic concentration (CC₅₀) for each compound would be calculated.

3. Antiviral Synergy Assay (Checkerboard Assay):

  • Vero E6 cells would be seeded in 96-well plates and incubated for 24 hours.

  • The cells would be pre-treated for 1 hour with a matrix of eight concentrations of this compound and eight concentrations of the combination antiviral.

  • The cells would then be infected with SFTSV at a multiplicity of infection (MOI) of 0.05.

  • After 72 hours of incubation, the antiviral activity would be quantified. This can be done by measuring the level of viral antigen in the cell supernatant using an enzyme-linked immunosorbent assay (ELISA) or by quantifying viral RNA using quantitative real-time PCR (qRT-PCR).

  • The 50% effective concentration (EC₅₀) for each drug, alone and in combination, would be calculated.

4. Data Analysis:

  • The interaction between this compound and the combination antiviral would be analyzed using synergy models such as the Loewe additivity model, the Bliss independence model, or the Zero Interaction Potency (ZIP) model.

  • Software such as SynergyFinder or MacSynergy would be used to calculate synergy scores and generate 3D synergy maps. A synergy score >10 is typically considered synergistic, a score between -10 and 10 is considered additive, and a score <-10 is considered antagonistic.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Vero E6 Cell Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Virus_Propagation SFTSV Propagation Infection Infect with SFTSV Virus_Propagation->Infection Drug_Preparation Serial Dilution of Antivirals Drug_Treatment Pre-treat with Drug Combinations Drug_Preparation->Drug_Treatment Cell_Seeding->Drug_Treatment Drug_Treatment->Infection Incubation Incubate for 72 hours Infection->Incubation Quantification Quantify Viral Load (ELISA/qRT-PCR) Incubation->Quantification Cytotoxicity Assess Cell Viability Incubation->Cytotoxicity Synergy_Calculation Calculate Synergy Scores Quantification->Synergy_Calculation Cytotoxicity->Synergy_Calculation

Caption: Experimental workflow for an in vitro antiviral synergy assay.

G cluster_host Host Cell cluster_virus Viral Replication This compound This compound (Prodrug) Cellular_Kinases Cellular Kinases This compound->Cellular_Kinases Metabolism Active_Metabolite 4'-FU-TP (Active Metabolite) Viral_RNA_Polymerase Viral RNA Polymerase Active_Metabolite->Viral_RNA_Polymerase Inhibits Cellular_Kinases->Active_Metabolite Viral_RNA_Synthesis Viral RNA Synthesis Viral_RNA_Polymerase->Viral_RNA_Synthesis Catalyzes Progeny_Virions Progeny_Virions Viral_RNA_Synthesis->Progeny_Virions Leads to

Caption: Proposed mechanism of action for this compound.

References

Oral Antivirals for SFTSV: A Comparative Meta-Analysis Including the Novel Prodrug VV261

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the current landscape of oral antiviral therapies for Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), featuring a comparative analysis of favipiravir (B1662787), ribavirin (B1680618), and the emerging investigational drug VV261.

Severe Fever with Thrombocytopenia Syndrome (SFTS) is an emerging infectious disease caused by the SFTS virus (SFTSV), a novel bunyavirus transmitted by ticks. With a high case fatality rate of 6-30%, the need for effective antiviral treatments is urgent. Currently, treatment is mainly supportive, with no specific antiviral therapy proven to be consistently effective.[1][2][3][4] This guide provides a meta-analysis of key oral antiviral candidates, presenting available efficacy data, experimental methodologies, and insights into their mechanisms of action to inform future research and development.

Comparative Efficacy of Oral Antivirals Against SFTSV

The most promising oral antiviral candidates for SFTSV are favipiravir and ribavirin.[1][2] More recently, a novel 4'-fluorouridine (B8696964) double prodrug, this compound, has entered clinical development and has shown potent anti-SFTSV activity in preclinical studies.[5][6][7]

In Vitro and In Vivo Efficacy

A summary of the available quantitative data from in vitro and in vivo studies is presented below.

DrugIn Vitro EC50In Vivo ModelDosageKey Efficacy ResultsReference
This compound 0.89 µMIFNAR1-/- mice5 mg/kg/day for 7 daysComplete protection against lethal infection, prevention of weight loss, significant reduction in viral RNA and infectious virus titers in multiple organs.[5]
0.89 µMIFNAR1-/- mice>10 mg/kg (single oral dose)100% survival.[6]
Favipiravir 6.0 µM (IC50), 22 µM (IC90) (Vero cells)IFNAR-/- mice60 mg/kg/day and 300 mg/kg/day for 5 days (i.p. or oral)100% survival, reduced viral load in serum.[8][9]
25 µM (Vero cells)IFNAR-/- mice120 mg/kg/day and 200 mg/kg/day (oral)100% survival when treatment initiated within 3-4 days post-infection.[8][10]
26.4 µM (Vero E6 cells)N/AN/AN/A[11]
Ribavirin 3.69–8.72 µg/mL (Vero cells)N/AN/ADose-dependent reduction in SFTSV titers.[1][12]
78–262 µM (EC99) (Vero, Huh7, U2OS cells)IFNAR-/- mice25 or 100 mg/kg/day (i.p.)Reduced case fatality rate, but ~40% of mice still lost body weight and died.[1][13]
Clinical Efficacy and Meta-Analysis Findings

Clinical data on the efficacy of favipiravir and ribavirin have been conflicting. A meta-analysis of eight studies involving 4,692 patients showed no significant difference in the mortality rate of SFTS patients between the antiviral drug group (favipiravir or ribavirin) and the control group.[14][15][16] However, some studies suggest that the efficacy of these drugs may be dependent on the patient's viral load at the time of treatment initiation.

For instance, one large-scale epidemiological study in China indicated that ribavirin therapy was effective in reducing the case fatality rate in patients with a viral load of <1 × 10^6 copies/mL.[1] Similarly, some clinical trials of favipiravir have reported positive outcomes, including shorter viral clearance times and faster recovery of laboratory abnormalities compared to control groups.[11][17][18]

This compound is currently in Phase I clinical trials in China, making it the first SFTS-targeted nucleoside analogue beyond favipiravir to reach this stage of development.[5][6] Clinical efficacy data for this compound is not yet available.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of key experimental protocols for the in vivo evaluation of the discussed antivirals.

In Vivo Efficacy Study of this compound
  • Animal Model: Type I interferon receptor knockout (IFNAR-/-) mice were used as a lethal model for SFTSV infection.

  • Virus Inoculation: Mice were subcutaneously infected with SFTSV.

  • Drug Administration: this compound was administered orally at a dose of 5 mg/kg/day for 7 days.

  • Outcome Measures: Survival rates, body weight changes, viral RNA copies, and infectious virus titers in multiple organs were monitored. Histopathological analysis of tissues, such as the spleen, was also performed to assess tissue lesions.[5]

In Vivo Efficacy Study of Favipiravir
  • Animal Model: IFNAR-/- mice were used.

  • Virus Inoculation: Mice were subcutaneously infected with SFTSV strain SPL010 at a dose of 1.0 × 10^6 TCID50.

  • Drug Administration: Favipiravir was administered orally twice daily, with total daily dosages of 120 mg/kg or 200 mg/kg. Treatment was initiated at various time points post-infection.

  • Outcome Measures: Survival rates and changes in body weight were the primary endpoints.[8][10]

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of these antivirals and the pathogenesis of SFTSV is critical for developing more effective therapies.

This compound is a novel double prodrug of 4'-fluorouridine (4'-FU). This design enhances its chemical stability and pharmacokinetic properties.[5] As a nucleoside analogue, it is expected to inhibit the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.

Favipiravir is also a viral RNA polymerase inhibitor.[11] It has demonstrated broad-spectrum activity against various RNA viruses.

Ribavirin is a nucleoside analogue that interferes with the duplication of viral genetic material.[17]

SFTSV has evolved mechanisms to evade the host's innate immune response. The virus's non-structural protein (NSs) plays a crucial role in this process by antagonizing interferon (IFN) production and signaling.[19] The NSs protein can sequester key components of the immune signaling pathways, such as TBK1, STAT1/2, and IRF3/7, into inclusion bodies, thereby inhibiting the production of type I interferons.[19][20] Furthermore, SFTSV NSs can modulate inflammatory responses through the NF-κB and TPL2 signaling pathways.[21][22]

SFTSV Immune Evasion Signaling Pathway

SFTSV_Immune_Evasion cluster_virus SFTSV cluster_host_cell Host Cell cluster_prr Pattern Recognition cluster_ifn_induction IFN Induction Pathway cluster_jak_stat JAK/STAT Pathway SFTSV SFTSV PRR RIG-I / TLR3 SFTSV->PRR Viral RNA NSs NSs Protein TBK1 TBK1 NSs->TBK1 Sequestration JAK_STAT JAK/STAT NSs->JAK_STAT Inhibition PRR->TBK1 IRF3 IRF3/7 TBK1->IRF3 IFN Type I IFN (IFN-α/β) IRF3->IFN Transcription IFNAR IFN Receptor IFN->IFNAR Secretion & Binding IFNAR->JAK_STAT ISG Interferon-Stimulated Genes (ISGs) JAK_STAT->ISG Transcription Antiviral_State Antiviral_State ISG->Antiviral_State Antiviral State

Caption: SFTSV NSs protein inhibits the host's type I interferon response.

Experimental Workflow for Antiviral Efficacy Evaluation

Antiviral_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Cell_Culture Cell Culture (e.g., Vero, Huh7) Virus_Infection SFTSV Infection Cell_Culture->Virus_Infection Drug_Treatment Treatment with Oral Antivirals Virus_Infection->Drug_Treatment EC50 Determine EC50 (Plaque Assay, RT-qPCR) Drug_Treatment->EC50 Animal_Model Lethal Animal Model (e.g., IFNAR-/- mice) EC50->Animal_Model Inform Dosing Infection_Challenge SFTSV Challenge Animal_Model->Infection_Challenge Treatment_Regimen Oral Antiviral Administration Infection_Challenge->Treatment_Regimen Efficacy_Assessment Assess Efficacy (Survival, Viral Load, Pathology) Treatment_Regimen->Efficacy_Assessment Phase_I Phase I (Safety, PK/PD) Efficacy_Assessment->Phase_I Preclinical Evidence Phase_II_III Phase II/III (Efficacy in Patients) Phase_I->Phase_II_III

Caption: A typical workflow for the development of oral antivirals for SFTSV.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of VV261

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like VV261 are paramount to ensuring a secure laboratory environment and regulatory compliance. As a novel 4'-fluorouridine (B8696964) double prodrug, this compound requires careful management as a hazardous chemical waste. This guide provides a comprehensive overview of the necessary procedures for its proper disposal.

Core Principles of this compound Disposal

Given that this compound is an investigational antiviral agent, specific environmental and toxicological data are limited. Therefore, a cautious approach, adhering to established guidelines for hazardous chemical waste, is essential. The primary principle is to manage the disposal of this compound through your institution's Environmental Health and Safety (EHS) office or an equivalent authority.[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1][2]

Data Presentation: this compound Waste Management

The following table summarizes the types of waste generated when handling this compound and the appropriate procedures for their segregation and containment.

Waste TypeDescriptionRecommended ContainerDisposal Method
Solid this compound Waste Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, spatulas).Labeled, sealed, and leak-proof hazardous waste container (e.g., a rigid, screw-cap container or a designated waste drum).[2][3]Collection by institutional EHS for high-temperature incineration via a licensed hazardous waste vendor.[1]
Liquid this compound Waste Solutions containing this compound, including experimental solutions, unused formulations, and the first rinse of contaminated glassware.[2]Labeled, sealed, and leak-proof hazardous waste container (e.g., a chemically resistant bottle with a screw cap). Secondary containment is required.[2][4]Collection by institutional EHS for high-temperature incineration via a licensed hazardous waste vendor.[1]
Contaminated Sharps Needles, syringes, pipette tips, and broken glassware contaminated with this compound.Puncture-resistant, labeled sharps container designated for hazardous chemical waste.Collection by institutional EHS for incineration.
Empty this compound Containers Original vials or containers that held pure this compound.Must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous liquid waste.[5] After triple-rinsing and air-drying, and with labels defaced, the container may be disposed of as regular solid waste, pending institutional policy.[2][5]Disposal as regular solid waste after proper decontamination, or as hazardous waste if not thoroughly decontaminated.

Experimental Protocol: Step-by-Step Disposal of this compound

The following protocol details the standard procedure for the disposal of unwanted this compound, including the pure compound, solutions, and contaminated labware.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.[6]

2. Waste Segregation:

  • At the point of generation, separate this compound waste from other waste streams.

  • Do not mix this compound waste with incompatible chemicals.[2]

  • Keep solid and liquid this compound waste in separate, designated containers.[7]

3. Waste Collection and Labeling:

  • Use only approved, chemically compatible, and leak-proof containers for waste collection.[2][3]

  • As soon as waste is first added to the container, affix a hazardous waste label provided by your EHS office.[5]

  • The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).

    • The words "Hazardous Waste".

    • The date accumulation started.

    • The name of the Principal Investigator (PI) and the laboratory location.

    • An indication of the hazards (e.g., "Toxic").

4. Waste Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • Keep waste containers securely closed at all times, except when adding waste.[2][5]

  • Ensure secondary containment for all liquid waste containers to prevent spills.[2][4]

5. Requesting Waste Pickup:

  • Once a waste container is full, or before the accumulation time limit set by your institution (often around 9 months), arrange for a waste pickup.[1]

  • Contact your institution's EHS office to schedule the collection of the hazardous waste.

  • Complete any necessary waste disposal forms as required by your EHS department.

6. Decontamination of Labware:

  • For reusable glassware, rinse with a suitable solvent to remove this compound residue. Collect the first rinse as hazardous liquid waste.[2] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best to consult with your EHS office.

  • For disposable labware, dispose of it as solid this compound waste.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

VV261_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Usage in Lab B Solid Waste (PPE, Labware) A->B C Liquid Waste (Solutions, Rinsate) A->C D Sharps Waste (Needles, Glassware) A->D E Labeled Solid Waste Container B->E F Labeled Liquid Waste Container (in Secondary Containment) C->F G Labeled Sharps Container D->G H Satellite Accumulation Area (SAA) E->H F->H G->H I EHS Waste Pickup Request H->I J Licensed Hazardous Waste Vendor I->J K High-Temperature Incineration J->K

Caption: Logical workflow for the proper disposal of this compound.

References

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